Product packaging for Azido-PEG3-aldehyde(Cat. No.:)

Azido-PEG3-aldehyde

Cat. No.: B2667298
M. Wt: 231.25 g/mol
InChI Key: NYVGWHGMRDHPFF-UHFFFAOYSA-N
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Description

Azido-PEG3-aldehyde is a useful research compound. Its molecular formula is C9H17N3O4 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3O4 B2667298 Azido-PEG3-aldehyde

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c10-12-11-2-5-15-7-9-16-8-6-14-4-1-3-13/h3H,1-2,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVGWHGMRDHPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG3-aldehyde: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-aldehyde is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group and an aldehyde functionality connected by a flexible three-unit polyethylene glycol (PEG) spacer, allows for sequential and orthogonal conjugation chemistries. This enables the precise and efficient linkage of diverse molecular entities, such as proteins, peptides, antibodies, and small molecule drugs. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

The utility of this compound as a molecular linker is defined by its distinct chemical and physical properties. These properties are summarized in the table below, providing a quick reference for researchers designing conjugation strategies.

PropertyValueSource
Chemical Formula C9H17N3O4[1][2]
Molecular Weight 231.25 g/mol [1][2]
IUPAC Name 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal[1]
CAS Number 1807530-10-4
Appearance Liquid
Color Colorless to light yellow
Purity Typically ≥95%
Solubility Soluble in DMSO, DCM, DMF, THF, and acetonitrile
Storage Conditions Store at -20°C for long-term stability.
SMILES O=CCCOCCOCCOCCN=[N+]=[N-]
LogP (calculated) -0.58
Topological Polar Surface Area 59.1 Ų

Chemical Reactivity and Signaling Pathways

The core utility of this compound lies in its two reactive termini, which can participate in distinct and highly selective conjugation reactions. This dual reactivity is fundamental to its application in constructing complex biomolecular architectures.

The Azide Terminus: A Gateway to Click Chemistry

The azide group is a versatile functional group that readily participates in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating molecules in complex biological environments.

Azide_Reactions cluster_CuAAC Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azido_PEG3_Aldehyde This compound (R-N3) Alkyne Alkyne-containing Molecule (R'-C≡CH) Azido_PEG3_Aldehyde->Alkyne Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) Azido_PEG3_Aldehyde->Strained_Alkyne Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Alkyne->Cu_Catalyst Triazole_Product Stable Triazole Linkage Cu_Catalyst->Triazole_Product SPAAC_Product Stable Triazole Linkage (Copper-free) Strained_Alkyne->SPAAC_Product

The Aldehyde Terminus: Versatile Amine Conjugation

The aldehyde group provides a reactive handle for conjugation to primary amines, a common functional group in biomolecules such as the lysine residues of proteins. The reaction between an aldehyde and a primary amine forms an imine (Schiff base), which can be further stabilized by reduction to a secondary amine.

Aldehyde_Reaction Azido_PEG3_Aldehyde This compound (R'-CHO) Primary_Amine Primary Amine (R''-NH2) Imine_Formation Imine (Schiff Base) Formation (Reversible) Primary_Amine->Imine_Formation Imine_Product Imine Linkage (R'-CH=N-R'') Imine_Formation->Imine_Product Reduction Reduction (e.g., NaBH3CN) Imine_Product->Reduction Secondary_Amine_Product Stable Secondary Amine Linkage (R'-CH2-NH-R'') Reduction->Secondary_Amine_Product

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimal conditions may vary depending on the specific substrates and desired outcome.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO, DMF, or aqueous buffer)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

  • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

  • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

  • Prepare a stock solution of sodium ascorbate (e.g., 300 mM in water, freshly prepared).

  • Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 100 mM in water or DMSO).

  • In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess (typically 1.5-2 equivalents) of this compound.

  • Add the THPTA/TBTA solution to the reaction mixture, followed by the CuSO4 solution.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or HPLC).

  • Upon completion, purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.

Protocol 2: Reductive Amination with a Primary Amine

This protocol outlines the conjugation of a primary amine-containing molecule (e.g., a protein) to this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein in a suitable buffer)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., Tris buffer)

  • Purification system (e.g., dialysis or size-exclusion chromatography)

Procedure:

  • Prepare a stock solution of this compound in an organic solvent (e.g., 100 mM in DMSO).

  • Dissolve the amine-containing molecule in the reaction buffer to a desired concentration.

  • Add a molar excess of the this compound stock solution to the amine-containing molecule solution. The optimal molar ratio should be determined empirically.

  • Incubate the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Prepare a fresh solution of the reducing agent (e.g., 1 M NaBH3CN in water).

  • Add the reducing agent to the reaction mixture to a final concentration of approximately 20-50 mM.

  • Allow the reduction reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution.

  • Purify the resulting conjugate using an appropriate method to remove unreacted linker and reducing agent.

Applications in Drug Development

The unique properties of this compound make it a valuable linker for the construction of sophisticated therapeutic agents, particularly PROTACs and ADCs.

PROTAC Synthesis Workflow

PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound can serve as the linker connecting the target protein binder and the E3 ligase ligand.

PROTAC_Synthesis cluster_reactants Reactants cluster_steps Synthesis Steps Target_Binder Target Protein Binder (e.g., with an alkyne) Step2 Step 2: Click Chemistry (Azide + Alkyne) Target_Binder->Step2 E3_Ligase_Ligand E3 Ligase Ligand (e.g., with a primary amine) Step1 Step 1: Reductive Amination (Aldehyde + Amine) E3_Ligase_Ligand->Step1 Azido_PEG3_Aldehyde This compound Azido_PEG3_Aldehyde->Step1 Intermediate Intermediate Conjugate (Target Binder - Linker) Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC

Antibody-Drug Conjugate (ADC) Assembly

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. This compound can be used to link the cytotoxic drug to the antibody.

ADC_Assembly Antibody Monoclonal Antibody (with primary amines on lysines) Step1 Step 1: Reductive Amination Antibody->Step1 Azido_PEG3_Aldehyde This compound Azido_PEG3_Aldehyde->Step1 Azide_Modified_Ab Azide-Modified Antibody Step1->Azide_Modified_Ab Step2 Step 2: Click Chemistry (CuAAC or SPAAC) Azide_Modified_Ab->Step2 Cytotoxic_Drug Alkyne-Modified Cytotoxic Drug Cytotoxic_Drug->Step2 ADC Antibody-Drug Conjugate (ADC) Step2->ADC

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex bioconjugates. Its well-defined structure, favorable physicochemical properties, and orthogonal reactivity make it an invaluable tool for researchers in drug discovery and chemical biology. The detailed protocols and workflows presented in this guide provide a solid foundation for the successful application of this compound in the development of innovative therapeutics and research reagents.

References

Technical Guide: Azido-PEG3-aldehyde as a Heterobifunctional Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Azido-PEG3-aldehyde, a versatile heterobifunctional linker used in advanced bioconjugation applications. We will cover its core physicochemical properties, detail its primary applications, and provide comprehensive experimental protocols for its use in site-specific protein modification and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

The fundamental properties of this compound are summarized in the table below. These values are essential for calculating molar equivalents in reaction protocols and for analytical characterization of the resulting conjugates.

PropertyValueCitation(s)
Molecular Weight 231.25 g/mol [1][2]
Chemical Formula C₉H₁₇N₃O₄[1]
IUPAC Name 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal[1]
CAS Number 1807530-10-4[2]
Purity Typically >95%
Physical Form Liquid or Oil
Solubility Soluble in DMSO, DMF, DCM, THF, Acetonitrile

Introduction to a Versatile Bioconjugation Reagent

This compound is a powerful chemical tool that serves as a bridge, covalently connecting two different molecules. It is classified as a heterobifunctional linker because it possesses two distinct reactive groups at either end of a polyethylene glycol (PEG) spacer:

  • An Aldehyde Group (-CHO): This functional group can react selectively with primary amines, such as the N-terminus of a protein or the side chain of a lysine residue, through reductive amination. It can also react with hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. This reactivity is particularly useful for targeting proteins that have been genetically engineered to feature an "aldehyde tag," a unique aldehyde-bearing formylglycine (fGly) residue, which allows for highly site-specific modification.

  • An Azide Group (-N₃): This group is a key component in "click chemistry." It does not react with naturally occurring functional groups in biomolecules, making it a bio-orthogonal handle. The azide group reacts efficiently and specifically with alkyne-functionalized molecules in either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole ring.

The central PEG3 (triethylene glycol) spacer is hydrophilic, which helps to improve the solubility of the linker and the resulting conjugate in aqueous buffers, a critical feature for biological applications.

Applications in Bioconjugation

The unique dual reactivity of this compound makes it a valuable reagent in several advanced bioconjugation strategies, most notably in the fields of targeted protein degradation and site-specific protein labeling.

PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is an ideal linker for PROTAC synthesis. For example, the aldehyde end can be conjugated to an amine-containing E3 ligase ligand, while the azide end can be "clicked" onto an alkyne-modified ligand for the target protein, assembling the final heterobifunctional PROTAC molecule. The PEG component of the linker is crucial for ensuring proper spacing and orientation between the two ligands to facilitate the formation of a productive ternary complex (E3 ligase-PROTAC-target protein).

Site-Specific Protein Labeling

Achieving site-specific modification of proteins is a major goal in bioconjugation, as it ensures a homogeneous product with preserved protein function. One powerful method to achieve this is through the use of a genetically encoded "aldehyde tag." In this technique, a target protein is engineered to contain a specific peptide sequence (e.g., CxPxR) that is recognized by the formylglycine-generating enzyme (FGE). FGE oxidizes the cysteine residue within this tag to a unique formylglycine residue, which contains a reactive aldehyde group.

This compound can then be used to specifically label this engineered protein. The aldehyde end of the linker reacts with the formylglycine residue, attaching the linker to a precise location on the protein. The now-exposed azide group serves as a handle for the subsequent attachment of various payloads—such as fluorescent dyes, biotin tags, or drug molecules—via click chemistry.

Logical Workflow for Bioconjugation

The following diagram illustrates a typical two-stage workflow for the site-specific labeling of an aldehyde-tagged protein using this compound, followed by a CuAAC click chemistry reaction to attach a payload.

G Workflow for Site-Specific Protein Labeling cluster_0 Stage 1: Aldehyde Conjugation cluster_1 Stage 2: Click Chemistry protein Aldehyde-Tagged Protein Genetically encoded fGly residue reductive_amination Reductive Amination | NaBH₃CN protein->reductive_amination 1. Schiff base formation linker This compound Aldehyde + Azide groups linker->reductive_amination azide_protein Azide-Functionalized Protein Site-specific modification reductive_amination->azide_protein 2. Stable amine linkage click_reaction CuAAC Reaction | Cu(I), Ligand azide_protein->click_reaction payload Alkyne-Payload e.g., Fluorophore, Biotin, Drug payload->click_reaction final_conjugate Final Bioconjugate Labeled Protein click_reaction->final_conjugate Stable triazole linkage

Caption: A two-stage workflow for bioconjugation using this compound.

Detailed Experimental Protocols

The following are representative protocols for the two-stage bioconjugation process illustrated above. These should be considered as starting points, and optimization may be necessary for specific proteins and payloads.

Protocol 1: Conjugation of this compound to an Aldehyde-Tagged Protein

This protocol describes the reductive amination reaction between the aldehyde on a formylglycine-containing protein and the aldehyde group of the linker is not the intended reaction. The aldehyde on the linker is meant to react with an amine on a molecule. For an aldehyde-tagged protein, a linker with a hydrazide or aminooxy group would be used.

Let's pivot to a more common use case: conjugating the aldehyde end of this compound to a primary amine on a protein (e.g., N-terminus or lysine side chain).

Materials:

  • Protein of interest (in an amine-free buffer like PBS or HEPES, pH 7.4)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 100 mM HEPES or PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Desalting column or dialysis cassette for purification

Reagent Preparation:

  • Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Linker Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Reducing Agent Solution: Prepare a fresh 1 M stock solution of NaBH₃CN in water.

Reaction Procedure:

  • To the protein solution, add this compound from the stock solution to achieve a 20- to 50-fold molar excess over the protein. Mix gently.

  • Incubate the reaction for 60-90 minutes at room temperature to allow for the formation of the initial Schiff base.

  • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 50 mM. This reduces the Schiff base to a stable secondary amine linkage.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • (Optional) Quench any unreacted aldehyde groups by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 30 minutes.

Purification and Analysis:

  • Remove the excess linker and reducing agent by passing the reaction mixture through a desalting column or by dialysis against the desired storage buffer.

  • Analyze the resulting azide-functionalized protein by SDS-PAGE to confirm conjugation (a shift in molecular weight may be visible). Mass spectrometry (MALDI-TOF or ESI-MS) can be used to confirm the mass of the conjugate and determine the efficiency of the labeling.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-modified payload onto the azide-functionalized protein from Protocol 1.

Materials:

  • Azide-functionalized protein (from Protocol 1)

  • Alkyne-modified payload (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

Reagent Preparation:

  • Azide-Protein Solution: Adjust the concentration of the azide-functionalized protein to 1-5 mg/mL in Reaction Buffer.

  • Alkyne-Payload Stock Solution: Prepare a 10 mM stock solution of the alkyne-payload in DMSO.

  • Catalyst Stock Solutions:

    • 50 mM CuSO₄ in water.

    • Freshly prepared 100 mM sodium ascorbate in water.

    • 10 mM TBTA ligand in DMSO.

Reaction Procedure:

  • In a reaction tube, combine the azide-protein solution and the alkyne-payload stock solution. A 5- to 10-fold molar excess of the alkyne-payload over the protein is a good starting point.

  • Add the TBTA ligand solution to the reaction mixture to a final concentration of 100-200 µM. Mix gently.

  • Add the CuSO₄ solution to a final concentration of 1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM. Mix gently.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent payload.

Purification and Analysis:

  • Purify the final bioconjugate using a desalting column, dialysis, or size-exclusion chromatography to remove the copper catalyst, excess payload, and other small molecules.

  • Analyze the final product by SDS-PAGE. If a fluorescent payload was used, the gel can be imaged to confirm successful conjugation. Mass spectrometry can be used to verify the final mass of the labeled protein.

References

An In-depth Technical Guide to Azido-PEG3-aldehyde: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-aldehyde is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and an aldehyde moiety connected by a flexible three-unit polyethylene glycol (PEG) spacer, allows for specific and efficient ligation to various biomolecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its application.

Core Physical and Chemical Properties

The versatility of this compound stems from its distinct chemical features. The azide group serves as a handle for "click chemistry," enabling highly efficient and bioorthogonal conjugation to alkyne-containing molecules. The aldehyde group provides a reactive site for the formation of stable linkages with primary amines, commonly found in proteins and peptides. The hydrophilic PEG linker enhances the solubility and biocompatibility of the resulting conjugates.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for handling, storage, and experimental design.

PropertyValueReference
Molecular Formula C9H17N3O4[1][2][3][4][5]
Molecular Weight 231.25 g/mol
Appearance Colorless oil or liquid
Purity >95%
Storage Conditions Store at -20°C, protect from light and moisture. For long-term storage (months to years), -20°C is recommended. For short-term storage (days to weeks), 0-4°C is suitable.
Chemical Properties

The chemical reactivity of this compound is central to its utility. The table below outlines its key chemical characteristics.

PropertyDescriptionReference
Solubility Soluble in common organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. To enhance solubility, gentle heating to 37°C and sonication can be applied.
Reactivity The azide group reacts with terminal alkynes via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. The aldehyde group reacts with primary amines (e.g., lysine residues on proteins) to form a Schiff base, which can be subsequently reduced to a stable secondary amine bond.
Stability Stable under recommended storage conditions. Avoid repeated freeze-thaw cycles of solutions. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Experimental Protocols

General Protocol for Protein Labeling via Reductive Amination

This protocol describes the conjugation of this compound to a protein through its primary amine groups.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.

  • This compound Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: a. Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. b. Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle stirring to form the Schiff base.

  • Reduction Step: a. Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. b. Incubate for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess reagents and purify the PEGylated protein using a size-exclusion chromatography column.

Workflow for Protein Labeling via Reductive Amination

Reductive_Amination_Workflow Protein Protein with Primary Amines Schiff_Base Schiff Base Intermediate Protein->Schiff_Base PEG_Aldehyde This compound PEG_Aldehyde->Schiff_Base Reduction Reduction with NaBH3CN Schiff_Base->Reduction Conjugate Stable Amine-Linked PEGylated Protein Reduction->Conjugate Purification Purification (SEC) Conjugate->Purification

Caption: Workflow for protein conjugation using this compound via reductive amination.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized molecule (prepared using this compound) and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Suitable solvent (e.g., DMSO/t-BuOH mixture)

Procedure:

  • Prepare Reactants: Dissolve the azide-functionalized molecule and the alkyne-containing molecule in a suitable solvent mixture.

  • Prepare Catalyst Solution: a. Prepare a stock solution of CuSO₄. b. Prepare a fresh stock solution of sodium ascorbate. c. Prepare a stock solution of the copper ligand (e.g., TBTA).

  • Click Reaction: a. To the mixture of reactants, add the copper ligand. b. Add the CuSO₄ solution. c. Initiate the reaction by adding the sodium ascorbate solution. d. Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purification: Purify the resulting triazole-linked conjugate using appropriate chromatographic techniques.

Logical Flow of a CuAAC Reaction

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System Azide Azide-functionalized Molecule Reaction_Vessel Click Reaction Azide->Reaction_Vessel Alkyne Alkyne-containing Molecule Alkyne->Reaction_Vessel Copper Cu(II) Source (e.g., CuSO4) Copper->Reaction_Vessel Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Vessel Ligand Cu(I) Stabilizing Ligand (e.g., TBTA) Ligand->Reaction_Vessel Product Stable Triazole-Linked Conjugate Reaction_Vessel->Product

References

An In-depth Technical Guide to the Bifunctional Nature of Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG3-aldehyde, a heterobifunctional crosslinker pivotal in modern bioconjugation, drug delivery systems, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, dual reactivity, and the strategic role of its polyethylene glycol (PEG) spacer, supplemented with detailed experimental protocols and workflow visualizations.

Core Chemical and Physical Properties

This compound is a molecule comprised of three key components: a terminal azide group (N₃), a flexible triethylene glycol (PEG3) spacer, and a terminal aldehyde group (CHO). This unique structure allows for sequential and specific chemical conjugations.

PropertyValue
Molecular Formula C₉H₁₇N₃O₄[1][2]
Molecular Weight 231.25 g/mol [1][3]
CAS Number 1807530-10-4[4]
Physical Form Liquid / Colorless Oil
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO
Storage Conditions Store at -20°C
Topological Polar Surface Area 59.1 Ų

The Essence of Bifunctionality: Dual Reactive Termini

The power of this compound lies in its two distinct reactive ends, which can be addressed with orthogonal chemistries. This allows for a controlled, step-wise assembly of complex biomolecular constructs.

cluster_0 This compound Structure cluster_1 Azide Reactivity ('Click Chemistry') cluster_2 Aldehyde Reactivity A Azide (N₃) P ---PEG3 Linker--- A->P B Aldehyde (-CHO) P->B Alkyne Terminal Alkyne DBCO DBCO / BCN Azide_End Azide Group Azide_End->Alkyne CuAAC Azide_End->DBCO SPAAC Amine Primary Amine (-NH₂) Hydrazide Hydrazide Aminooxy Aminooxy Aldehyde_End Aldehyde Group Aldehyde_End->Amine Schiff Base Formation Aldehyde_End->Hydrazide Hydrazone Formation Aldehyde_End->Aminooxy Oxime Formation

Fig 1. Bifunctional reactivity of this compound.

The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. It is stable under most biological conditions, making it an ideal functional group for bioconjugation.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular reaction involves the coupling of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is modular, high-yielding, and generates minimal byproducts.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC is employed. The azide group reacts spontaneously with strained cyclooctynes, such as Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN), without the need for a catalyst.

The aldehyde group provides a complementary reactive handle that primarily targets nucleophilic groups like primary amines, hydrazides, and aminooxy compounds.

  • Reaction with Primary Amines: Aldehydes react with primary amines (e.g., the side chain of lysine residues in proteins) to form an imine, also known as a Schiff base. This reaction is reversible and acid-catalyzed, with optimal rates typically observed around pH 5. The resulting imine bond can be stabilized through reduction with agents like sodium cyanoborohydride to form a stable secondary amine linkage.

  • Reaction with Hydrazides and Aminooxy Groups: The aldehyde can also react with hydrazide-modified molecules to form a stable hydrazone bond or with aminooxy groups to form an even more stable oxime linkage. These reactions are highly efficient and are frequently used in bioconjugation.

The triethylene glycol (PEG3) linker is not merely a spacer; it imparts crucial properties to the molecule and the final conjugate.

  • Increased Solubility: The hydrophilic PEG chain enhances the aqueous solubility of the linker and any hydrophobic molecules attached to it.

  • Reduced Steric Hindrance: The flexible linker provides adequate distance between the two conjugated molecules, minimizing steric clash and preserving their biological activity.

  • Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can extend circulation half-life by reducing renal clearance.

Applications in Research and Drug Development

The unique architecture of this compound makes it a valuable tool in several advanced applications.

  • PROTAC Development: It is widely used as a PEG-based linker in the synthesis of PROTACs. PROTACs are chimeric molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation via the ubiquitin-proteasome system. The this compound linker connects the target-binding ligand to the E3 ligase ligand.

  • Antibody-Drug Conjugate (ADC) Development: In ADCs, the linker can be used to attach a cytotoxic payload to an antibody. For instance, the aldehyde can react with surface lysines on the antibody, and the azide can then be used to "click" on an alkyne-modified drug molecule.

  • Surface Modification and Functionalization: The linker can be used to immobilize biomolecules onto surfaces. The aldehyde can react with an amine-functionalized surface, presenting the azide group for the subsequent attachment of other molecules via click chemistry.

Experimental Protocols and Workflow

The following sections provide a generalized protocol for a two-step conjugation process using this compound. Note: These protocols are representative and should be optimized for specific molecules and applications.

The bifunctional nature of the linker allows for a sequential conjugation strategy, which is crucial for creating well-defined bioconjugates.

cluster_workflow Two-Step Bioconjugation Workflow Molecule1 Molecule A (e.g., Protein with -NH₂) Step1 Step 1: Schiff Base Formation (pH 5-7) Molecule1->Step1 Linker This compound Linker->Step1 Intermediate Intermediate Conjugate (Molecule A-PEG-Azide) Step1->Intermediate Reduction Optional: Reductive Amination (e.g., NaCNBH₃) Intermediate->Reduction Step2 Step 2: Click Chemistry (CuAAC or SPAAC) Intermediate->Step2 Molecule2 Molecule B (e.g., Drug with Alkyne) Molecule2->Step2 Final Final Bioconjugate (Molecule A-PEG-Molecule B) Step2->Final

Fig 2. General workflow for sequential bioconjugation.

This protocol describes the labeling of a protein with the linker through the reaction of its aldehyde group with primary amines (lysine residues).

  • Buffer Preparation: Prepare a reaction buffer (e.g., 100 mM MES or phosphate buffer) with a pH between 6.5 and 7.5. The presence of primary amine buffers (like Tris) should be avoided.

  • Protein Preparation: If necessary, exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL using a desalting column.

  • Linker Preparation: Dissolve this compound in a compatible organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 10-100 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to avoid protein precipitation.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • (Optional) Reductive Amination: To create a stable secondary amine bond, a reducing agent like sodium cyanoborohydride (NaCNBH₃) can be added to the reaction mixture at a final concentration of ~20 mM. Allow this reaction to proceed for an additional 1-2 hours at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis into a suitable storage buffer (e.g., PBS).

  • Confirmation: Confirm successful conjugation by techniques such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the addition of the Azido-PEG3 moiety.

This protocol outlines the subsequent CuAAC reaction to conjugate an alkyne-containing molecule to the newly formed azide-functionalized protein.

  • Reagent Preparation:

    • Azide-Protein: Use the purified protein conjugate from Protocol 1.

    • Alkyne-Molecule: Prepare a stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.

    • Copper(I) Source: Prepare a 10 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.

    • Reducing Agent: Prepare a 50 mM stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh.

    • (Optional) Ligand: Prepare a 50 mM stock solution of a copper-chelating ligand like THPTA in deionized water to stabilize the Cu(I) ion.

  • Reaction Assembly: In a microcentrifuge tube, assemble the reaction components in the following order:

    • The azide-functionalized protein in buffer.

    • The alkyne-containing molecule (typically added at a 5- to 10-fold molar excess over the protein).

    • (Optional) The copper-chelating ligand.

    • The CuSO₄ solution (a typical final concentration is 1 mM).

    • The sodium ascorbate solution (a typical final concentration is 5 mM).

  • Incubation: Gently mix the components and incubate for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the final bioconjugate using SEC, dialysis, or another appropriate chromatography method to remove excess reagents and the copper catalyst.

  • Analysis: Analyze the final product using SDS-PAGE, mass spectrometry, or HPLC to confirm the successful final conjugation.

References

The Pivotal Role of the Azide Group in Azido-PEG3-aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azido-PEG3-aldehyde, has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a terminal azide group, a flexible polyethylene glycol (PEG) spacer, and a reactive aldehyde, offers a versatile platform for the precise construction of complex biomolecular conjugates. This technical guide delves into the core functionalities of this compound, with a particular focus on the indispensable role of the azide group in driving highly specific and efficient conjugation chemistries.

Molecular Structure and Core Components

This compound is comprised of three key functional domains:

  • Azide Group (-N₃): This is the primary functional group for bioorthogonal "click chemistry" reactions. Its inertness in biological systems ensures that it will not react with endogenous functional groups, providing a high degree of specificity in conjugation.

  • PEG3 Spacer (- (CH₂CH₂O)₃ -): The three-unit polyethylene glycol spacer is a hydrophilic linker that enhances the solubility and reduces the steric hindrance of the molecule. In drug development, PEGylation is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics.

  • Aldehyde Group (-CHO): The terminal aldehyde group provides a secondary site for conjugation, typically through reaction with primary amines or hydrazides to form imines or hydrazones, respectively.

The Azide Group: A Gateway to Bioorthogonal Ligation

The azide group is central to the utility of this compound, enabling its participation in some of the most robust and reliable bioconjugation reactions available. These reactions are characterized by their high yields, mild reaction conditions, and exceptional specificity.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. It involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole. This reaction is highly efficient and can be performed in aqueous environments, making it suitable for a wide range of biomolecules.[1][2][3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a catalyst.[1][4] The release of ring strain drives the reaction forward, forming a stable triazole linkage. SPAAC is a truly bioorthogonal reaction, making it ideal for in vivo applications.

Staudinger Ligation

The Staudinger ligation is another powerful bioorthogonal reaction that involves the reaction of an azide with a phosphine. Specifically, a triarylphosphine bearing an ortho-ester group will react with an azide to form an aza-ylide intermediate, which then rearranges to form a stable amide bond. This reaction is highly chemoselective and proceeds in high yield under mild, aqueous conditions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the primary reactions involving the azide group of this compound. It is important to note that specific reaction rates and yields can vary depending on the specific reactants, solvent conditions, and temperature.

ReactionKey CharacteristicsTypical Second-Order Rate Constant (M⁻¹s⁻¹)Typical Yields
CuAAC Copper(I)-catalyzed, high efficiency, forms a stable triazole10² - 10⁴> 90%
SPAAC Copper-free, bioorthogonal, uses strained alkynes10⁻¹ - 10¹> 90%
Staudinger Ligation Bioorthogonal, forms a stable amide bond10⁻³ - 10⁻²> 90%

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

    • Dissolve the alkyne-containing molecule in a compatible solvent to a stock concentration of 10 mM.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-containing molecule to the reaction buffer.

    • Add this compound to the reaction mixture. A 1.5 to 5-fold molar excess of the azide is typically used.

    • Add the THPTA or TBTA ligand solution.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or HPLC.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a strained alkyne-containing molecule (e.g., DBCO) to this compound.

Materials:

  • This compound

  • DBCO-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a stock concentration of 10 mM.

    • Dissolve the DBCO-containing molecule in a compatible solvent to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-containing molecule to the reaction buffer.

    • Add this compound to the reaction mixture. A 1.5 to 3-fold molar excess is often sufficient.

  • Incubation:

    • Incubate the reaction at room temperature for 2-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. Monitor the reaction by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the conjugate using SEC, dialysis, or another suitable chromatographic technique.

Visualizing Workflows and Pathways

Experimental Workflow for Bioconjugation

The following diagram illustrates a typical experimental workflow for the conjugation of a target molecule to a protein using this compound.

experimental_workflow cluster_step1 Step 1: Protein Modification cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification protein Protein (-NH2) modified_protein Azide-Modified Protein azido_peg This compound azido_peg->protein Aldehyde reaction with amine click_reaction CuAAC or SPAAC modified_protein->click_reaction alkyne_molecule Alkyne-Molecule alkyne_molecule->click_reaction purification Purification (e.g., SEC) click_reaction->purification final_conjugate Final Conjugate purification->final_conjugate

Caption: A generalized workflow for protein bioconjugation.

Application in PROTACs: The Ubiquitin-Proteasome Pathway

This compound is frequently employed as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azide group of this compound provides a convenient handle for attaching one of the two ligands during PROTAC synthesis.

The following diagram illustrates the mechanism of action of a PROTAC within the ubiquitin-proteasome pathway.

protac_pathway cluster_recruitment Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein binds E3Ligase E3 Ligase PROTAC->E3Ligase binds UbiquitinatedProtein Polyubiquitinated Target Protein E3Ligase->UbiquitinatedProtein transfers Ub Ub Ubiquitin Ub->E3Ligase Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome targeted for degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides degrades

Caption: The PROTAC-mediated ubiquitin-proteasome pathway.

Conclusion

The azide group is the cornerstone of this compound's functionality, providing a highly specific and efficient means of bioconjugation through click chemistry and Staudinger ligation. Its bioorthogonal nature allows for precise chemical modifications in complex biological environments, a feature that is particularly valuable in the development of targeted therapeutics such as antibody-drug conjugates and PROTACs. The combination of the azide's reactivity with the beneficial properties of the PEG spacer and the secondary reactivity of the aldehyde group makes this compound a powerful and versatile tool for researchers and scientists in the life sciences and drug discovery.

References

function of the aldehyde group in Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Function of the Aldehyde Group in Azido-PEG3-aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and drug development. Its unique structure, featuring a terminal azide group, a tri-ethylene glycol (PEG3) spacer, and a terminal aldehyde group, offers a versatile platform for covalently linking molecules. The polyethylene glycol (PEG) spacer enhances solubility and biocompatibility while reducing non-specific interactions.[1][2] This guide provides a detailed examination of the aldehyde group's function, reactivity, and application in creating precisely engineered biomolecular conjugates.

The molecule's power lies in its dual reactivity. The azide group allows for attachment to alkyne-containing molecules via "click chemistry," a set of reactions known for their high efficiency and specificity.[3][4][5] Simultaneously, the aldehyde group provides an effective and controllable means of conjugation to biomolecules, particularly proteins and peptides.

Core Functionality of the Aldehyde Group

The primary is to serve as an electrophilic target for nucleophilic functional groups present on biomolecules. This enables the formation of stable covalent bonds, primarily with primary amines.

Reaction with Primary Amines: Reductive Amination

The most common application of the aldehyde group is its reaction with primary amines, such as the N-terminal α-amine of a protein or the ε-amine of a lysine residue, through a process called reductive amination. This two-step process involves:

  • Schiff Base Formation : The aldehyde reacts with a primary amine to form an imine, also known as a Schiff base. This reaction is reversible, and the equilibrium can be influenced by pH.

  • Reduction to a Stable Amine Bond : The resulting imine is then reduced using a mild reducing agent, such as sodium cyanoborohydride (NaCNBH₃), to form a stable, irreversible secondary amine bond. This reduction step is crucial for creating a long-lasting conjugate.

The reaction's pH is a critical parameter for controlling selectivity. The N-terminal α-amine of a protein typically has a lower pKa (around 7.6-8.0) compared to the ε-amine of lysine residues (~10). By performing the reaction at a slightly acidic pH (e.g., pH 5.0-6.0), the N-terminal amine is more readily protonated and thus more nucleophilic, allowing for site-specific conjugation.

cluster_0 Step 1: Schiff Base Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Aldehyde Aldehyde Schiff_Base Imine (Schiff Base) + H₂O Aldehyde->Schiff_Base + R'-NH₂ Primary_Amine Primary Amine (e.g., Protein N-terminus) Primary_Amine->Schiff_Base Schiff_Base->Aldehyde - H₂O Schiff_Base_2 Imine (Schiff Base) Reducing_Agent Reducing Agent (e.g., NaCNBH₃) Stable_Amine Stable Secondary Amine Reducing_Agent->Stable_Amine Schiff_Base_2->Stable_Amine

Caption: Reaction mechanism of reductive amination.
Reaction with Hydrazides and Aminooxy Groups

The aldehyde group also readily reacts with other nucleophiles like hydrazides and aminooxy compounds.

  • Hydrazone Formation : Reaction with a hydrazide group forms a hydrazone linkage. These bonds can be designed to be acid-labile, making them useful for drug delivery systems where the payload is released in the acidic environment of endosomes or lysosomes.

  • Oxime Formation : Reaction with an aminooxy group forms a highly stable oxime linkage. This provides an alternative, robust conjugation strategy.

Dual Functionality in Bioconjugation Strategy

The presence of both an aldehyde and an azide group on the same linker allows for orthogonal conjugation strategies. A biomolecule can be first conjugated via the aldehyde group, and then a second molecule, functionalized with an alkyne or a strained cyclooctyne (like DBCO or BCN), can be attached via the azide group using click chemistry. This enables the construction of complex architectures like Antibody-Drug Conjugates (ADCs), PROTACs, or targeted imaging agents.

cluster_aldehyde Aldehyde Reactivity cluster_azide Azide Reactivity Linker This compound Aldehyde_Group Aldehyde Group (-CHO) Linker->Aldehyde_Group Azide_Group Azide Group (-N₃) Linker->Azide_Group Reductive_Amination Reductive Amination Aldehyde_Group->Reductive_Amination Amine_Target Target Molecule 1 (Protein, Peptide) with Primary Amine (-NH₂) Amine_Target->Reductive_Amination Final_Conjugate Bioconjugate Reductive_Amination->Final_Conjugate Forms Stable Amine Bond Click_Chemistry Click Chemistry (CuAAC or SPAAC) Azide_Group->Click_Chemistry Alkyne_Target Target Molecule 2 (Drug, Fluorophore) with Alkyne or DBCO/BCN Alkyne_Target->Click_Chemistry Click_Chemistry->Final_Conjugate Forms Stable Triazole Ring

Caption: Orthogonal reactivity of this compound.

Quantitative Data for Aldehyde-Amine Conjugation

The efficiency and selectivity of the reductive amination reaction depend on several factors. The table below summarizes key quantitative parameters derived from typical protocols.

ParameterTypical Value / RangeSignificanceReference(s)
Reaction pH 5.0 - 7.0Crucial for selectivity. Lower pH (5.0-6.0) favors N-terminal conjugation over lysine modification.
Molar Ratio (Linker:Protein) 5:1 to 10:1A molar excess of the linker drives the reaction to completion.
Reducing Agent Sodium Cyanoborohydride (NaCNBH₃)Mild reductant specific for the imine bond, preventing aldehyde reduction.
Reducing Agent Concentration 20 mMEnsures efficient and complete reduction of the Schiff base.
Reaction Temperature 4°C to 25°C (Room Temp)Lower temperatures can improve selectivity and protein stability. Room temperature is often sufficient.
Reaction Time 12 - 24 hours (Overnight)Allows the reaction to proceed to completion.

Experimental Protocols

Protocol 1: N-Terminal Protein Conjugation via Reductive Amination

This protocol outlines the general steps for conjugating this compound to the N-terminus of a protein.

Materials:

  • Protein of interest with an accessible N-terminus

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate or sodium acetate, pH 6.0

  • Reducing Agent Stock: Sodium cyanoborohydride (NaCNBH₃) in Reaction Buffer (200 mM stock)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)

Methodology:

  • Protein Preparation : Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation : Dissolve this compound in an appropriate solvent (like DMSO or the Reaction Buffer) to a known concentration.

  • Reaction Setup : Add the this compound solution to the protein solution to achieve a final molar ratio of 5:1 to 10:1 (linker:protein). Mix gently.

  • Initiate Reduction : Add the NaCNBH₃ stock solution to the reaction mixture to a final concentration of 20 mM.

  • Incubation : Allow the reaction to proceed for 12-24 hours at room temperature or 4°C with gentle stirring.

  • Quenching : (Optional) Add quenching solution to consume any unreacted aldehyde groups.

  • Purification : Remove excess linker and byproducts by purifying the conjugate using SEC, dialysis, or another appropriate chromatographic method.

  • Characterization : Analyze the final conjugate using techniques like SDS-PAGE (to observe the mass shift) and Mass Spectrometry (to confirm conjugation and determine the degree of labeling).

A Prepare Protein in Reaction Buffer (pH 6.0) B Add this compound (5-10x molar excess) A->B C Add NaCNBH₃ (20 mM final concentration) B->C D Incubate 12-24h at 4°C or RT C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., SEC, Dialysis) E->F G Characterize Product (SDS-PAGE, Mass Spec) F->G

Caption: Workflow for N-terminal protein conjugation.

Conclusion

The aldehyde group of this compound is a powerful tool for bioconjugation, offering a reliable method for linking to proteins and other amine-containing biomolecules. Its reactivity can be precisely controlled through pH to achieve site-specificity, and the resulting bond is highly stable after reduction. When combined with the orthogonal reactivity of the azide group, this compound provides researchers with a versatile platform for constructing sophisticated bioconjugates for applications ranging from therapeutic development to advanced molecular imaging.

References

An In-depth Technical Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyethylene Glycol (PEG) Linkers

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene oxide units.[1] In the realm of bioconjugation, PEG linkers serve as flexible, biocompatible spacers to connect two or more molecular entities, such as proteins, peptides, small molecule drugs, or nanoparticles.[][3] The process of covalently attaching PEG chains to a molecule, known as PEGylation, is a cornerstone of modern biopharmaceutical development, designed to enhance the therapeutic efficacy and safety of various drugs.[4][5]

The unique properties of PEG, including its high water solubility, low toxicity, and minimal immunogenicity, make it an ideal tool for improving the pharmacokinetic and pharmacodynamic profiles of bioconjugates. By increasing the hydrodynamic volume of a molecule, PEGylation can prolong its circulation half-life by reducing renal clearance and protecting it from enzymatic degradation. Furthermore, the PEG chain can mask epitopes on the surface of therapeutic proteins, thereby reducing their immunogenicity.

Core Principles of PEGylation

The primary goal of PEGylation is to improve a drug's therapeutic properties. This is achieved through several key mechanisms:

  • Enhanced Solubility : The hydrophilic nature of PEG significantly increases the solubility of hydrophobic drugs, making them more suitable for intravenous administration.

  • Increased Stability : PEG chains can sterically hinder the approach of proteolytic enzymes, thereby increasing the stability of the conjugated molecule in biological environments.

  • Prolonged Circulation Half-Life : The increased size of a PEGylated molecule reduces its filtration rate by the kidneys, leading to a longer circulation time in the bloodstream.

  • Reduced Immunogenicity : By masking antigenic sites on a protein's surface, PEG linkers can reduce the likelihood of an immune response.

The properties of a PEGylated bioconjugate can be finely tuned by altering the length, structure (linear vs. branched), and chemical functionality of the PEG linker. Longer PEG chains generally lead to a more pronounced effect on circulation half-life, but may also result in decreased biological activity due to steric hindrance.

Types of PEG Linkers

PEG linkers are available in a variety of architectures and with a wide range of functional groups to suit different bioconjugation strategies. They can be broadly classified as monodispersed or polydispersed. Monodispersed PEGs have a precise, single molecular weight, whereas polydispersed PEGs have a range of molecular weights.

Structural Classification:
  • Linear PEG Linkers : These are the simplest form, consisting of a straight chain of ethylene oxide units.

  • Branched PEG Linkers : These have multiple PEG arms extending from a central core, which can increase the overall molecular weight and hydrodynamic radius.

  • Multi-arm PEG Linkers : These are often used to create multifunctional conjugates, for example, in dual-payload antibody-drug conjugates (ADCs).

Functional Group Classification:

The choice of reactive group on the PEG linker is determined by the available functional groups on the target molecule.

Functional GroupTarget on BiomoleculeResulting BondKey Features
N-Hydroxysuccinimide (NHS) Ester Primary Amines (e.g., Lysine, N-terminus)AmideMost common method for protein PEGylation. Stable bond formation.
Maleimide Thiols (e.g., Cysteine)ThioetherHighly selective for thiols, enabling site-specific conjugation.
Azide/Alkyne Alkyne/AzideTriazoleUsed in "click chemistry" for highly efficient and specific bioconjugation.
Aldehyde/Ketone Hydrazide/AminooxyHydrazone/OximeUseful for site-specific modification of glycoproteins after oxidation.
Thiol Maleimides, DisulfidesThioether, DisulfideEnables conjugation to molecules functionalized with maleimide or for disulfide exchange.

Quantitative Data on PEG Linker Properties

The selection of a PEG linker is often guided by its physicochemical properties, which directly impact the characteristics of the final bioconjugate.

Table 1: Physicochemical Properties of Linear PEG Linkers
PEG LinkerMolecular Weight (Da)Number of PEO UnitsContour Length (nm)Flory Radius (nm)
PEG 888820.60.5
PEG 484484113.11.2
PEG 200020004512.72.8
PEG 350035008022.33.9
PEG 5000500011431.84.8
PEG 7500750017047.76.1
PEG 150001500034195.59.3
PEG 3000030000682190.914.0
PEG 60000600001364381.821.3
Data sourced from a study on PEG linkers and their properties. The contour length is calculated based on a PEO unit length of 0.28 nm in water, and the Flory radius is calculated using the formula RF = aN3/5, where 'a' is the PEO unit length and 'N' is the number of subunits.
Table 2: Effect of PEGylation on Pharmacokinetics
Parent MoleculePEG Size (kDa)Half-life (hours) of ParentHalf-life (hours) of PEG-conjugateFold Increase in Half-life
Interferon α-2a12~2-3~40-60~20-25
Granulocyte-Colony Stimulating Factor (G-CSF)20~3.5~15-80~4-23
Adenosine Deaminase5<0.5~48-72>100
This table presents approximate values compiled from various sources to illustrate the general impact of PEGylation on the circulating half-life of therapeutic proteins.

Applications of PEG Linkers in Drug Development

Antibody-Drug Conjugates (ADCs)

PEG linkers are integral to the design of modern ADCs, which are targeted cancer therapies that combine a monoclonal antibody with a potent cytotoxic drug. The PEG linker in an ADC serves multiple functions: it enhances the solubility and stability of the ADC, prolongs its circulation time, and can be designed to be either cleavable or non-cleavable to control the release of the drug at the tumor site.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Target Target Cancer Cell Antibody Monoclonal Antibody Targets tumor antigen Linker PEG Linker Enhances solubility and stability Antibody:f0->Linker:f0 Conjugation Site (e.g., Cysteine or Lysine) TumorCell Tumor Cell with Surface Antigen Antibody:f0->TumorCell Binding Drug Cytotoxic Drug Kills cancer cells Linker:f0->Drug:f0 Attachment

PEGylated Antibody-Drug Conjugate (ADC) Structure.
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase-recruiting ligand is critical for the efficacy of the PROTAC. PEG linkers are often employed in PROTAC design to improve solubility, enhance cell permeability, and provide the necessary flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.

PROTAC_Mechanism cluster_Degradation Degradation Pathway POI Protein of Interest (POI) PROTAC POI Binder PEG Linker E3 Ligase Binder POI:f0->PROTAC:f0 Binding Ubiquitination Ubiquitination of POI POI->Ubiquitination E3_Ligase E3 Ubiquitin Ligase PROTAC:f2->E3_Ligase:f0 Recruitment E3_Ligase->Ubiquitination Catalyzes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to

Mechanism of Action of a PROTAC with a PEG Linker.

Experimental Protocols for PEGylation

The following are generalized protocols for common PEGylation reactions. It is crucial to optimize the reaction conditions for each specific biomolecule.

Protocol 1: Amine PEGylation using NHS-Ester PEG

This protocol is suitable for the PEGylation of proteins via primary amines (lysine residues and N-terminus).

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • PEG-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Preparation: Equilibrate the PEG-NHS Ester vial to room temperature before opening to prevent moisture condensation. Prepare a fresh 10 mM stock solution of PEG-NHS Ester in anhydrous DMSO or DMF immediately before use.

  • Reaction: Add a 10- to 50-fold molar excess of the PEG-NHS Ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted PEG-NHS Ester and other byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.

Protocol 2: Thiol PEGylation using Maleimide-PEG

This protocol is designed for the site-specific PEGylation of proteins via free thiol groups (cysteine residues).

Materials:

  • Protein solution (1-10 mg/mL in a thiol-free, degassed buffer, e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP or DTT) if disulfide bonds need to be reduced.

  • Purification materials (e.g., SEC or ion-exchange chromatography)

Procedure:

  • Protein Preparation (if necessary): If the target cysteine is in a disulfide bond, reduce the protein by incubating with a 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature. If using DTT, it must be removed by desalting before adding the maleimide reagent.

  • Reaction: Prepare a 10 mM stock solution of Maleimide-PEG in anhydrous DMSO or DMF. Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if using a fluorescently-labeled maleimide.

  • Purification: Purify the PEGylated protein from unreacted Maleimide-PEG and protein using size-exclusion or ion-exchange chromatography.

Characterization of PEGylated Bioconjugates

Thorough characterization of PEGylated products is essential to ensure quality and consistency.

SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to qualitatively assess the extent of PEGylation. PEGylated proteins will exhibit a higher apparent molecular weight than the unmodified protein, resulting in a band shift. However, the interaction between PEG and SDS can lead to broadened or smeared bands. Native PAGE can be an alternative to avoid this issue.

Mass Spectrometry (MS)

Mass spectrometry, particularly MALDI-TOF and ESI-MS, is a powerful tool for determining the precise molecular weight of the PEGylated conjugate and, consequently, the degree of PEGylation (the number of PEG chains attached per molecule). However, the polydispersity of some PEGs can complicate the analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used for both the purification and analysis of PEGylated proteins.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for separating PEGylated proteins from unreacted protein and free PEG.

  • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. It can be used to separate different PEGylated species and positional isomers.

  • Ion-Exchange Chromatography (IEX): Separates based on charge. Since PEGylation can shield surface charges, IEX can be used to separate species with different degrees of PEGylation.

References

An In-Depth Technical Guide to Azido-PEG3-aldehyde (CAS Number: 1807530-10-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-aldehyde, with the CAS number 1807530-10-4, is a heterobifunctional linker molecule integral to modern bioconjugation, chemical biology, and drug development. Its structure, featuring a terminal azide group and an aldehyde functionality connected by a flexible three-unit polyethylene glycol (PEG) spacer, offers researchers a versatile tool for covalently linking molecules of interest. The PEG chain enhances aqueous solubility and reduces steric hindrance, making it particularly valuable in biological applications.[1][2]

This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols related to this compound, designed for professionals in the field of life sciences and drug discovery.

Core Properties and Specifications

The fundamental properties of this compound are summarized below. This data is crucial for experimental design, including reaction stoichiometry and storage conditions.

PropertyValueSource(s)
CAS Number 1807530-10-4[3][4]
Molecular Formula C₉H₁₇N₃O₄[3]
Molecular Weight 231.25 g/mol
IUPAC Name 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal
Synonyms N3-PEG3-CHO, 11-(azido)-3,6,9-trioxaundecanal
Physical Form Colorless to pale-yellow or yellow-brown liquid
Purity Typically ≥95%
Solubility Soluble in DMSO, DCM, THF, acetonitrile
Storage Conditions Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.

Key Applications

The dual functionality of this compound underpins its utility in several advanced applications:

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: This is a primary application where this compound serves as a flexible linker connecting a target protein ligand to an E3 ubiquitin ligase ligand. The PEG component of the linker is crucial for optimizing the ternary complex formation between the target protein and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.

  • Bioconjugation via Aldehyde Chemistry: The aldehyde group can be selectively reacted with molecules containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively. This reaction is a cornerstone of bioconjugation, enabling the labeling of proteins, antibodies, and other biomolecules.

  • Click Chemistry: The azide group is a bioorthogonal handle that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing terminal alkynes or strained cyclooctynes (e.g., DBCO, BCN), respectively. This allows for the efficient and specific conjugation of a wide array of molecules, from fluorescent dyes to complex drug payloads.

Experimental Protocols and Workflows

The following sections provide detailed methodologies for the key applications of this compound. The diagrams below illustrate the logical flow of these experimental procedures.

PROTAC Synthesis Workflow

This compound is typically employed in a modular approach to PROTAC synthesis. The general strategy involves the sequential attachment of the target protein ligand and the E3 ligase ligand to the linker. The following diagram and protocol outline a common synthetic route.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Ligand Conjugation cluster_1 Step 2: Second Ligand Conjugation start This compound reaction1 Hydrazone/Oxime Ligation start->reaction1 mol1 Molecule 1 (e.g., with Hydrazide/Aminooxy group) mol1->reaction1 intermediate Intermediate: Azide-PEG3-Molecule 1 reaction1->intermediate reaction2 Click Chemistry (CuAAC or SPAAC) intermediate->reaction2 mol2 Molecule 2 (e.g., with Alkyne group) mol2->reaction2 protac Final PROTAC reaction2->protac

Caption: Workflow for modular PROTAC synthesis.

Protocol for PROTAC Synthesis:

  • Reaction of Aldehyde with First Ligand:

    • Dissolve the first molecule (containing a hydrazide or aminooxy group) and a 1.2 molar equivalent of this compound in an appropriate solvent (e.g., DMSO or a buffered aqueous solution, pH 5.5-6.5).

    • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by LC-MS.

    • Upon completion, the resulting intermediate (Azide-PEG3-Molecule 1) can be purified by preparative HPLC.

  • Click Chemistry with Second Ligand:

    • Dissolve the purified intermediate and a 1.5 molar equivalent of the second molecule (containing an alkyne or strained alkyne) in a suitable solvent (e.g., a mixture of t-BuOH and water).

    • For CuAAC, add a freshly prepared solution of copper(II) sulfate (0.1 eq) and a reducing agent like sodium ascorbate (0.2 eq).

    • For SPAAC, no catalyst is required.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC molecule using preparative HPLC.

Bioconjugation to a Protein via Reductive Amination

The aldehyde group can be reacted with primary amines (e.g., lysine residues on a protein) to form an initial Schiff base, which is then reduced to a stable secondary amine linkage.

Reductive_Amination_Workflow start Protein with Primary Amines (e.g., Lysine) schiff_base Schiff Base Formation (pH 6.5-7.5) start->schiff_base linker This compound linker->schiff_base reduction Reduction with Sodium Cyanoborohydride schiff_base->reduction final_product Azide-Labeled Protein reduction->final_product purification Purification (e.g., SEC or Dialysis) final_product->purification CuAAC_Workflow start Azide-Functionalized Molecule (from previous step) reaction CuAAC Reaction start->reaction alkyne Alkyne-Containing Molecule (e.g., drug, dye) alkyne->reaction reagents Reagents: - Copper(II) Sulfate - Sodium Ascorbate - Ligand (optional, e.g., THPTA) reagents->reaction final_product Stable Triazole Conjugate reaction->final_product purification Purification (e.g., HPLC or SEC) final_product->purification PROTAC_Mechanism PROTAC PROTAC (containing this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Recycling PROTAC Recycling Ternary->Recycling Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling->Ternary

References

An In-depth Technical Guide on the Solubility and Stability of Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG3-aldehyde, a heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for its effective handling, storage, and application in research and development.

Introduction to this compound

This compound is a molecule featuring an azide (-N₃) group and an aldehyde (-CHO) group, separated by a three-unit polyethylene glycol (PEG) spacer. This structure allows for sequential and orthogonal conjugation reactions. The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, while the aldehyde group can react with primary amines to form Schiff bases, which can be further reduced to stable secondary amine linkages. The hydrophilic PEG linker enhances the solubility of the molecule and its conjugates in aqueous media.[1]

Solubility of this compound

The solubility of this compound is a critical parameter for its use in various experimental settings. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, qualitative information from suppliers and data on structurally related compounds provide valuable guidance.

Qualitative Solubility:

This compound is generally described as a colorless oil and is soluble in a variety of common organic solvents.[2][3]

Quantitative Solubility Data:

Quantitative solubility data for this compound is limited. However, data for closely related PEG3-containing molecules can be used to estimate its solubility. For instance, Azido-PEG3-alcohol has a reported solubility of 100 mg/mL in dimethyl sulfoxide (DMSO).[4] Formulations of other related compounds, such as Azido-PEG3-acid, have been prepared at concentrations of ≥ 2.5 mg/mL in mixtures containing DMSO, PEG300, Tween-80, and saline.[5]

Table 1: Solubility of this compound and Related Compounds

CompoundSolvent/FormulationSolubilityCitation(s)
This compoundDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Soluble (qualitative)
Azido-PEG3-alcoholDimethyl sulfoxide (DMSO)100 mg/mL (570.81 mM)
Azido-PEG3-alcohol10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (14.27 mM)
Azido-PEG3-acid10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (10.11 mM)
Azido-PEG3-DesthiobiotinDimethyl sulfoxide (DMSO)≥ 100 mg/mL (241.25 mM)

For practical applications, it is recommended to prepare concentrated stock solutions of this compound in anhydrous DMSO. For aqueous reactions, the final concentration of DMSO should be kept low (typically ≤ 1%) to avoid detrimental effects on biological systems.

Stability of this compound

The stability of this compound is influenced by its two reactive functional groups: the azide and the aldehyde. Both moieties can be susceptible to degradation under certain conditions.

General Stability Considerations
  • Storage: For long-term storage, this compound should be stored as a neat oil or in an anhydrous solvent at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and for 1 month at -20°C.

  • Handling: Due to the potential energetic nature of organic azides, this compound should be handled with care, avoiding exposure to excessive heat, shock, or friction.

Stability of the Azide Group

Organic azides are generally stable under a variety of reaction conditions, making them suitable for bioorthogonal chemistry. However, they can be sensitive to:

  • Heat: Thermal decomposition of azides can be a concern, although the presence of the PEG chain in this compound likely enhances its thermal stability compared to smaller, more nitrogen-rich organic azides.

  • Light: Some azide-containing compounds require protection from light to prevent photodegradation.

  • Reducing Agents: The azide group can be reduced to an amine in the presence of reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This reactivity should be considered when planning multi-step conjugation strategies.

Stability of the Aldehyde Group

Aldehydes are reactive electrophiles and can be prone to oxidation and other side reactions.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially in the presence of oxidizing agents or upon prolonged exposure to air.

  • pH Stability: The reactivity and stability of aldehydes can be pH-dependent. Under acidic conditions, the formation of hydrates may occur. In basic conditions, aldehydes can undergo self-condensation reactions (aldol condensation). For bioconjugation reactions involving aldehydes, the pH is a critical parameter to control to ensure the desired reaction proceeds efficiently while minimizing side reactions.

  • General Reactivity: Aldehydes are generally considered to be less stable than ketones due to steric and electronic factors.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol outlines a method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • In a series of microcentrifuge tubes, add 99 µL of PBS.

  • To each tube, add 1 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

  • Vortex the tubes vigorously for 1 minute.

  • Incubate the tubes at room temperature for 1 hour to allow for equilibration.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet any precipitate.

  • Carefully collect the supernatant and analyze it by a suitable analytical method, such as a validated stability-indicating HPLC method, to determine the concentration of the dissolved compound.

  • The concentration of the compound in the supernatant represents its kinetic solubility under these conditions.

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A photostability chamber

  • An oven

  • A validated stability-indicating HPLC method

Procedure:

  • Acidic Degradation: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Degradation: Dissolve this compound in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.

  • Thermal Degradation: Place a solid sample of this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the stability of a compound.

General Parameters:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection is suitable if the compound has a chromophore. If not, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) can be used.

  • Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Visualizations

The following diagrams illustrate key concepts related to the application and stability of this compound.

G Logical Workflow for Bioconjugation with this compound cluster_azide Azide Chemistry cluster_aldehyde Aldehyde Chemistry azide This compound click Click Chemistry (CuAAC or SPAAC) azide->click alkyne Alkyne-containing Molecule alkyne->click conjugate Final Bioconjugate click->conjugate Stable Triazole Linkage aldehyde This compound schiff Schiff Base Formation aldehyde->schiff amine Amine-containing Molecule amine->schiff reduction Reduction (e.g., NaBH3CN) schiff->reduction reduction->conjugate Stable Amine Linkage

Caption: Bioconjugation pathways using this compound.

G Potential Degradation Pathways of this compound cluster_azide_degradation Azide Group Degradation cluster_aldehyde_degradation Aldehyde Group Degradation cluster_peg_degradation PEG Chain Degradation parent This compound azide_reduction Reduction (e.g., with DTT, TCEP) parent->azide_reduction aldehyde_oxidation Oxidation (e.g., air, H2O2) parent->aldehyde_oxidation peg_hydrolysis Hydrolysis (extreme pH/temp) parent->peg_hydrolysis amine_product Amine-PEG3-aldehyde azide_reduction->amine_product acid_product Azido-PEG3-carboxylic acid aldehyde_oxidation->acid_product smaller_fragments Smaller PEG fragments, formaldehyde, etc. peg_hydrolysis->smaller_fragments

Caption: Overview of potential degradation pathways.

Conclusion

This compound is a valuable tool for researchers in various fields. While comprehensive quantitative data on its solubility and stability are not widely published, information from suppliers and studies on related compounds provide a solid foundation for its effective use. This guide has summarized the available information and provided general protocols for researchers to assess the key physicochemical properties of this linker in their own experimental contexts. Careful consideration of its solubility and stability will ensure the successful application of this compound in the synthesis of well-defined bioconjugates and other advanced materials.

References

The Core Mechanism of Azido-PEG3-aldehyde in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG3-aldehyde is a heterobifunctional crosslinking reagent engineered for the precise and efficient covalent linkage of biomolecules. Its unique architecture, featuring a terminal aldehyde group and an azide moiety separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer, enables a controlled, two-step conjugation strategy. This guide provides an in-depth examination of its mechanism of action, supported by quantitative data, detailed experimental protocols, and process visualizations.

Principle of Action: A Two-Step Orthogonal Strategy

The power of this compound lies in its two chemically distinct reactive ends, which allow for sequential and highly specific conjugation reactions. This avoids the uncontrolled polymerization often associated with homobifunctional crosslinkers. The overall process involves an initial amine-reactive step followed by a bioorthogonal "click" chemistry step.

Step 1: Reductive Amination of the Aldehyde Moiety

The first step of the crosslinking process targets primary amines (-NH₂), which are abundantly available on the surface of proteins via lysine residues or at the N-terminus. The aldehyde group reacts with an amine under weakly acidic conditions (typically pH 6-7) to form an intermediate Schiff base (an imine). This imine bond is reversible and can be unstable. To create a stable, permanent secondary amine linkage, a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced.[1][2][3][4] This process, known as reductive amination, is highly efficient and specific for primary amines, forming the first covalent bridge between the target molecule and the crosslinker.[1]

Step 2: Bioorthogonal Ligation of the Azide Moiety

Once the first molecule is tagged with the this compound linker, the terminal azide group becomes available for the second conjugation step. The azide is a key functional group in the field of "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility. The azide can react with an alkyne-modified molecule through two primary pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where the azide and a terminal alkyne undergo a [3+2] cycloaddition in the presence of a Copper(I) catalyst to form a highly stable 1,4-disubstituted triazole ring. The reaction is extremely efficient and can be performed in aqueous buffers, making it ideal for bioconjugation. A reducing agent like sodium ascorbate is often used to maintain copper in its active Cu(I) state.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., in living cells), SPAAC provides a catalyst-free alternative. This reaction utilizes a strained cyclooctyne, such as DBCO or BCN, whose ring strain provides the driving force for the reaction with the azide to form a stable triazole. The reaction is bioorthogonal, meaning the reactive groups do not cross-react with native biological functionalities.

The Role of the PEG3 Spacer

The three-unit polyethylene glycol (PEG) spacer is not merely a linker but a critical component that enhances the overall performance of the reagent. Its key contributions include:

  • Increased Hydrophilicity: The PEG chain imparts high water solubility to the crosslinker and the resulting conjugate, which helps to prevent aggregation and precipitation of biomolecules, particularly hydrophobic ones.

  • Biocompatibility: PEG is well-known for being non-toxic and having low immunogenicity, reducing the potential for adverse immune responses.

  • Flexibility and Spacing: The flexible PEG chain provides a defined spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity and function.

Quantitative Data Summary

The efficiency and kinetics of the reactions involving this compound are influenced by factors such as pH, temperature, reactant concentrations, and the choice of catalyst or strained alkyne. The following table summarizes key quantitative parameters for the constituent reactions.

ParameterReactionTypical ConditionsValue/RangeReference
Reaction pH Reductive AminationPhosphate or MES Buffer6.0 - 7.5
Reaction pH CuAACAqueous Buffers (e.g., PBS)4.0 - 12.0
Reaction Time Reductive AminationRoom Temperature2 - 24 hours
Reaction Time CuAACRoom Temperature1 - 4 hours
Reaction Time SPAAC (with DBCO)Room Temperature1 - 12 hours
Labeling Efficiency Aldehyde-AmineOptimized Conditions>95%
Reaction Yield CuAACOptimized Conditions>95%
Second-Order Rate Constant SPAAC (Azide + DBCO)Aqueous Solution~1.0 M⁻¹s⁻¹
Rate Acceleration (vs. uncatalyzed) CuAACAqueous Solution10⁷ to 10⁸

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the chemical reactions and experimental processes involved.

G cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Click Chemistry Protein_NH2 Protein-NH₂ (e.g., Lysine) SchiffBase Intermediate (Schiff Base) Protein_NH2->SchiffBase + Aldehyde Aldehyde N₃-PEG₃-CHO (this compound) Aldehyde->SchiffBase Protein_Azide Azide-Activated Protein (Protein-N₃) SchiffBase->Protein_Azide + Reducer Protein_Azide_2 Azide-Activated Protein Reducer NaBH₃CN Reducer->SchiffBase Alkyne Alkyne-Molecule B Product Crosslinked Conjugate (Protein-Triazole-Molecule B) Alkyne->Product Catalyst Cu(I) or Strained Alkyne Catalyst->Product Catalyst Protein_Azide_2->Product + Alkyne-Molecule B

Mechanism of Action for this compound Crosslinking.

G start Start prep_protein Prepare Protein A in Reaction Buffer (pH 6.5) start->prep_protein add_linker Add this compound (10-20 fold molar excess) prep_protein->add_linker add_reducer Add NaBH₃CN (20-40 fold molar excess) add_linker->add_reducer incubate1 Incubate at RT for 2-4 hours add_reducer->incubate1 purify1 Purify Azide-Activated Protein A (e.g., Desalting Column) incubate1->purify1 prep_click Prepare Alkyne-Molecule B and Click Catalyst Solution purify1->prep_click click_reaction Mix Azide-Protein A with Alkyne-Molecule B & Catalyst purify1->click_reaction prep_click->click_reaction incubate2 Incubate at RT for 1-2 hours click_reaction->incubate2 purify2 Purify Final Conjugate (e.g., SEC or Affinity Chromatography) incubate2->purify2 analyze Analyze Product (SDS-PAGE, LC-MS) purify2->analyze end End analyze->end

Generalized Experimental Workflow for Crosslinking.

Experimental Protocols

The following are generalized protocols for the two-step crosslinking procedure. Note: These protocols should be optimized for specific proteins and molecules.

Protocol 1: Reductive Amination to Create Azide-Activated Protein

Materials:

  • Protein of interest (in an amine-free buffer, e.g., MES or HEPES, pH 6.0-7.5)

  • This compound (e.g., 10 mM stock in DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN) (e.g., 1 M stock in water, freshly prepared)

  • Reaction Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.5)

  • Desalting column or dialysis cassette for purification

Methodology:

  • Protein Preparation: Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Linker Addition: Add this compound to the protein solution to achieve a 10- to 20-fold molar excess over the protein. Mix gently by pipetting.

  • Initiation of Amination: Add NaBH₃CN to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction at room temperature for 2 to 4 hours, or overnight at 4°C with gentle mixing.

  • Purification: Remove excess crosslinker and reducing agent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization (Optional): Confirm the incorporation of the azide group using a small-scale click reaction with an alkyne-fluorophore followed by SDS-PAGE analysis. The azide-activated protein is now ready for the click reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-Activated Protein (from Protocol 1, in PBS, pH 7.4)

  • Alkyne-containing molecule (e.g., 10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water)

  • THPTA ligand (e.g., 50 mM stock in water)

  • Sodium Ascorbate (e.g., 100 mM stock in water, freshly prepared)

  • Purification system (e.g., SEC, affinity chromatography)

Methodology:

  • Reagent Preparation: In a microcentrifuge tube, prepare the copper/ligand catalyst by premixing CuSO₄ and THPTA ligand. A 1:5 molar ratio of copper to ligand is common to protect the protein. For a 500 µL final reaction volume, you might mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.

  • Reaction Setup: In a separate tube, combine the Azide-Activated Protein (e.g., to a final concentration of 10-50 µM) and the alkyne-containing molecule (typically 2-10 fold molar excess over the protein).

  • Catalyst Addition: Add the premixed copper/ligand solution to the protein/alkyne mixture. The final concentration of copper is typically between 50-250 µM.

  • Reaction Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent alkyne.

  • Purification: Purify the final conjugate using a method appropriate for the application (e.g., size-exclusion chromatography to remove small molecules or affinity chromatography if a tag is present).

  • Analysis: Characterize the final product for purity, yield, and degree of labeling using methods such as SDS-PAGE, HPLC, and Mass Spectrometry.

References

The PEG3 Spacer in Linker Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugation

In the landscape of modern therapeutics, the linker molecule is a cornerstone of design, serving as far more than a simple bridge.[1] It is a critical component that dictates the stability, solubility, pharmacokinetics (PK), and overall efficacy of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Among the diverse linker technologies, the polyethylene glycol (PEG) spacer has become a foundational tool, prized for its ability to impart favorable physicochemical properties.

This technical guide offers an in-depth exploration of the PEG3 spacer , a discrete and defined linker comprising three ethylene glycol units. The PEG3 spacer provides a unique combination of hydrophilicity, flexibility, and precise length, making it a highly versatile component in the engineering of targeted therapies. This document will detail the quantitative properties of the PEG3 spacer, provide standardized experimental protocols for its implementation, and visualize its role in key synthetic and biological processes.

The PEG3 Spacer: Core Concepts and Physicochemical Properties

The PEG3 spacer is a short, monodisperse PEG chain, meaning it has a precise, single molecular weight rather than an average distribution. This homogeneity is critical for producing uniform bioconjugates with reproducible safety and efficacy profiles. The primary advantages conferred by the PEG3 spacer stem from the inherent chemical nature of its repeating ethylene glycol units.

Key Advantages of PEG3 Incorporation
  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads and small molecule ligands are hydrophobic, leading to challenges with aggregation and poor solubility in aqueous biological environments. The hydrophilic nature of the PEG3 spacer significantly improves the water solubility of the entire conjugate, which can mitigate aggregation, simplify formulation, and enhance bioavailability.

  • Improved Pharmacokinetics (PK): PEGylation, even with short linkers, can profoundly impact a drug's PK profile. It can increase the hydrodynamic volume of the molecule, which helps to reduce renal clearance and extend circulation half-life. However, some studies have noted that a PEG3 linker can also lead to more rapid excretion compared to constructs without it, potentially by creating metabolites that are eliminated efficiently. This highlights the importance of empirical testing for each specific conjugate.

  • Reduced Immunogenicity: The flexible PEG3 chain can create a protective hydrophilic barrier around the bioconjugate, shielding it from recognition by the immune system and degradation by proteolytic enzymes. This can reduce the potential for an adverse immune response.

  • Precise Spatial Control: The defined length of the PEG3 spacer provides exact control over the distance between the two connected molecules. This is crucial in PROTACs, where the linker must orient the target protein and the E3 ligase optimally to form a productive ternary complex for degradation. In ADCs, the spacer ensures the payload does not sterically hinder the antibody's binding to its target antigen.

Physicochemical and Quantitative Data

The properties of the PEG3 unit itself are well-defined. When incorporated into a larger molecule, it predictably modifies the overall characteristics of the conjugate.

PropertyValue / DescriptionSource
Chemical Formula C₆H₁₄O₄ (for the core PEG3 unit)N/A
Molecular Weight ~148.17 g/mol (for the core PEG3 unit)N/A
Structure HO-(CH₂CH₂O)₃-H
Solubility High solubility in water and many organic solvents.
Flexibility The ether linkages provide significant rotational freedom, allowing the linker to adopt multiple conformations.
Immunogenicity Generally low, though anti-PEG antibodies can be a consideration in clinical settings.

Core Advantages of the PEG3 Spacer

The following diagram illustrates the key benefits of incorporating a PEG3 spacer into a bioconjugate design.

PEG3_Advantages PEG3 PEG3 Spacer Integration Solubility Enhanced Solubility PEG3->Solubility PK Improved Pharmacokinetics PEG3->PK Immunogenicity Reduced Immunogenicity PEG3->Immunogenicity Spacing Precise Spatial Control PEG3->Spacing

Core advantages of the PEG3 spacer in bioconjugation.

Applications in Drug Development

The PEG3 spacer is a workhorse in multiple therapeutic modalities due to its favorable balance of properties.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody. The PEG3 spacer's hydrophilicity is critical for counteracting the hydrophobicity of many payloads and linkers, preventing aggregation that can lead to rapid clearance and loss of efficacy. Companies offer various PEG3-containing linkers, such as those with maleimide or NHS-ester functional groups, for conjugation to antibodies.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker's length and flexibility are paramount for enabling the formation of a stable and productive ternary complex. PEG linkers, including PEG3, are among the most common motifs used in PROTAC design. They provide the necessary flexibility and solubility to bridge the two ligands effectively.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates containing a PEG3 spacer.

Protocol: Synthesis of a Heterobifunctional Maleimide-PEG3-NHS Ester Linker

This protocol describes a general method for creating a common heterobifunctional linker used in ADC development.

Materials:

  • α-Amino-ω-carboxyl-PEG3

  • Maleic anhydride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HATU

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Methodology:

  • Synthesis of Maleimido-PEG3-acid:

    • Dissolve α-Amino-ω-carboxyl-PEG3 and a molar excess of maleic anhydride in an anhydrous solvent like DCM.

    • Add a base such as TEA and stir at room temperature to form the maleamic acid intermediate.

    • Induce cyclization to the maleimide by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate), followed by heating.

    • Purify the Maleimido-PEG3-acid product, typically via chromatography.

  • Activation to NHS Ester:

    • Dissolve the purified Maleimido-PEG3-acid and N-Hydroxysuccinimide (NHS) in anhydrous DMF.

    • Add a coupling agent like DCC or HATU to the solution.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final Maleimide-PEG3-NHS ester product by preparative HPLC.

Protocol: ADC Conjugation via Thiol-Maleimide Coupling

This protocol outlines the conjugation of a thiol-containing payload to an antibody's reduced disulfide bonds using a PEG3 linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Maleimide-PEG3-Payload linker construct.

  • Phosphate-buffered saline (PBS), pH ~7.4.

  • Size-exclusion chromatography (SEC) column for purification.

Methodology:

  • Antibody Reduction:

    • Incubate the antibody solution with a controlled molar excess of TCEP (e.g., 10-fold) at 37°C for 1-2 hours to partially or fully reduce the interchain disulfide bonds, exposing free thiol groups.

  • Conjugation Reaction:

    • Remove excess TCEP using a desalting column.

    • Immediately add the Maleimide-PEG3-Payload linker to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction at 4°C or room temperature for several hours or overnight.

  • Purification and Characterization:

    • Purify the resulting ADC from unreacted linker-payload and other impurities using a size-exclusion chromatography (SEC) column.

    • Characterize the final ADC for DAR, aggregation, and purity using methods such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry (MS).

Protocol: Characterization of PEGylated Molecules

Characterizing the final conjugate is a critical step to ensure quality and consistency.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the PEGylated conjugate from its unreacted components. Techniques include Size-Exclusion (SEC-HPLC) and Reversed-Phase (RP-HPLC).

  • Mass Spectrometry (MS): The technique of choice for determining the accurate average molecular weight and confirming the degree of PEGylation (e.g., the DAR in ADCs). Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the detection specificity of MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the linker and its attachment points on the payload or ligand.

  • UV/Vis Spectroscopy: Often used to determine the concentration of the antibody and calculate the average DAR.

Workflow and Pathway Visualizations

Visualizing workflows and the role of linkers in biological contexts can clarify complex processes.

General Workflow for ADC Synthesis and Evaluation

The diagram below outlines a typical workflow for the development of an ADC utilizing a PEG3 linker, from initial synthesis to preclinical evaluation.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_evaluation Functional Evaluation LinkerSynth 1. Linker Synthesis (e.g., Mal-PEG3-NHS) PayloadLinker 2. Payload Activation (Linker + Drug) LinkerSynth->PayloadLinker Conjugation 4. Conjugation Reaction PayloadLinker->Conjugation AbReduction 3. Antibody Reduction (Expose Thiols) AbReduction->Conjugation Purify 5. Purification (e.g., SEC) Conjugation->Purify Characterize 6. Characterization (HIC, MS for DAR) Purify->Characterize InVitro 7. In Vitro Assays (Cytotoxicity, Binding) Characterize->InVitro InVivo 8. In Vivo Studies (PK, Efficacy) InVitro->InVivo

General workflow for ADC development with a PEG3 linker.

Role of PEG3 Linker in a PROTAC Mechanism

This diagram illustrates the role of a PEG3 linker in facilitating the formation of a ternary complex between a target Protein of Interest (POI) and an E3 Ubiquitin Ligase, leading to ubiquitination and subsequent degradation of the POI.

PROTAC_Mechanism cluster_protac PROTAC PROTAC Molecule POI_Ligand POI Ligand PEG3 PEG3 Linker POI_Ligand->PEG3 POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand PEG3->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Degradation Proteasomal Degradation Ternary->Degradation Leads to Ub Ubiquitin (Ub) Ub->Ternary Ubiquitination

Role of a PEG3 linker in the PROTAC-mediated degradation pathway.

Conclusion and Future Outlook

The PEG3 spacer, though short, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable and indispensable tool for the rational design of next-generation therapeutics. As drug development moves towards increasingly complex and targeted molecules, the strategic implementation of well-defined, monodisperse linkers like PEG3 will continue to be a critical factor in achieving clinical success. Advances in computational modeling and structural biology will further illuminate the dynamic interplay between the linker and the broader bioconjugate, enabling the design of therapies with superior potency, selectivity, and safety profiles.

References

The Architect's Toolkit: A Technical Guide to Heterobifunctional Crosslinkers and Their Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are foundational tools in modern molecular biology, drug development, and proteomics. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional reagents feature two distinct moieties, enabling controlled, sequential conjugation of different biomolecules.[1][2] This intrinsic asymmetry is the key to their power, minimizing the uncontrolled polymerization that can plague single-step reactions and allowing for the precise construction of complex bioconjugates.[1] This guide provides an in-depth exploration of the core applications, experimental methodologies, and quantitative data associated with these versatile molecular architects.

Application in Antibody-Drug Conjugates (ADCs)

Perhaps the most impactful application of heterobifunctional crosslinkers is in the construction of Antibody-Drug Conjugates (ADCs). ADCs combine the exquisite targeting specificity of a monoclonal antibody with the potent cell-killing power of a cytotoxic drug, creating a "magic bullet" for cancer therapy.[3][4] The linker is the critical component that connects the antibody and the payload, and its chemical nature dictates the ADC's stability, pharmacokinetics, and mechanism of action.

Heterobifunctional crosslinkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) are industry standards. They enable a two-step process where the antibody's primary amines (from lysine residues) are first reacted with an NHS ester, followed by the conjugation of a thiol-containing drug to the maleimide group. This controlled sequence is crucial for producing ADCs with a defined drug-to-antibody ratio (DAR).

The choice between a cleavable and non-cleavable linker is a critical design consideration.

  • Cleavable Linkers are designed to release the drug payload upon encountering specific conditions within the tumor microenvironment or inside the target cell, such as low pH (hydrazone linkers), a reducing environment (disulfide linkers), or the presence of specific enzymes like cathepsins (peptide linkers).

  • Non-cleavable Linkers , such as the thioether bond formed by SMCC, are highly stable in circulation. The drug is only released after the entire ADC is internalized and the antibody component is degraded within the lysosome. This generally enhances plasma stability and can reduce off-target toxicity.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_MoA Mechanism of Action Antibody Monoclonal Antibody (mAb) Crosslinker Heterobifunctional Crosslinker Antibody:e->Crosslinker:w TargetCell Target Cancer Cell Antibody->TargetCell Targeting Drug Cytotoxic Payload (Drug) Crosslinker:e->Drug:w Internalization Internalization (Endocytosis) TargetCell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: Structure and mechanism of an Antibody-Drug Conjugate (ADC).
Quantitative Data: Comparison of ADC Linker Stability

The stability of the linker is a paramount parameter influencing the therapeutic index of an ADC. Premature payload release leads to systemic toxicity, while overly stable linkers may fail to release the drug efficiently at the target site.

Linker TypeLinkage ChemistryCleavage MechanismRelative Plasma StabilityExample ADC
Non-Cleavable Thioether (e.g., from SMCC)Proteolytic degradation of antibodyVery HighKadcyla® (T-DM1)
Cleavable Valine-Citrulline PeptideCathepsin B cleavageHighAdcetris® (Brentuximab Vedotin)
Cleavable HydrazoneAcid-labile (low pH)ModerateMylotarg® (Gemtuzumab ozogamicin)
Cleavable DisulfideReduction (e.g., by Glutathione)Moderate to LowExperimental ADCs
Experimental Protocol: Two-Step Conjugation of a Drug to an Antibody using Sulfo-SMCC

This protocol outlines a standard procedure for creating an ADC using a water-soluble amine-to-sulfhydryl crosslinker.

Materials:

  • Antibody (mAb) in amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Sulfo-SMCC crosslinker.

  • Thiol-containing cytotoxic drug.

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2.

  • Quenching solution (e.g., 1 M Tris or 1 M glycine).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Purification system (e.g., Size-Exclusion Chromatography - SEC).

Procedure:

  • Antibody Preparation: Dialyze the antibody extensively against the Reaction Buffer to remove any contaminating primary amines (e.g., Tris or glycine). Adjust the final concentration to 2-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve Sulfo-SMCC in the Reaction Buffer.

  • Step 1: Maleimide Activation of Antibody:

    • Add a 10- to 20-fold molar excess of the dissolved Sulfo-SMCC to the antibody solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove the excess, unreacted Sulfo-SMCC using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent self-conjugation in the next phase.

  • Drug Payload Preparation: Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO) and then dilute into the Reaction Buffer. If the drug contains disulfide bonds, it may require reduction with an agent like TCEP, followed by removal of the reducing agent.

  • Step 2: Conjugation to Drug Payload:

    • Immediately combine the maleimide-activated antibody with the thiol-containing drug. The molar ratio will depend on the desired final drug-to-antibody ratio (DAR).

    • Incubate for 2 hours at room temperature or overnight at 4°C under gentle agitation.

  • Quenching: Stop the reaction by adding a final concentration of 10-20 mM cysteine or N-acetylcysteine to react with any remaining maleimide groups. Incubate for 20 minutes.

  • Purification: Purify the final ADC conjugate from unconjugated drug and antibody using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the final product to determine the DAR, purity, and extent of aggregation using techniques like Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

Application in Proteomics: Mapping Protein-Protein Interactions

Heterobifunctional crosslinkers are powerful tools for studying protein-protein interactions (PPIs) within their native context. By covalently linking interacting proteins, even transient or weak interactions can be "frozen" in time, stabilized for subsequent analysis by techniques like mass spectrometry (XL-MS).

The workflow, often performed in vivo or in situ, involves introducing a membrane-permeable crosslinker to cells or tissues. After the crosslinking reaction, cells are lysed, proteins are digested (typically with trypsin), and the crosslinked peptide pairs are enriched and identified by LC-MS/MS. This provides spatial distance constraints, revealing which proteins interact and which specific residues are in close proximity at the interaction interface.

Specialized crosslinkers, known as Protein Interaction Reporters (PIRs), have been developed for XL-MS. These often incorporate cleavable bonds within the spacer arm (which can be broken in the mass spectrometer) and an affinity tag (like biotin) to facilitate the enrichment of low-abundance crosslinked peptides.

XLMS_Workflow cluster_invivo In Vivo / In Situ cluster_sampleprep Sample Preparation cluster_analysis Analysis A Living Cells or Tissue B Add Membrane-Permeable Heterobifunctional Crosslinker A->B C Covalent Crosslinking of Proximal Proteins B->C D Cell Lysis C->D E Protein Digestion (e.g., Trypsin) D->E F Enrichment of Crosslinked Peptides (e.g., Biotin-Avidin) E->F G LC-MS/MS Analysis F->G H Data Processing & Peptide Identification G->H I Interaction Mapping & Structural Modeling H->I

Caption: Workflow for in vivo crosslinking mass spectrometry (XL-MS).
Quantitative Data: Common Crosslinkers for Proteomics

CrosslinkerReactive GroupsSpacer Arm (Å)Cleavable?Key Feature
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3NoWater-soluble, amine-to-sulfhydryl.
SDA NHS ester, Diazirine4.4NoPhotoreactive diazirine for non-specific C-H insertion.
BDP-NHP NHP ester (amine-reactive) x2~29.5Yes (MS-cleavable)Biotin tag for enrichment; PIR technology.
DSSO NHS ester x210.1Yes (MS/MS-cleavable)MS-cleavable bond simplifies data analysis.
Experimental Protocol: General In-Vivo Crosslinking for Mass Spectrometry

This protocol provides a generalized workflow for identifying PPIs in cultured cells.

Materials:

  • Cultured mammalian cells.

  • Membrane-permeable heterobifunctional crosslinker (e.g., a PIR reagent).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Lysis buffer with protease inhibitors.

  • Trypsin (mass spectrometry grade).

  • Affinity resin for enrichment (e.g., streptavidin beads if using a biotinylated crosslinker).

  • LC-MS/MS system.

Procedure:

  • Cell Culture: Grow cells to the desired confluency under standard conditions.

  • Crosslinking Reaction:

    • Wash cells with PBS to remove media proteins.

    • Add the crosslinker dissolved in an appropriate buffer (e.g., PBS) to the cells. Typical concentrations range from 0.5 to 2 mM.

    • Incubate for 15-30 minutes at 37°C. If using a photoreactive crosslinker, expose cells to the appropriate wavelength of UV light for a specified duration.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubating for 15 minutes. This neutralizes any unreacted crosslinker.

  • Cell Lysis: Wash cells with PBS again, then lyse them using a strong denaturing lysis buffer (e.g., containing urea or SDS) with protease inhibitors. Sonicate to shear DNA and ensure complete lysis.

  • Protein Digestion:

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Perform a standard in-solution or filter-aided sample preparation (FASP) tryptic digest overnight.

  • Enrichment of Crosslinked Peptides:

    • If using a biotinylated crosslinker, incubate the peptide digest with streptavidin-coated magnetic beads for 1-2 hours to capture the crosslinked species.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the crosslinked peptides from the beads.

  • LC-MS/MS Analysis: Analyze the enriched peptide fraction using a high-resolution mass spectrometer. Utilize a data-dependent acquisition method that includes fragmentation techniques (e.g., CID, HCD) to identify the individual peptides within the crosslink.

  • Data Analysis: Use specialized software (e.g., XLinkProphet) to search the MS/MS data against a protein database to identify the crosslinked peptide pairs. This information is then used to build protein interaction networks and model protein complex structures.

Application in Bioconjugation: Labeling and Immobilization

A fundamental application of heterobifunctional crosslinkers is the creation of molecular probes and functionalized surfaces. This involves attaching reporter molecules like fluorescent dyes or biotin to a target protein, or immobilizing proteins onto a solid support for diagnostic assays. The two-step nature of heterobifunctional reagents is again advantageous, preventing the reporter molecule or surface from reacting with itself.

For example, to create a biotinylated antibody, the antibody's amines can be reacted first with one end of the crosslinker (e.g., an NHS ester), and after purification, a biotin molecule with a corresponding reactive group (e.g., a thiol) is added. This ensures a more controlled and specific labeling process.

Labeling_Workflow cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Conjugation A Protein 1 (e.g., Antibody) B Heterobifunctional Crosslinker (e.g., NHS-PEG-Maleimide) C Activated Protein 1 B->C Reaction 1 (Amine -> NHS ester) D Purification (Remove excess crosslinker) C->D F Final Conjugate (Labeled Protein) D->F E Molecule 2 (e.g., Biotin-Thiol) E->F Reaction 2 (Thiol -> Maleimide)

References

The Alchemist's Guide to Azido-PEG3-aldehyde: Storage, Handling, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For the forward-thinking researcher, scientist, and drug development professional, a comprehensive understanding of the reagents in their arsenal is paramount. This in-depth technical guide illuminates the critical aspects of storing and handling Azido-PEG3-aldehyde, a versatile heterobifunctional linker, ensuring its stability, and maximizing its utility in your research endeavors.

This compound is a valuable tool in bioconjugation and proteomics, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a terminal azide group, amenable to "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and an aldehyde group for reactions with hydrazines, hydroxylamines, or primary amines.[1][3] This dual functionality allows for the precise and efficient linkage of molecules.

Prudent Storage for Optimal Performance

Proper storage of this compound is crucial to maintain its chemical integrity and ensure reproducible experimental outcomes. Both the solid form and stock solutions require specific conditions to prevent degradation.

Quantitative Stability Data
ConditionFormRecommended TemperatureDuration of Stability
Long-term StorageSolid-20°CRefer to manufacturer's specifications
Stock SolutionIn appropriate solvent-20°CUp to 1 month[2]
Stock SolutionIn appropriate solvent-80°CUp to 6 months

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes. When preparing stock solutions, select an appropriate solvent based on the product's solubility. For increased solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.

Meticulous Handling: A Cornerstone of Safety and Success

The handling of this compound, and organic azides in general, necessitates strict adherence to safety protocols to mitigate potential hazards. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction.

General Safety Precautions:
  • Engineering Controls : All manipulations should be conducted in a certified chemical fume hood to prevent inhalation of any volatile compounds and to provide containment in the unlikely event of a rapid decomposition.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Material Compatibility : Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Do not use metal spatulas or other metal equipment that could form shock-sensitive metal azides. Opt for plastic, glass, or ceramic labware.

  • Solvent Compatibility : Halogenated solvents such as dichloromethane and chloroform should be avoided as they can form explosive compounds with azides.

  • Waste Disposal : Dispose of all waste containing azides as hazardous waste according to your institution's guidelines. Azide-containing waste should be collected separately and not mixed with acidic waste.

Experimental Protocol: A Practical Application in Bioconjugation

The aldehyde functional group of this compound can be effectively utilized for bioconjugation through the formation of a stable hydrazone bond with a hydrazine-modified molecule. The following is a general protocol for such a reaction.

Protocol: Hydrazone Ligation with a Hydrazine-Modified Peptide

Objective: To conjugate this compound to a peptide containing a hydrazine moiety.

Materials:

  • This compound

  • Hydrazine-modified peptide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

  • Aniline (as a catalyst, optional)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMF or DMSO immediately before use.

    • Dissolve the hydrazine-modified peptide in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution. The optimal ratio should be determined empirically.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM. The reaction can proceed without a catalyst, but it will be slower.

    • Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted this compound and other small molecules by a suitable purification method. Size-exclusion chromatography or dialysis are common methods for purifying proteins and large peptides. Reverse-phase HPLC can be used for smaller peptides.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the expected mass increase corresponding to the addition of the this compound moiety.

Visualizing the Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.

Storage_and_Handling_Workflow cluster_storage Storage cluster_handling Handling Solid Solid Form Temp1 Freezer Solid->Temp1 -20°C Stock Stock Solution Temp2 Freezer Stock->Temp2 -20°C (≤1 mo) Temp3 Ultra-Low Freezer Stock->Temp3 -80°C (≤6 mo) Start Start Handling FumeHood Work in Fume Hood Start->FumeHood PPE Wear PPE (Gloves, Lab Coat, Goggles) FumeHood->PPE Avoid Avoid: - Strong Acids - Metals - Halogenated Solvents PPE->Avoid Waste Dispose as Hazardous Waste Avoid->Waste

Caption: Workflow for the proper storage and handling of this compound.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_Aldehyde Prepare this compound Stock Solution Mix Mix Reactants (10-50x excess aldehyde) Prep_Aldehyde->Mix Prep_Peptide Prepare Hydrazine-Peptide Solution Prep_Peptide->Mix Catalyst Add Aniline (optional) Mix->Catalyst Incubate Incubate at RT (2-24h) Catalyst->Incubate Purify Purify Conjugate (HPLC, SEC) Incubate->Purify Characterize Characterize (Mass Spectrometry) Purify->Characterize

References

Methodological & Application

Application Notes: Utilizing Azido-PEG3-aldehyde in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azido-PEG3-aldehyde is a heterobifunctional crosslinker that serves as a versatile tool in bioconjugation and drug development. This reagent features two distinct reactive groups at opposite ends of a flexible, hydrophilic three-unit polyethylene glycol (PEG) spacer. The aldehyde group allows for covalent linkage to amine-containing biomolecules, while the azide group enables highly efficient and specific "click chemistry" reactions.[1][2][3] The PEG linker enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.

These properties make this compound an ideal reagent for a variety of applications, including:

  • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted delivery.

  • PROTAC Synthesis: Connecting an E3 ubiquitin ligase ligand to a target protein ligand.[1][2]

  • Surface Modification: Immobilizing proteins, peptides, or other molecules onto surfaces.

  • Molecular Probes: Constructing fluorescent or biotinylated probes for detection and imaging.

  • Crosslinking Biomolecules: Covalently linking two different biomolecules, such as a protein and a nucleic acid.

The dual reactivity of this compound allows for a two-stage conjugation strategy, providing researchers with precise control over the assembly of complex biomolecular structures.

Core Bioconjugation Chemistries

This compound leverages two orthogonal and highly specific chemical reactions.

1. Aldehyde-Based Ligation: The aldehyde moiety (-CHO) reacts with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins, to form an initial Schiff base (an imine bond). This bond can be subsequently reduced to form a stable secondary amine linkage. This process, known as reductive amination, is a robust method for protein modification. Aldehydes can also react with hydrazide or aminooxy functional groups to form stable hydrazone and oxime linkages, respectively, which do not require a reduction step.

2. Azide-Based "Click Chemistry": The azide group (-N3) is a key component for click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. There are two primary forms of azide-alkyne cycloaddition:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between the azide and a terminal alkyne in the presence of a Cu(I) catalyst. It is extremely efficient and results in a stable 1,4-disubstituted triazole ring. The reaction is typically fast, with near-quantitative yields.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). The inherent ring strain of the cyclooctyne drives the reaction forward without the need for a potentially cytotoxic copper catalyst, making SPAAC ideal for applications in living cells and organisms.

The choice between CuAAC and SPAAC depends on the specific application, with CuAAC favored for in vitro conjugations where high reaction speed is paramount, and SPAAC being the preferred method for live-cell labeling and in vivo studies.

Experimental Workflows and Logical Relationships

The dual functionality of this compound enables sequential conjugation strategies. A typical workflow involves first reacting the aldehyde group with a biomolecule, purifying the intermediate, and then using the azide for a subsequent click chemistry reaction.

G cluster_0 Step 1: Aldehyde Conjugation cluster_1 Step 2: Azide 'Click' Conjugation molA Biomolecule A (e.g., Protein with Lysines) intermediate Azide-Functionalized Biomolecule A molA->intermediate 1. React with Aldehyde (Reductive Amination) reagent This compound reductant Reducing Agent (e.g., NaBH3CN) molB Biomolecule B (with Alkyne or DBCO) intermediate->molB final_product Final Conjugate (A-PEG3-B) intermediate->final_product 2. React with Azide ('Click' Chemistry) catalyst Catalyst (Cu(I) or Strain-Promoted)

Caption: General workflow for two-step bioconjugation.

The following diagrams illustrate the core chemical reactions involved.

G protein Protein-NH2 (Primary Amine) schiff Protein-N=CH-PEG3-N3 (Schiff Base Intermediate) protein->schiff + Aldehyde (pH 6.0-7.5) aldehyde O=CH-PEG3-N3 (this compound) final Protein-NH-CH2-PEG3-N3 (Stable Conjugate) schiff->final + Reductant reducer NaBH3CN

Caption: Reductive amination reaction schematic.

G azide Molecule-N3 (Azide) product Stable Triazole Linkage azide->product alkyne HC≡C-Molecule (Terminal Alkyne) alkyne->product catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) catalyst->product CuAAC

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

G azide Molecule-N3 (Azide) product Stable Triazole Linkage azide->product dbco DBCO-Molecule (Strained Alkyne) dbco->product SPAAC (Metal-Free)

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions and compare the key features of CuAAC and SPAAC.

Table 1: Summary of Reaction Conditions

ParameterReductive AminationCuAAC (in vitro)SPAAC (in vitro & in vivo)
Target Group Primary Amine (-NH₂)Terminal AlkyneStrained Alkyne (e.g., DBCO)
pH 6.0 - 7.54.0 - 11.0 (typically 7-8)4.0 - 10.0 (typically 7.4)
Temperature 4°C to 37°CRoom Temperature4°C to 37°C
Solvent Aqueous Buffer (e.g., PBS)Aqueous Buffer, Water, OrganicAqueous Buffer (e.g., PBS)
Reagent Molar Excess 10-20 fold (Aldehyde)1-5 fold (Alkyne/Azide)1-10 fold
Catalyst/Additive NaBH₃CN or NaBH(OAc)₃Cu(I) source + Reducing AgentNone
Typical Reaction Time 2-24 hours15 minutes - 4 hours1 - 12 hours

Table 2: Comparison of CuAAC and SPAAC Click Chemistry

FeatureCuAACSPAAC
Catalyst Copper(I) requiredMetal-free
Biocompatibility Limited; copper can be toxic to cellsHigh; suitable for live cells
Reaction Rate Very fast (k ≈ 10⁴–10⁵ M⁻¹s⁻¹)Fast, but varies by cyclooctyne (k ≈ 1–10³ M⁻¹s⁻¹)
Alkyne Partner Terminal Alkyne (small, non-perturbing)Strained Cyclooctyne (bulkier)
Selectivity ExcellentExcellent
Primary Use Case In vitro synthesis, material scienceLive-cell imaging, in vivo studies

Experimental Protocols

Protocol 1: Protein Modification via Reductive Amination

This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Target protein (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN) solution (5 M in 1 M NaOH, freshly prepared)

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2

  • Desalting columns for purification

Procedure:

  • Protein Preparation: If necessary, exchange the protein into the Reaction Buffer to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. b. Mix gently and incubate for 30-60 minutes at room temperature to form the Schiff base.

  • Reduction Step: a. Add the freshly prepared NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: a. Remove excess, unreacted this compound and reducing agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Confirm successful conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry, which will show an increase in mass corresponding to the added Azido-PEG3 moiety.

Protocol 2: Conjugation of an Alkyne-Molecule via CuAAC

This protocol describes the "clicking" of a terminal alkyne-containing molecule to the azide-functionalized protein from Protocol 1.

Materials:

  • Azide-functionalized protein (from Protocol 1) in PBS

  • Alkyne-containing molecule (e.g., alkyne-fluorophore)

  • Catalyst Premix:

    • Copper(II) Sulfate (CuSO₄) solution (20 mM in water)

    • Ligand solution (e.g., THPTA, 100 mM in water)

  • Sodium Ascorbate solution (100 mM in water, freshly prepared)

Procedure:

  • Prepare Reactants: In a microcentrifuge tube, combine the azide-functionalized protein (final concentration ~10-50 µM) and the alkyne-containing molecule (1.5- to 5-fold molar excess over the azide).

  • Prepare Catalyst Solution: In a separate tube, mix 1 part CuSO₄ solution with 5 parts ligand solution to create the catalyst premix.

  • Initiate Reaction: Add the reagents to the protein-alkyne mixture in the following order: a. Catalyst premix (to a final concentration of 1 mM Cu²⁺) b. Freshly prepared sodium ascorbate solution (to a final concentration of 5 mM)

  • Incubation: Mix the reaction gently by inversion. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if using a fluorescent alkyne.

  • Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents, catalyst, and unreacted alkyne-molecule.

Protocol 3: Conjugation of a DBCO-Molecule via SPAAC

This protocol describes the metal-free conjugation of a DBCO-containing molecule to the azide-functionalized protein from Protocol 1.

Materials:

  • Azide-functionalized protein (from Protocol 1) in PBS, pH 7.4

  • DBCO-containing molecule (e.g., DBCO-biotin)

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation: Prepare a 10-20 mM stock solution of the DBCO-containing molecule in anhydrous DMSO.

  • Conjugation Reaction: a. To the solution of azide-functionalized protein, add a 3- to 10-fold molar excess of the DBCO stock solution. b. The final concentration of DMSO in the reaction should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Mix gently and incubate for 2-12 hours at room temperature or 4°C. The reaction can be monitored over time by SDS-PAGE or mass spectrometry to determine completion.

  • Purification: Once the reaction is complete, remove the excess DBCO reagent by passing the mixture through a desalting column or via dialysis against a suitable storage buffer.

References

Application Notes and Protocols for Protein Labeling with Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins using Azido-PEG3-aldehyde. This method utilizes reductive amination to conjugate the azide-functionalized polyethylene glycol (PEG) linker to primary amines (N-terminus and lysine residues) on the protein surface. The introduction of an azide group facilitates subsequent bioorthogonal "click chemistry" reactions, allowing for the attachment of a wide variety of reporter molecules, drugs, or other probes. This two-step labeling strategy offers high specificity and versatility for creating well-defined protein conjugates.[1][2]

The labeling process involves two key stages. First, the aldehyde group of this compound reacts with a primary amine on the protein to form an unstable Schiff base. Second, a mild reducing agent, sodium cyanoborohydride (NaCNBH₃), is introduced to selectively reduce the Schiff base to a stable secondary amine linkage.[1][2][3] This method provides a robust way to introduce a bioorthogonal handle onto a protein for further functionalization.

Data Presentation: Reaction Parameters and Reagent Properties

Successful protein labeling via reductive amination is dependent on several critical parameters. The following table summarizes the key quantitative data and conditions for the labeling reaction.

ParameterRecommended Range/ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency. Ensure the protein is soluble in the chosen reaction buffer.
This compound 10- to 50-fold molar excess over the proteinThe optimal ratio should be determined empirically for each specific protein to achieve the desired degree of labeling.
Reaction Buffer 100 mM MES or Sodium Acetate, pH 5.0-6.0Slightly acidic to neutral pH favors Schiff base formation. Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction.
Reducing Agent Sodium Cyanoborohydride (NaCNBH₃)A mild reducing agent that selectively reduces the Schiff base without reducing the aldehyde. Alternatives like 2-picoline borane can be used as a non-toxic option.
NaCNBH₃ Concentration 20-50 mMPrepare fresh.
Reaction Temperature Room temperature (20-25°C) or 4°CReactions at 4°C can be performed overnight.
Reaction Time 2-4 hours at room temperature; overnight at 4°CIncubation time may need to be optimized for specific proteins.
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M GlycineUsed to stop the reaction by consuming unreacted aldehyde groups.
Quenching Concentration 50-100 mMA final concentration to effectively quench the reaction.

Experimental Protocols

This section provides a detailed, step-by-step methodology for labeling a protein with this compound and subsequent click chemistry.

Protocol 1: Protein Labeling with this compound via Reductive Amination

1. Materials and Reagent Preparation:

  • Protein Sample: Purified protein in an amine-free buffer (e.g., PBS, MES, HEPES).

  • This compound: Allow the reagent to warm to room temperature before opening. Prepare a stock solution (e.g., 100 mM) in anhydrous DMSO or DMF.

  • Reaction Buffer: 100 mM MES or Sodium Acetate, pH 5.0-6.0.

  • Reducing Agent Solution: Prepare a fresh stock solution of sodium cyanoborohydride (e.g., 1 M) in water or 1N NaOH. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette for buffer exchange and removal of excess reagents.

2. Protein Preparation:

  • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.

  • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

3. Labeling Reaction:

  • Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).

  • Mix gently and incubate at room temperature for 30-60 minutes to allow for the formation of the Schiff base.

  • Add the freshly prepared sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching the Reaction:

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

5. Purification of the Azide-Labeled Protein:

  • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Alternatively, perform dialysis against the storage buffer.

  • The purified azide-labeled protein is now ready for the subsequent click chemistry reaction or for storage at -20°C or -80°C.

Protocol 2: Click Chemistry Reaction with the Azide-Labeled Protein

This protocol describes a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

1. Materials:

  • Azide-labeled protein in an appropriate buffer (e.g., PBS).

  • Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne) dissolved in DMSO or water.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).

  • Copper-chelating ligand stock solution (e.g., 50 mM THPTA or TBTA in DMSO or water).

2. Click Reaction:

  • In a microcentrifuge tube, combine the azide-labeled protein with a 3- to 10-fold molar excess of the alkyne-containing molecule.

  • Add the copper-chelating ligand to the reaction mixture.

  • Add CuSO₄ to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.

3. Purification of the Final Conjugate:

  • Purify the final protein conjugate using a desalting column or dialysis to remove excess reagents.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow Protein_Prep Protein Preparation (Buffer Exchange & Concentration) Aldehyde_Addition Add this compound (10-50x molar excess) Protein_Prep->Aldehyde_Addition Schiff_Base_Formation Schiff Base Formation (30-60 min, RT) Aldehyde_Addition->Schiff_Base_Formation Reduction Add NaCNBH3 (20-50 mM) Schiff_Base_Formation->Reduction Stable_Amine_Linkage Stable Amine Linkage Formation (2-4h RT or overnight 4°C) Reduction->Stable_Amine_Linkage Quenching Quench Reaction (Tris or Glycine) Stable_Amine_Linkage->Quenching Purification1 Purification (Desalting/Dialysis) Quenching->Purification1 Azide_Protein Azide-Labeled Protein Purification1->Azide_Protein Click_Reaction Click Chemistry (Alkyne, CuSO4, Ligand, Ascorbate) Azide_Protein->Click_Reaction Purification2 Final Purification (Desalting/Dialysis) Click_Reaction->Purification2 Final_Conjugate Final Protein Conjugate Purification2->Final_Conjugate

Caption: Workflow for protein labeling with this compound.

Signaling Pathway Diagram: Two-Step Protein Functionalization

signaling_pathway Protein Protein + Primary Amines (Lys, N-terminus) Schiff_Base Intermediate Schiff Base (Unstable) Protein->Schiff_Base Reductive Amination Step 1 Azido_PEG_Aldehyde This compound + Aldehyde Group Azido_PEG_Aldehyde->Schiff_Base Azide_Labeled_Protein Azide-Labeled Protein + Stable Secondary Amine Linkage Schiff_Base->Azide_Labeled_Protein Reduction NaCNBH3 NaCNBH3 (Reducing Agent) NaCNBH3->Schiff_Base Final_Conjugate Final Conjugate + Stable Triazole Ring Azide_Labeled_Protein->Final_Conjugate Click Chemistry (CuAAC) Alkyne_Molecule Alkyne-Functionalized Molecule (e.g., Dye, Biotin, Drug) Alkyne_Molecule->Final_Conjugate

Caption: Two-step protein functionalization schematic.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for the covalent ligation of molecules. This application note provides detailed protocols and technical guidance for the use of Azido-PEG3-aldehyde in CuAAC reactions. This compound is a versatile bifunctional linker containing a terminal azide for participation in CuAAC and an aldehyde group for subsequent conjugation or modification. Its polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugates.

A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The CuAAC reaction serves as a robust method for linking the target protein-binding ligand (warhead) to the E3 ligase-binding ligand, with the this compound often forming a key part of the flexible linker.[2]

Data Presentation

The CuAAC reaction is renowned for its high efficiency, often achieving near-quantitative yields.[3] The following tables provide representative quantitative data for typical CuAAC reactions involving PEGylated azides, which can be used as a reference for reactions with this compound.

Table 1: Representative Reaction Parameters for CuAAC with a PEGylated Azide

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.
This compound1.1 - 1.5 equivalentsA slight excess of the azide component is often used to ensure complete consumption of the alkyne.
Copper(II) Sulfate (CuSO₄)0.01 - 0.1 equivalentsPrecursor for the active Cu(I) catalyst.
Sodium Ascorbate0.1 - 1.0 equivalentsReducing agent to generate and maintain Cu(I). A fresh solution is crucial.
Copper-stabilizing Ligand (e.g., TBTA, THPTA)0.01 - 0.1 equivalents (or in slight excess to copper)Accelerates the reaction and protects biomolecules from oxidative damage.[3]
SolventDMSO, DMF, t-BuOH/H₂O, or aqueous buffersChoice of solvent depends on the solubility of the reactants.
Reaction Time1 - 12 hoursTypically monitored by TLC, LC-MS, or a fluorogenic assay.
TemperatureRoom Temperature (20-25 °C)Mild reaction conditions are a hallmark of click chemistry.

Table 2: Exemplary Yields and Purity for PROTAC Synthesis via CuAAC

PROTAC TargetLinker TypeCuAAC Yield (%)Purity (%)Reference
BRD4PEG-based55-90>95
H-PGDSAlkyl-azide on solid support-97
PARP1PEG-basedHigh-yielding-

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol describes a general procedure for the CuAAC reaction between an alkyne-functionalized molecule and this compound. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst.

Materials:

  • Alkyne-functionalized molecule of interest

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous Dimethyl sulfoxide (DMSO) or other suitable solvent

  • Deionized water

  • Reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 15 mM in DMSO).

    • Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water immediately before use (e.g., 1 M).

    • Prepare a stock solution of TBTA or THPTA in a suitable solvent (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule (1 equivalent).

    • Add the this compound stock solution (1.1-1.5 equivalents).

    • Add the solvent to achieve the desired final concentration (typically in the millimolar range).

    • Add the TBTA or THPTA stock solution (0.1 equivalents).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Reaction Initiation:

    • Add the CuSO₄·5H₂O stock solution (0.1 equivalents) to the reaction mixture.

    • Add the freshly prepared sodium ascorbate stock solution (1 equivalent) to initiate the reaction.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture can be purified by an appropriate method such as column chromatography, preparative HPLC, or precipitation.

Protocol for Monitoring CuAAC with a Fluorogenic Probe

For optimization of reaction conditions, a fluorogenic azide, such as 3-azido-7-hydroxycoumarin, can be used. The fluorescence of the resulting triazole product is significantly higher than that of the starting azide, allowing for real-time monitoring of the reaction progress.

Materials:

  • Alkyne-functionalized molecule of interest

  • 3-Azido-7-hydroxycoumarin

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA

  • Appropriate buffer (e.g., phosphate buffer, pH 7)

  • Fluorometer

Procedure:

  • Follow the general CuAAC protocol, substituting this compound with 3-azido-7-hydroxycoumarin.

  • At various time points, take aliquots of the reaction mixture.

  • Dilute the aliquots in the reaction buffer.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the coumarin-triazole product (e.g., excitation ~400 nm, emission ~475 nm).

  • Plot fluorescence intensity versus time to monitor the reaction kinetics.

Mandatory Visualizations

CuAAC_Workflow Experimental Workflow for CuAAC with this compound cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification reagent1 Alkyne-functionalized Molecule mixing Combine Reactants & Degas reagent1->mixing reagent2 This compound reagent2->mixing catalyst CuSO4 / Ligand initiation Add Catalyst & Reducer catalyst->initiation reducer Sodium Ascorbate reducer->initiation mixing->initiation monitoring Monitor by TLC / LC-MS initiation->monitoring purification Purification monitoring->purification product Final Conjugate purification->product

Caption: A flowchart illustrating the key steps in a typical CuAAC reaction.

PROTAC_Mechanism Mechanism of Action of a PROTAC Synthesized via CuAAC cluster_components PROTAC Components cluster_assembly PROTAC Assembly cluster_degradation_pathway Ubiquitin-Proteasome System warhead Target Protein Ligand (Warhead) protac PROTAC Molecule warhead->protac linker This compound (Linker Precursor) linker->protac e3_ligand E3 Ligase Ligand e3_ligand->protac ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target_protein Target Protein target_protein->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Polyubiquitination ternary_complex->ubiquitination proteasome 26S Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation

Caption: The role of this compound in PROTAC-mediated protein degradation.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation technique in chemical biology, drug development, and materials science. As a type of "click chemistry," SPAAC enables the rapid and specific formation of a stable triazole linkage between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst.[1][2][] This biocompatibility makes it an ideal tool for conjugating molecules in complex biological environments and for in vivo applications.[2]

Azido-PEG3-aldehyde is a heterobifunctional linker that facilitates a two-step bioconjugation strategy. It contains an aldehyde group for initial conjugation to a primary amine (e.g., on a protein or peptide) and an azide group for the subsequent SPAAC reaction. The polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces steric hindrance. This two-step approach allows for the precise, site-specific labeling of biomolecules. This document provides detailed protocols for the use of this compound in bioconjugation, along with quantitative data to aid in experimental design and troubleshooting.

Data Presentation

Optimizing conjugation reactions requires an understanding of the factors that influence reaction kinetics and efficiency. The following tables summarize key quantitative data for consideration.

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates

BufferpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
PBS7.40.32–0.85
HEPES7.50.55–1.22
DMEM7.40.59–0.97
RPMI7.40.27–0.77

Note: Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.

Table 2: Recommended Reagent Concentrations and Ratios for Protein Modification

ParameterRecommended ValueNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation risk.
This compound Molar Excess20 to 50-foldThe optimal ratio depends on the number of available primary amines on the protein and the desired degree of labeling.
Reductive Amination pH6.5 - 7.5This pH range provides a good balance for Schiff base formation and stability of most proteins.
DBCO-functionalized Molecule Molar Excess2 to 10-foldA slight excess of the DBCO reagent ensures efficient conjugation to the azide-modified protein.

Table 3: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Labeling Efficiency in Step 1 Inefficient Schiff base formation.Optimize the reaction pH (6.5-7.5). Increase the molar excess of this compound.
Protein precipitation.Keep the final concentration of organic solvent (e.g., DMSO) below 20%. Perform the reaction at a lower temperature (e.g., 4°C).
Inactive reducing agent.Use a fresh solution of sodium cyanoborohydride.
Low Yield in SPAAC Reaction Inaccurate quantification of reactants.Accurately determine the concentration of both the azide-labeled protein and the DBCO-functionalized molecule before starting the reaction.
Steric hindrance.Consider using a linker with a longer PEG chain if steric hindrance is suspected.
Degradation of DBCO reagent.Store DBCO reagents protected from light and moisture. Prepare stock solutions fresh.

Experimental Protocols

Protocol 1: Modification of a Protein with this compound via Reductive Amination

This protocol describes the introduction of azide functional groups onto a protein by reacting primary amines (e.g., lysine residues and the N-terminus) with this compound, followed by reduction to a stable secondary amine linkage.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare a 1 M stock solution of sodium cyanoborohydride in water. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.

  • Conjugation Reaction:

    • Add a 20 to 50-fold molar excess of the 10 mM this compound stock solution to the protein solution.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10-20% of the total reaction volume to avoid protein precipitation.

    • Add the 1 M sodium cyanoborohydride stock solution to a final concentration of 20 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a desalting column or through dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

    • The resulting azide-labeled protein is now ready for the SPAAC reaction.

Protocol 2: SPAAC Reaction of Azide-Labeled Protein with a DBCO-Containing Molecule

This protocol details the cycloaddition reaction between the azide-labeled protein and a molecule functionalized with a DBCO group.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification equipment (e.g., size-exclusion chromatography system)

Procedure:

  • Reactant Preparation:

    • Prepare the azide-labeled protein in the desired reaction buffer.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution (typically 10 mM).

  • SPAAC Reaction:

    • Add a 2 to 10-fold molar excess of the DBCO-functionalized molecule to the azide-labeled protein solution.

    • The final concentration of organic solvent should be kept to a minimum to maintain protein stability.

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

    • The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.

  • Purification:

    • Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate.

Visualizations

G cluster_0 Protocol 1: Azide Labeling cluster_1 Protocol 2: SPAAC Reaction Prot Protein in Amine-Free Buffer Add_Aldehyde Add this compound & NaCNBH3 Prot->Add_Aldehyde Incubate1 Incubate (2-4h RT or O/N 4°C) Add_Aldehyde->Incubate1 Purify1 Purify (Desalting/Dialysis) Incubate1->Purify1 Azide_Prot Azide-Labeled Protein Purify1->Azide_Prot Mix Mix Reactants Azide_Prot->Mix To SPAAC DBCO_Molecule DBCO-Functionalized Molecule DBCO_Molecule->Mix Incubate2 Incubate (2-4h RT or O/N 4°C) Mix->Incubate2 Purify2 Purify (SEC/Dialysis) Incubate2->Purify2 Final_Conj Final Bioconjugate Purify2->Final_Conj

References

Application Notes and Protocols for the Reaction of Azido-PEG3-aldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Azido-PEG3-aldehyde with primary amines is a cornerstone of modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This process, known as reductive amination, forms a stable secondary amine linkage, covalently connecting the bifunctional this compound linker to a primary amine-containing molecule. The resulting conjugate possesses a terminal azide group, which serves as a versatile handle for subsequent bioorthogonal "click chemistry" reactions. This allows for the precise and efficient coupling of the PEGylated molecule to another molecule containing a complementary alkyne or strained cycloalkyne group.

The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, a critical consideration in drug design.[1] This application note provides detailed protocols for the reductive amination of this compound with primary amines and the subsequent click chemistry reaction, along with representative data and workflow diagrams to guide researchers in this important bioconjugation strategy.

Reaction Mechanism and Workflow

The overall process can be divided into two key stages:

  • Reductive Amination: The aldehyde group of this compound reacts with a primary amine to form an unstable imine intermediate (Schiff base). This intermediate is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield a stable secondary amine bond. The reaction is typically performed in a one-pot synthesis under mildly acidic conditions (pH 5-7), which favors imine formation.

  • Click Chemistry: The azide group on the newly formed conjugate is then available for a highly specific and efficient cycloaddition reaction with an alkyne-containing molecule. This can be either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This second step allows for the modular assembly of complex biomolecules, such as PROTACs, where one part of the molecule binds to a target protein and the other to an E3 ubiquitin ligase.[2][3]

Below is a diagram illustrating the overall experimental workflow.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Click Chemistry A This compound C Mix in appropriate solvent (e.g., Methanol, DMF) A->C B Primary Amine-containing Molecule B->C D Add mild reducing agent (e.g., NaBH3CN) C->D E Reaction at room temperature D->E F Purification of Azido-PEG3-Amine Conjugate (e.g., HPLC, Column Chromatography) E->F G Azido-PEG3-Amine Conjugate F->G Proceed to Click Chemistry I Mix in appropriate solvent (e.g., t-BuOH/H2O) G->I H Alkyne-containing Molecule H->I J Add Catalyst/Reagents (e.g., CuSO4, Sodium Ascorbate for CuAAC) I->J K Reaction at room temperature J->K L Purification of Final Bioconjugate (e.g., Preparative HPLC) K->L

Caption: Experimental workflow for bioconjugation.

Quantitative Data

The efficiency of the reductive amination reaction can be influenced by factors such as the nature of the primary amine, the choice of reducing agent, solvent, and reaction time. The following table provides representative data for the reductive amination of PEG aldehydes with various primary amines, compiled from literature sources.[4][5] Please note that these are illustrative examples, and optimization may be required for specific substrates.

Primary Amine SubstrateReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Purification Method
BenzylamineNaBH3CNMethanol12-24Room Temp85-95Flash Column Chromatography
AnilineNaBH(OAc)3Dichloromethane4-8Room Temp70-85Preparative HPLC
n-ButylamineNaBH4Ethanol2-4Room Temp80-90Distillation/Extraction
Amino Acid EsterNaBH3CNMethanol/Water12-24Room Temp75-90Ion Exchange Chromatography
Protein N-terminusNaBH3CNPBS (pH 7.4)4-24460-80Size Exclusion Chromatography

Experimental Protocols

Protocol 1: Reductive Amination of this compound with a Small Molecule Primary Amine

This protocol describes a general procedure for the reaction of this compound with a primary amine-containing small molecule.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Anhydrous Methanol (MeOH) or Dichloromethane (DCM)

  • Glacial Acetic Acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary amine-containing molecule (1.0 equivalent) in the chosen anhydrous solvent (e.g., MeOH or DCM).

  • Add this compound (1.0 - 1.2 equivalents) to the solution.

  • If using NaBH3CN in methanol, a few drops of glacial acetic acid can be added to catalyze the imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add the reducing agent (NaBH3CN, 1.5-2.0 equivalents, or NaBH(OAc)3, 1.5-2.0 equivalents) to the reaction mixture in portions.

  • Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.

  • If the solvent is organic, wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure Azido-PEG3-amine conjugate.

Protocol 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the subsequent click chemistry reaction to couple the azide-functionalized conjugate with an alkyne-containing molecule.

Materials:

  • Purified Azido-PEG3-amine conjugate

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Solvent system (e.g., tert-Butanol/Water (1:1), DMF, or DMSO)

  • Phosphate-buffered saline (PBS) for biomolecules

Procedure:

  • Dissolve the Azido-PEG3-amine conjugate (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Prepare the copper catalyst solution by mixing CuSO4·5H2O with the THPTA or TBTA ligand in water.

  • Add the copper catalyst solution to the mixture of the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Monitor the reaction progress by LC-MS or other appropriate analytical techniques.

  • Upon completion, the final bioconjugate can be purified by preparative HPLC, size exclusion chromatography, or ion-exchange chromatography, depending on the nature of the product.

Logical Relationships in PROTAC Synthesis

The synthesis of a PROTAC using this compound involves a series of logical steps, starting from the individual components and culminating in the final tripartite molecule.

G A Target Protein Ligand (with Primary Amine) D Reductive Amination A->D B This compound B->D C E3 Ligase Ligand (with Alkyne) F Click Chemistry (CuAAC or SPAAC) C->F E Azide-PEG-Target Ligand D->E E->F G Final PROTAC Molecule F->G

Caption: PROTAC synthesis logical flow.

Conclusion

The reaction of this compound with primary amines via reductive amination is a robust and versatile method for the synthesis of advanced bioconjugates and therapeutics like PROTACs. The subsequent azide-alkyne click chemistry provides a modular and efficient approach to assemble complex molecular architectures. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in the field of drug discovery and chemical biology, enabling the rational design and synthesis of novel functional molecules. Careful optimization of reaction conditions and purification procedures is crucial for achieving high yields and purity of the final products.

References

Application Notes and Protocols for Azido-PEG3-aldehyde in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-aldehyde is a heterobifunctional linker that has emerged as a valuable tool in the development of sophisticated drug delivery systems. Its unique structure, featuring a terminal aldehyde group and an azide moiety connected by a three-unit polyethylene glycol (PEG) spacer, enables a versatile two-step conjugation strategy. This allows for the precise and efficient attachment of therapeutic payloads to targeting ligands, such as antibodies or nanoparticles, thereby facilitating the creation of highly specific and potent therapeutic agents.[1][2][3]

The aldehyde group provides a reactive handle for conjugation to primary amines, commonly found on the surface of proteins and other biomolecules, through reductive amination.[4][5] The azide group serves as a bioorthogonal reactive partner for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the attachment of alkyne-modified drug molecules. The hydrophilic PEG3 spacer enhances the solubility and stability of the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic profile of the drug delivery system.

These application notes provide detailed protocols for the use of this compound in the development of antibody-drug conjugates (ADCs) and functionalized nanoparticles, along with quantitative data to guide experimental design and troubleshooting.

Key Applications

  • Antibody-Drug Conjugate (ADC) Development: this compound is instrumental in the site-specific or lysine-directed conjugation of cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • Nanoparticle Functionalization: This linker allows for the surface modification of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to attach targeting ligands and therapeutic agents for enhanced delivery and efficacy.

  • PROTAC Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₉H₁₇N₃O₄
Molecular Weight 231.25 g/mol
Appearance Colorless oil
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile
Purity Typically >95%
Table 2: Typical Reaction Conditions and Expected Outcomes for this compound Conjugation
ParameterReductive Amination (Antibody/Protein)CuAAC (Click Chemistry)SPAAC (Click Chemistry)
Target Functional Group Primary amines (-NH₂)Terminal alkynesStrained alkynes (e.g., DBCO, BCN)
pH 6.5 - 7.57.0 - 8.07.0 - 8.5
Reducing Agent Sodium cyanoborohydride (NaBH₃CN)Sodium ascorbateNone
Catalyst NoneCopper(I) sulfate (CuSO₄)None
Ligand NoneTHPTA or TBTANone
Typical Molar Excess of Linker 5-20 foldN/A (Drug-linker is in excess)N/A (Drug-linker is in excess)
Typical Reaction Time 2-24 hours1-4 hours2-12 hours
Typical Temperature 4°C or Room TemperatureRoom TemperatureRoom Temperature or 37°C
Expected Conjugation Efficiency 60-90%>90%>90%
Table 3: Characterization of this compound Modified Drug Delivery Systems
Characterization TechniqueParameter MeasuredTypical Expected Results
UV-Vis Spectroscopy Drug-to-Antibody Ratio (DAR)Average DAR of 2-4 for lysine conjugates
Hydrophobic Interaction Chromatography (HIC) DAR distributionSeparation of species with different DARs (0, 2, 4, etc.)
Mass Spectrometry (LC-MS) Molecular weight of conjugate, DARConfirmation of successful conjugation and precise DAR
Dynamic Light Scattering (DLS) Nanoparticle size and polydispersityIncrease in hydrodynamic diameter after functionalization
Zeta Potential Surface charge of nanoparticlesChange in surface charge upon conjugation
FTIR Spectroscopy Presence of azide groupCharacteristic azide peak around 2100 cm⁻¹
In vitro Cell Viability Assay (e.g., MTT, CellTiter-Glo) IC₅₀ valuePotent cytotoxicity in target cells (pM to nM range for ADCs)

Experimental Protocols

Protocol 1: Antibody Modification with this compound via Reductive Amination

This protocol describes the modification of a monoclonal antibody (mAb) with this compound to introduce azide functionalities for subsequent drug conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the Reaction Buffer to a final concentration of 2-10 mg/mL.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.

    • Gently mix the reaction and add a 20-fold molar excess of NaBH₃CN.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of Azide-Modified Antibody:

    • Purify the azide-modified antibody using a size-exclusion chromatography column to remove excess linker and other reagents.

    • Collect the fractions containing the modified antibody.

  • Characterization:

    • Determine the concentration of the purified azide-modified antibody using a protein concentration assay (e.g., BCA assay).

    • Confirm the introduction of azide groups using FTIR spectroscopy (optional).

experimental_workflow_reductive_amination cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (in Reaction Buffer) conjugation Mix and Incubate (2-24h, RT or 4°C) mAb->conjugation linker This compound (10 mM in DMSO) linker->conjugation reducing_agent NaBH3CN reducing_agent->conjugation quenching Quench Reaction (Tris Buffer) conjugation->quenching purification Size-Exclusion Chromatography quenching->purification characterization Characterization (Protein Assay, FTIR) purification->characterization

Workflow for antibody modification via reductive amination.
Protocol 2: Drug Conjugation to Azide-Modified Antibody via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-modified cytotoxic drug to the azide-modified antibody from Protocol 1.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-modified drug payload

  • Anhydrous DMSO

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer: PBS, pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified drug in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • Click Chemistry Reaction:

    • To the azide-modified antibody in the Reaction Buffer, add a 3- to 10-fold molar excess of the alkyne-modified drug stock solution.

    • In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA mixture to the antibody-drug solution to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the ADC using a size-exclusion chromatography column to remove unreacted drug, catalyst, and other reagents.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration of the ADC.

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, HIC, or LC-MS.

    • Assess the purity and aggregation of the ADC by size-exclusion chromatography.

experimental_workflow_cuaac cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis azide_mAb Azide-Modified Antibody click_reaction Click Reaction (1-2h, RT) azide_mAb->click_reaction alkyne_drug Alkyne-Modified Drug alkyne_drug->click_reaction catalyst CuSO4/THPTA catalyst->click_reaction reducer Sodium Ascorbate reducer->click_reaction purification Size-Exclusion Chromatography click_reaction->purification characterization Characterization (DAR, Purity) purification->characterization

Workflow for drug conjugation via CuAAC.
Protocol 3: Functionalization of Amine-Presenting Nanoparticles

This protocol outlines the functionalization of nanoparticles with surface amine groups using this compound.

Materials:

  • Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles)

  • This compound

  • Anhydrous DMSO

  • Sodium cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.0

  • Dialysis membrane or centrifugal filtration units

Procedure:

  • Nanoparticle Preparation:

    • Suspend the amine-functionalized nanoparticles in the Reaction Buffer to a known concentration.

  • Linker and Reducing Agent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1 M stock solution of NaBH₃CN in water.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of the this compound stock solution to the nanoparticle suspension.

    • Add NaBH₃CN to a final concentration of 50 mM.

    • Incubate the reaction for 4-6 hours at room temperature with gentle stirring.

  • Purification of Azide-Functionalized Nanoparticles:

    • Remove unreacted linker and byproducts by dialysis against the Reaction Buffer or by using centrifugal filtration.

  • Characterization:

    • Characterize the size and zeta potential of the functionalized nanoparticles using DLS.

    • Confirm the presence of the azide group using FTIR spectroscopy.

experimental_workflow_nanoparticle cluster_prep Preparation cluster_reaction Functionalization cluster_purification Purification & Analysis nanoparticles Amine-Functionalized Nanoparticles functionalization Incubate (4-6h, RT) nanoparticles->functionalization linker This compound linker->functionalization reducer NaBH3CN reducer->functionalization purification Dialysis or Centrifugal Filtration functionalization->purification characterization Characterization (DLS, Zeta, FTIR) purification->characterization

Workflow for nanoparticle functionalization.

Signaling Pathway and Mechanism of Action

The drug delivery systems developed using this compound often target specific signaling pathways implicated in disease, particularly in oncology. For instance, an ADC targeting a receptor tyrosine kinase (RTK) on a cancer cell will be internalized upon binding, leading to the release of the cytotoxic payload, which can then interfere with critical cellular processes like cell division or induce apoptosis.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (this compound linker) RTK Receptor Tyrosine Kinase (e.g., HER2) ADC->RTK Binding endosome Endosome RTK->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking drug_release Drug Release lysosome->drug_release Proteolytic Cleavage dna_damage DNA Damage drug_release->dna_damage Target Engagement apoptosis Apoptosis dna_damage->apoptosis Cell Death

Mechanism of action for a targeted ADC.

Conclusion

This compound is a versatile and powerful tool for the development of advanced drug delivery systems. Its heterobifunctional nature allows for a controlled, two-step conjugation process, leading to the production of well-defined and highly functional conjugates. The inclusion of the PEG spacer further enhances the desirable properties of the final product. The protocols and data presented here provide a comprehensive framework for researchers and drug development professionals to effectively utilize this linker in their efforts to create more effective and targeted therapies. Further optimization of reaction conditions and thorough characterization are recommended for each specific application to ensure the development of safe and efficacious drug delivery systems.

References

Application Notes and Protocols for Labeling Peptides with Azido-PEG3-aldehyde for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of peptides with imaging agents is a cornerstone of modern biological research and drug development, enabling the visualization of peptide localization, trafficking, and target engagement. This document provides a detailed protocol for a two-step labeling strategy for peptides. The first step involves the conjugation of a bifunctional linker, Azido-PEG3-aldehyde, to a peptide via reductive amination. The second step utilizes the bioorthogonal azide group for the attachment of a fluorescent probe through click chemistry.

The this compound linker offers several advantages. The aldehyde group allows for the specific labeling of the N-terminus or lysine residues of a peptide. The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the peptide while minimizing immunogenicity.[1] The terminal azide group serves as a versatile handle for "click chemistry," a set of highly efficient and specific reactions for conjugating a wide variety of reporter molecules, such as fluorophores for imaging.[2] This modular approach provides flexibility in choosing the desired imaging modality without altering the initial peptide modification.

Principle of the Method

The overall workflow consists of two main stages:

  • Peptide Labeling via Reductive Amination: The aldehyde group of this compound reacts with a primary amine on the peptide (N-terminus or lysine side chain) to form a transient Schiff base. This intermediate is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[3][4]

  • Fluorophore Conjugation via Click Chemistry: The azide-functionalized peptide is then reacted with a fluorescent probe containing a terminal alkyne group. This reaction, known as Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage, covalently attaching the fluorophore to the peptide.[5] For live-cell imaging applications, a copper-free variant, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is recommended to avoid copper-induced cytotoxicity.

Data Presentation

Table 1: Quantitative Parameters for Peptide Labeling via Reductive Amination

ParameterRecommended RangeNotes
Molar Excess of this compound 5 to 20-foldA higher excess can improve labeling efficiency but may complicate purification.
pH of Reaction Buffer 6.0 - 7.5Slightly acidic to neutral pH favors Schiff base formation.
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Mild reducing agent that selectively reduces the imine bond without affecting the aldehyde.
Concentration of NaBH₃CN 5 M stock solutionPrepare fresh in 1 N NaOH.
Reaction Temperature Room Temperature or 4°CLower temperatures can be used to minimize potential side reactions.
Reaction Time 1-2 hours at RT or overnight at 4°CReaction progress can be monitored by LC-MS.

Table 2: Quantitative Parameters for Fluorophore Conjugation via CuAAC

ParameterRecommended Concentration/RatioNotes
Azide-labeled Peptide 1 mg/mLStarting concentration in reaction buffer.
Alkyne-Fluorophore 1.5 - 2 molar equivalentsEnsure complete reaction with the azide-labeled peptide.
Copper(II) Sulfate (CuSO₄) 1 mMCatalyst for the cycloaddition reaction.
Reducing Agent (e.g., Sodium Ascorbate) 5 mMReduces Cu(II) to the active Cu(I) state. Prepare fresh.
Copper Ligand (e.g., TBTA) 100 µMStabilizes the Cu(I) oxidation state and improves reaction efficiency.
Reaction Temperature Room TemperatureTypically sufficient for efficient conjugation.
Reaction Time 1 hourReaction progress can be monitored by LC-MS or fluorescence spectroscopy.

Experimental Protocols

Protocol 1: Labeling of Peptides with this compound via Reductive Amination

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound

  • Reaction Buffer: 0.1 M MES or PBS, pH 6.0-7.5

  • Sodium Cyanoborohydride (NaBH₃CN)

  • 1 N NaOH

  • Deionized Water

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in deionized water or the reaction buffer to a desired stock concentration (e.g., 100 mg/mL).

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution. Gently mix and allow the Schiff base formation to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reduction: Prepare a fresh 5 M solution of sodium cyanoborohydride in 1 N NaOH. Add the NaBH₃CN solution to the reaction mixture to a final concentration of approximately 50 mM.

  • Incubation: Continue to incubate the reaction mixture for an additional 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer, such as Tris, to react with any excess aldehyde.

  • Purification: Purify the Azido-PEG3-labeled peptide from excess reagents and unlabeled peptide using RP-HPLC. The fractions containing the desired product can be identified by mass spectrometry.

  • Lyophilization: Lyophilize the purified, labeled peptide for storage.

Protocol 2: Fluorophore Conjugation to Azide-labeled Peptide via CuAAC

Materials:

  • Azido-PEG3-labeled peptide

  • Alkyne-functionalized fluorophore (e.g., Alexa Fluor 488 Alkyne, Cy5-Alkyne)

  • Reaction Buffer: PBS or Tris-buffered saline (TBS), pH 7.4

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I) stabilizing ligand

  • DMSO (for dissolving the alkyne-fluorophore and ligand)

  • RP-HPLC system or size-exclusion chromatography for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the Azido-PEG3-labeled peptide in the reaction buffer to a concentration of 1 mg/mL.

    • Prepare a stock solution of the alkyne-fluorophore in DMSO (e.g., 10 mM).

    • Prepare a stock solution of CuSO₄ in water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

    • Prepare a stock solution of TBTA in DMSO (e.g., 2 mM).

  • Click Reaction Cocktail: In a microcentrifuge tube, prepare the click reaction cocktail by adding the reagents in the following order:

    • Azide-labeled peptide solution

    • Alkyne-fluorophore (1.5 - 2 molar equivalents)

    • TBTA (to a final concentration of 100 µM)

    • CuSO₄ (to a final concentration of 1 mM)

    • Sodium ascorbate (to a final concentration of 5 mM)

  • Incubation: Gently mix the reaction components and incubate for 1 hour at room temperature, protected from light.

  • Purification: Purify the fluorescently labeled peptide from the reaction components using RP-HPLC or size-exclusion chromatography.

  • Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry and UV-Vis spectroscopy.

Protocol 3: Cellular Imaging with Fluorescently Labeled Peptide

Materials:

  • Fluorescently labeled peptide

  • Cells of interest cultured on coverslips or in imaging dishes

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular targets)

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.

  • Peptide Incubation:

    • Prepare a working solution of the fluorescently labeled peptide in cell culture medium at the desired final concentration (typically in the low micromolar to nanomolar range).

    • Remove the old medium from the cells and replace it with the peptide-containing medium.

    • Incubate the cells for the desired period (this will depend on the specific peptide and biological question).

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove any unbound peptide.

  • Fixation and Permeabilization (for fixed-cell imaging):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • If targeting an intracellular molecule, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells twice with PBS.

  • Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes. Wash twice with PBS.

  • Imaging: Mount the coverslips or add imaging buffer to the dish and visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualization

Peptide_Labeling_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Cellular Imaging Peptide Peptide (with N-terminus or Lysine) Reaction_Mix_1 Reaction Mixture Peptide->Reaction_Mix_1 Azido_PEG3_Aldehyde This compound Azido_PEG3_Aldehyde->Reaction_Mix_1 NaBH₃CN Purification_1 RP-HPLC Purification Reaction_Mix_1->Purification_1 Azide_Peptide Azido-PEG3-Peptide Reaction_Mix_2 Click Reaction Azide_Peptide->Reaction_Mix_2 Purification_1->Azide_Peptide Alkyne_Fluorophore Alkyne-Fluorophore Alkyne_Fluorophore->Reaction_Mix_2 Cu(I) catalyst Purification_2 Purification (RP-HPLC or SEC) Reaction_Mix_2->Purification_2 Labeled_Peptide Fluorescently Labeled Peptide Cells Live or Fixed Cells Labeled_Peptide->Cells Incubation Purification_2->Labeled_Peptide Imaging Fluorescence Microscopy Cells->Imaging

Caption: Experimental workflow for peptide labeling and imaging.

Reductive_Amination_Pathway Peptide_NH2 Peptide-NH₂ (Primary Amine) Schiff_Base Peptide-N=CH-PEG3-N₃ (Schiff Base Intermediate) Peptide_NH2->Schiff_Base + Aldehyde OHC-PEG3-N₃ (this compound) Aldehyde->Schiff_Base + H₂O Final_Product Peptide-NH-CH₂-PEG3-N₃ (Stable Secondary Amine) Schiff_Base->Final_Product Reduction Reducing_Agent Sodium Cyanoborohydride (NaBH₃CN) Reducing_Agent->Schiff_Base

Caption: Reductive amination reaction pathway.

Click_Chemistry_Pathway Azide_Peptide Peptide-PEG3-N₃ (Azide-labeled Peptide) Triazole_Product Peptide-PEG3-[Triazole]-Fluorophore (Stable Triazole Linkage) Azide_Peptide->Triazole_Product + Alkyne_Fluorophore Fluorophore-C≡CH (Alkyne-Fluorophore) Alkyne_Fluorophore->Triazole_Product Catalyst Cu(I) Catalyst Catalyst->Triazole_Product CuAAC

Caption: Click chemistry (CuAAC) reaction pathway.

References

Application Notes and Protocols for Biomolecule Immobilization using Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent immobilization of biomolecules onto surfaces using the heterobifunctional linker, Azido-PEG3-aldehyde. This linker offers a strategic two-step approach, enabling controlled and oriented attachment of biomolecules, which is crucial for applications in biosensor development, drug discovery, and functional biomaterials.

Introduction

This compound is a versatile crosslinker featuring a terminal aldehyde group and an azide group, separated by a flexible polyethylene glycol (PEG) spacer. This structure allows for a sequential, two-step immobilization strategy:

  • Surface Functionalization: The aldehyde group reacts with primary amine groups on a pre-functionalized surface (e.g., glass slides, beads, or nanoparticles) to form a stable secondary amine bond after reduction. This step results in a surface decorated with azide groups.

  • Biomolecule Immobilization: The azide-functionalized surface is then ready for the covalent attachment of a biomolecule that has been pre-modified with an alkyne group. This is achieved through the highly efficient and bio-orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

The PEG spacer helps to reduce non-specific binding of proteins to the surface and provides flexibility for the immobilized biomolecule, which can aid in preserving its biological activity.[1] This two-step process offers greater control over the immobilization process compared to single-step methods.[2]

Key Advantages

  • Controlled Orientation: Sequential attachment allows for a more uniform and oriented presentation of the biomolecule.

  • Bio-orthogonality: The azide-alkyne reaction is highly specific and does not interfere with the functional groups present in most biomolecules.

  • Reduced Non-Specific Binding: The hydrophilic PEG linker minimizes unwanted protein adsorption to the substrate.[1]

  • Stable Linkage: The process forms stable covalent bonds (secondary amine and triazole ring), ensuring the robustness of the immobilized surface.

Quantitative Data Summary

The following tables provide representative data for the immobilization of a model protein (e.g., a 50 kDa antibody fragment) on an amine-functionalized silicon substrate using this compound. The actual values may vary depending on the substrate, biomolecule, and experimental conditions.

Table 1: Surface Functionalization Efficiency

StepParameterMethodRepresentative Value
1. Amine Functionalization Amine Surface DensityX-ray Photoelectron Spectroscopy (XPS)2.5 x 10^14 groups/cm²
2. This compound Coupling Azide Surface DensityXPS or Fluorescent Tagging[3][4]1.8 x 10^14 groups/cm²
Coupling EfficiencyCalculated from steps 1 & 2~72%

Table 2: Biomolecule Immobilization and Activity

ParameterMethodRepresentative Value
Immobilized Protein Density Surface Plasmon Resonance (SPR) / Quartz Crystal Microbalance (QCM)200-400 ng/cm²
Immobilization Efficiency Fluorescence Microscopy / ELISA~85%
Biological Activity Retention Functional Assay (e.g., antigen binding for an antibody)>90%

Experimental Protocols

Protocol 1: Preparation of an Azide-Functionalized Surface

This protocol describes the covalent attachment of this compound to an amine-functionalized substrate via reductive amination.

Materials:

  • Amine-functionalized substrate (e.g., aminosilanized glass slides, amine-coated microplates)

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol

  • Ultrapure water

  • Nitrogen gas

Procedure:

  • Substrate Preparation: Thoroughly clean the amine-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with ultrapure water. Dry the substrate under a gentle stream of nitrogen gas.

  • Linker Solution Preparation: Prepare a 10 mM solution of this compound in the chosen anhydrous solvent.

  • Coupling Reaction: Immerse the cleaned, dry substrate in the this compound solution. Let the reaction proceed for 2-4 hours at room temperature with gentle agitation. This allows for the formation of an intermediate imine bond.

  • Reduction Step: Prepare a fresh 50 mM solution of sodium cyanoborohydride in ethanol. Add the reducing agent to the reaction mixture to a final concentration of 5 mM. Continue the reaction for another 2 hours at room temperature.

  • Washing: Remove the substrate from the reaction solution and wash it thoroughly with the anhydrous solvent, followed by ethanol, and finally ultrapure water to remove any unreacted reagents.

  • Drying: Dry the azide-functionalized substrate under a gentle stream of nitrogen gas. The surface is now ready for biomolecule immobilization.

Protocol 2: Immobilization of Alkyne-Modified Biomolecules via CuAAC

This protocol details the "click" reaction to covalently attach an alkyne-modified biomolecule to the azide-functionalized surface.

Materials:

  • Azide-functionalized substrate (from Protocol 1)

  • Alkyne-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Sodium ascorbate

  • Reaction Buffer: PBS, pH 7.4

  • Ultrapure water

  • Nitrogen gas

Procedure:

  • Prepare Stock Solutions:

    • Alkyne-Biomolecule: Dissolve the alkyne-modified biomolecule in PBS to a final concentration of 10-100 µM.

    • CuSO₄: Prepare a 20 mM stock solution in ultrapure water.

    • THPTA: Prepare a 100 mM stock solution in ultrapure water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in ultrapure water. This solution must be prepared fresh.

  • Prepare Click Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order. (This example is for a 1 mL final reaction volume).

    • 800 µL of the alkyne-biomolecule solution.

    • 50 µL of the THPTA stock solution (final concentration: 5 mM).

    • 10 µL of the CuSO₄ stock solution (final concentration: 0.2 mM). Mix gently.

    • 50 µL of the freshly prepared sodium ascorbate stock solution (final concentration: 5 mM). Mix gently. The solution will turn a faint yellow, indicating the reduction of Cu(II) to the catalytic Cu(I).

  • Immobilization:

    • Place the azide-functionalized substrate in a suitable container (e.g., a petri dish).

    • Carefully cover the surface of the substrate with the click reaction mixture.

    • Incubate for 1-4 hours at room temperature with gentle agitation.

  • Washing: After incubation, remove the substrate and rinse it thoroughly with PBS to remove unbound biomolecules and reaction components. Follow with a rinse with ultrapure water.

  • Drying: Dry the substrate under a gentle stream of nitrogen. The biomolecule is now covalently immobilized on the surface.

Visualizations

G cluster_0 Step 1: Surface Functionalization cluster_1 Step 2: Biomolecule Immobilization Amine-functionalized Surface Amine-functionalized Surface Reductive Amination\n(NaCNBH3) Reductive Amination (NaCNBH3) Amine-functionalized Surface->Reductive Amination\n(NaCNBH3) Reacts with This compound This compound This compound->Reductive Amination\n(NaCNBH3) Azide-functionalized Surface Azide-functionalized Surface Reductive Amination\n(NaCNBH3)->Azide-functionalized Surface Yields Click Reaction\n(CuAAC) Click Reaction (CuAAC) Azide-functionalized Surface->Click Reaction\n(CuAAC) Reacts with Alkyne-modified Biomolecule Alkyne-modified Biomolecule Alkyne-modified Biomolecule->Click Reaction\n(CuAAC) Immobilized Biomolecule Immobilized Biomolecule Click Reaction\n(CuAAC)->Immobilized Biomolecule Yields

Caption: Experimental workflow for biomolecule immobilization.

Caption: Chemical reactions for surface functionalization and immobilization.

References

Application Note: Comprehensive Characterization of Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azido-PEG3-aldehyde is a bifunctional linker molecule increasingly utilized in bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker contains three key chemical features: an azide group for click chemistry reactions, a hydrophilic polyethylene glycol (PEG) spacer to improve solubility, and an aldehyde group for conjugation with amine-containing molecules.[2][3] Rigorous analytical characterization is essential to confirm its identity, purity, and stability, ensuring the success and reproducibility of downstream applications. This document provides detailed protocols for the structural elucidation and purity assessment of this compound using a suite of standard analytical techniques.

Molecular Structure and Properties

  • IUPAC Name : 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanal[4]

  • Molecular Formula : C₉H₁₇N₃O₄

  • Molecular Weight : 231.25 g/mol

  • CAS Number : 1807530-10-4

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-step process. It begins with purification, followed by a series of analytical techniques to confirm the molecular structure, identify functional groups, and quantify purity. Each technique provides complementary information, leading to a complete profile of the molecule.

G cluster_0 Start: Synthesis Product cluster_1 Purification cluster_2 Characterization cluster_3 Final Quality Control cluster_4 End Product start Crude this compound purify Purification (e.g., HPLC, Column Chromatography) start->purify Purify nmr NMR Spectroscopy (Identity & Structure) purify->nmr Analyze Structure ms Mass Spectrometry (Molecular Weight) purify->ms Analyze Structure ftir FTIR Spectroscopy (Functional Groups) purify->ftir Analyze Structure qc Purity Assessment (HPLC) nmr->qc Confirm & Quantify ms->qc Confirm & Quantify ftir->qc Confirm & Quantify end Qualified Product qc->end Release

Caption: Experimental workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies the carbon backbone.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Set the spectral width to cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled spectrum.

    • A higher number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0-220 ppm.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Expected Data

The chemical shifts are highly dependent on the solvent used but will follow a predictable pattern. The protons of the PEG backbone typically appear as a complex multiplet, while the protons adjacent to the azide and aldehyde groups are shifted downfield.

Assignment Functional Group Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Aldehyde Proton (-CHO)Aldehyde~9.7 (triplet)~202
Methylene α to AldehydeAldehyde~2.7 (doublet of triplets)~44
PEG Backbone (-OCH₂CH₂O-)PEG~3.6-3.8 (multiplet)~70-72
Methylene α to AzideAzide~3.4 (triplet)~51

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product. Electrospray Ionization (ESI) is a common technique for analyzing PEG-containing molecules.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture. A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Instrumentation : Use an ESI-MS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

  • Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition :

    • Acquire the spectrum in positive ion mode. PEG molecules readily form adducts with cations like H⁺, Na⁺, and K⁺.

    • Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

  • Data Analysis : Identify the peaks corresponding to the protonated molecule [M+H]⁺ and common adducts like [M+Na]⁺ and [M+K]⁺. Calculate the molecular weight from these observed m/z values.

Expected Data
Ion Formula Expected Exact Mass (m/z)
[M+H]⁺[C₉H₁₈N₃O₄]⁺232.1292
[M+Na]⁺[C₉H₁₇N₃O₄Na]⁺254.1111
[M+K]⁺[C₉H₁₇N₃O₄K]⁺270.0851

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, specifically the azide and aldehyde groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation : No specific preparation is needed for a liquid sample. Place a small drop of the this compound directly onto the ATR crystal.

  • Background Scan : Perform a background scan of the empty ATR crystal to subtract atmospheric interferences (CO₂, H₂O).

  • Sample Scan : Acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Collection : Collect the spectrum over a range of 4000-600 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands for the azide and aldehyde functional groups.

Expected Data

The FTIR spectrum provides a molecular fingerprint. The most informative regions are the C=O stretch for the aldehyde and the N₃ asymmetric stretch for the azide.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Azide (-N₃)Asymmetric stretch~2100Strong, Sharp
Aldehyde (C=O)Carbonyl stretch~1725Strong
Aldehyde (C-H)C-H stretch~2720 and ~2820Medium, Sharp
PEG (C-O-C)Ether stretch~1100Strong, Broad
Alkane (C-H)C-H stretch~2850-2950Medium-Strong

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the final this compound product. A reversed-phase (RP-HPLC) method is typically suitable.

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Instrumentation : An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a gradient pump.

  • Mobile Phase :

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Sample Preparation : Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Injection Volume : 10 µL

    • Detection : UV at 214 nm (for the aldehyde/carbonyl group)

    • Gradient : Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute the compound and any impurities.

  • Data Analysis : Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Complementary Nature of Analytical Techniques

Each analytical technique provides a unique and essential piece of information for the complete characterization of this compound. Their combined use ensures that the product meets the required specifications for identity, structure, and purity.

G main This compound Characterization nmr NMR (Proton/Carbon Skeleton, Connectivity) main->nmr Confirms Structure ms Mass Spec (Molecular Weight, Formula Confirmation) main->ms Confirms Mass ftir FTIR (Functional Group ID: -N₃, -CHO, C-O-C) main->ftir Confirms Functional Groups hplc HPLC (Purity Assessment, Quantification) main->hplc Confirms Purity

Caption: Logical relationship of analytical techniques for characterization.

References

Troubleshooting & Optimization

optimizing reaction conditions for Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG3-aldehyde. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you optimize your reaction conditions and achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for? this compound is a bifunctional, PEG-based linker molecule.[1][2] It contains two reactive groups: an azide (-N3) and an aldehyde (-CHO). This structure allows for sequential or orthogonal conjugation of two different molecules. The azide group is commonly used in "click chemistry," such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to react with alkyne-containing molecules.[3][4] The aldehyde group can react with primary amines via reductive amination or with hydrazide and aminooxy groups to form stable conjugates.[5] It is frequently used in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Q2: How should I store and handle this compound? For long-term storage, this compound should be kept at -20°C or -80°C. It is recommended to aliquot the product upon arrival to avoid repeated freeze-thaw cycles. For short-term use (up to one week), aliquots can be stored at 4°C. The compound is typically a liquid or oil at room temperature.

Q3: What solvents can be used to dissolve this compound? Stock solutions are commonly prepared by dissolving the compound in dry, water-miscible organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For aqueous reactions, these stock solutions can then be diluted into buffers such as PBS or physiological saline. When used in cell-based experiments, the final concentration of DMSO should generally not exceed 0.1% to avoid solvent-induced cytotoxicity.

Experimental Workflows & Decision Making

The dual functionality of this compound allows for flexible experimental design. The choice of which end to react first depends on the stability and functional groups of your target molecules.

G General Bioconjugation Workflow using this compound cluster_start Start cluster_decision Decision Point cluster_path1 Pathway 1: Aldehyde First cluster_path2 Pathway 2: Azide First cluster_end Final Product & Analysis Start Molecule A (e.g., Protein, Antibody) Decision Which functional group on Molecule A/B is available? Start->Decision Linker This compound RedAmin Step 1: Reductive Amination (Molecule A has -NH2) Linker->RedAmin ClickChem2 Step 1: CuAAC Reaction (Molecule A has Alkyne) Linker->ClickChem2 MoleculeB Molecule B (e.g., Drug, Fluorophore) ClickChem1 Step 2: CuAAC Reaction (Molecule B has Alkyne) MoleculeB->ClickChem1 RedAmin2 Step 2: Reductive Amination (Molecule B has -NH2) MoleculeB->RedAmin2 Decision->RedAmin Molecule A has Amine (-NH2) Decision->ClickChem2 Molecule A has Alkyne (-C≡CH) Intermediate1 Intermediate: Molecule A-PEG-Azide RedAmin->Intermediate1 Intermediate1->ClickChem1 FinalProduct Final Conjugate: Molecule A - PEG - Molecule B ClickChem1->FinalProduct Intermediate2 Intermediate: Molecule A-PEG-Aldehyde ClickChem2->Intermediate2 Intermediate2->RedAmin2 RedAmin2->FinalProduct Purify Purification (e.g., SEC, Dialysis) FinalProduct->Purify Analysis Characterization (e.g., SDS-PAGE, MS) Purify->Analysis

Caption: A decision-making workflow for a two-step bioconjugation.

Troubleshooting Guide: Reaction Optimization

This section addresses common issues encountered during reactions involving this compound.

Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, requires careful optimization for biomolecule conjugation.

Q4: My CuAAC reaction yield is low or the reaction is incomplete. What are the common causes? Low yield in CuAAC reactions can stem from several factors. The most common issues are related to the copper catalyst, reagent quality, and reaction environment.

Troubleshooting Flowchart for Low CuAAC Yield

G Start Problem: Low CuAAC Yield CheckCatalyst 1. Check Copper Catalyst Start->CheckCatalyst CheckReagents 2. Verify Reagents CheckCatalyst->CheckReagents CatOxidized Is Cu(I) being maintained? (Solution should be colorless/light yellow) CheckCatalyst->CatOxidized Yes CheckConditions 3. Optimize Conditions CheckReagents->CheckConditions ReagentPurity Are azide/alkyne reagents pure and fresh? Has the buffer been compromised? CheckReagents->ReagentPurity Yes Concentration Are reactant concentrations too low? CheckConditions->Concentration Yes TimeTemp Is reaction time/temperature sufficient? CheckConditions->TimeTemp No Final Yield Improved AddReductant Action: Increase Sodium Ascorbate concentration. Ensure it is added last. CatOxidized->AddReductant No UseLigand Action: Add/Increase Cu(I)-stabilizing ligand (e.g., TBTA, THPTA). CatOxidized->UseLigand No Anaerobic Action: Degas buffer and perform reaction under inert atmosphere (N2 or Ar). CatOxidized->Anaerobic No AddReductant->CheckReagents UseLigand->CheckReagents Anaerobic->CheckReagents PurifyReagents Action: Use fresh, high-purity reagents. Prepare fresh buffer. ReagentPurity->PurifyReagents Yes CheckBuffer Action: Avoid buffers with thiols or other interfering components. ReagentPurity->CheckBuffer Yes PurifyReagents->CheckConditions CheckBuffer->CheckConditions IncreaseConc Action: Increase concentration of limiting reagent if possible. Concentration->IncreaseConc Yes IncreaseConc->TimeTemp IncreaseTime Action: Increase reaction time (e.g., overnight). Slightly warm if biomolecule is stable. TimeTemp->IncreaseTime Yes IncreaseTime->Final

Caption: A logical flowchart for troubleshooting low-yield CuAAC reactions.

Q5: I am observing damage to my protein/biomolecule during the CuAAC reaction. How can I prevent this? Biomolecule damage is often caused by reactive oxygen species (ROS) generated by the Cu(I)/Cu(II)/ascorbate/O2 system.

  • Use a Ligand: Copper-chelating ligands like TBTA or THPTA not only accelerate the reaction but also protect biomolecules from oxidative damage.

  • Work under Anaerobic Conditions: Performing the reaction in an oxygen-free environment (e.g., in a glove box or by using degassed buffers) can prevent ROS formation and significantly accelerate the reaction.

  • Minimize Reaction Time: Optimize conditions to complete the reaction as quickly as possible.

  • Use Scavengers: Additives like aminoguanidine can be used to capture reactive byproducts from ascorbate oxidation that might otherwise modify your protein.

Part 2: Aldehyde Reactions (Reductive Amination)

Reductive amination is a robust method for forming a stable carbon-nitrogen bond between the aldehyde and a primary amine.

Q6: What is the optimal pH for reductive amination with this compound? The optimal pH is a compromise. Imine formation (the first step) is favored under slightly acidic conditions (pH 5-6), which helps to protonate the carbonyl oxygen and catalyze the reaction. However, the amine nucleophile must remain largely deprotonated to be reactive. A pH range of 6.0 to 7.5 is generally effective for most protein labeling. At pH values above 8.5, the aldehyde can be prone to side reactions, while very low pH will fully protonate the amine, rendering it non-nucleophilic.

Q7: My reductive amination reaction is inefficient. How can I improve the yield?

  • Check pH: Ensure the reaction buffer is within the optimal pH 6.0-7.5 range.

  • Molar Ratio: Increase the molar excess of the this compound relative to the amine-containing molecule, but be mindful of potential purification challenges.

  • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this one-pot reaction. Standard sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the starting aldehyde.

  • Concentration: Higher reactant concentrations generally lead to faster reaction rates.

Data Presentation: Recommended Reaction Conditions

The following tables summarize typical starting conditions for the two primary reactions. Optimization may be required for your specific system.

Table 1: Recommended Starting Conditions for CuAAC Reaction

Component Recommended Concentration Notes
Alkyne-Molecule 10 µM - 1 mM The limiting reagent.
This compound 1.2 - 5 equivalents Use a slight excess relative to the alkyne.
CuSO₄ 50 µM - 1 mM Typically 0.1-1 equivalent relative to the alkyne.
Ligand (e.g., TBTA) 1 - 5 equivalents to Copper Premix with CuSO₄ before adding to the reaction.
Sodium Ascorbate 5 - 10 equivalents to Copper Prepare fresh and add last to initiate the reaction.
Solvent / Buffer PBS, Tris Buffer should be degassed and free of chelators like EDTA.
Temperature Room Temperature (20-25°C) Can be performed at 4°C for sensitive biomolecules, but will be slower.

| Reaction Time | 1 - 12 hours | Monitor by an appropriate analytical method (e.g., LC-MS, SDS-PAGE). |

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Key Features Typical Solvent(s)
Sodium Cyanoborohydride NaBH₃CN Mild; selectively reduces imines/iminium ions at neutral or slightly acidic pH. Methanol, Ethanol, Aqueous Buffers
Sodium Triacetoxyborohydride NaBH(OAc)₃ Mild and less toxic alternative to NaBH₃CN; effective in various organic solvents. Dichloromethane (DCM), Acetonitrile (ACN)

| Sodium Borohydride | NaBH₄ | Stronger reductant; can reduce both aldehydes and imines. Best used in a two-step process. | Methanol, Ethanol, Water |

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and should be optimized for specific applications.

  • Prepare Reagents:

    • Dissolve your alkyne-containing biomolecule in a degassed reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 50 µM.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of a ligand (e.g., TBTA) in DMSO.

    • Prepare a 100 mM stock solution of sodium L-ascorbate in water. This solution should be made fresh immediately before use.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the alkyne-containing biomolecule solution.

    • Add the this compound stock solution to achieve a final concentration of 250 µM (5 equivalents).

    • In a separate tube, premix the CuSO₄ and ligand solutions. For example, mix 6.3 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM ligand stock. Let it sit for 1-2 minutes.

    • Add the premixed catalyst-ligand solution to the reaction mixture to achieve a final copper concentration of ~250 µM.

    • Vortex gently to mix.

  • Initiate and Incubate:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM (10 equivalents to copper).

    • Mix gently by inverting the tube. Do not vortex vigorously if working with proteins.

    • Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

  • Analysis and Purification:

    • Monitor the reaction progress using SDS-PAGE (shift in molecular weight) or LC-MS.

    • Once complete, purify the conjugate from excess reagents using size exclusion chromatography (SEC), dialysis, or spin desalting columns.

Protocol 2: General Procedure for One-Pot Reductive Amination

This protocol is a general guideline for conjugating this compound to an amine-containing molecule.

  • Prepare Reagents:

    • Dissolve your amine-containing molecule (e.g., protein) in a reaction buffer (e.g., 100 mM MES or PBS, pH 6.5) to a final concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 1 M stock solution of sodium cyanoborohydride (NaBH₃CN) in water. Caution: NaBH₃CN is toxic and should be handled with care in a fume hood.

  • Set up the Reaction:

    • To the solution of your amine-containing molecule, add the this compound stock solution to achieve a 10- to 20-fold molar excess.

    • Incubate the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Initiate Reduction and Incubate:

    • Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

  • Quench and Purify:

    • (Optional) Quench any remaining reducing agent by adding a small amount of a Tris-based buffer.

    • Remove excess this compound and other small molecules by dialyzing the reaction mixture against a suitable buffer (e.g., PBS) or by using a desalting column.

    • Analyze the final conjugate by SDS-PAGE, IEF, or Mass Spectrometry to determine the degree of labeling.

References

improving the efficiency of CuAAC reactions with Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG3-aldehyde. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the efficiency and success of their experiments.

Troubleshooting Guide

Low yields or failed reactions are common hurdles in CuAAC chemistry. The following table outlines frequent issues, their probable causes, and actionable solutions when working with this compound.

Symptom Potential Cause Suggested Solution
No or Low Product Yield Oxidation of Cu(I) catalyst: The active Cu(I) catalyst is readily oxidized to inactive Cu(II), especially in the presence of oxygen.[1]Degas Solvents: Thoroughly degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) before use. • Use Fresh Reducing Agent: Prepare a fresh solution of sodium ascorbate for each experiment as it can degrade over time.[1] • Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
Poor Reagent Quality: Degradation of this compound, the alkyne substrate, or other reagents.Verify Reagent Integrity: Check the purity and integrity of all reagents using appropriate analytical methods (e.g., NMR, mass spectrometry). • Proper Storage: Ensure this compound and other sensitive reagents are stored under the recommended conditions (e.g., cool, dry, and dark).
Suboptimal pH: The pH of the reaction mixture can significantly impact reaction efficiency.Maintain Optimal pH: The CuAAC reaction generally proceeds well over a pH range of 4-12. For bioconjugation, a pH of 7-8 is often optimal. Buffer the reaction mixture accordingly.
Inadequate Ligand Concentration or Inappropriate Ligand: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.Use a Ligand: Employ a copper-chelating ligand such as THPTA (water-soluble) or TBTA. • Optimize Ligand:Copper Ratio: A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation.[2]
Side Product Formation Copper-Mediated Side Reactions: Copper ions can catalyze unwanted side reactions, particularly with sensitive biomolecules.Use a Scavenger: Additives like aminoguanidine can trap reactive carbonyl byproducts of ascorbate oxidation. • Minimize Copper Concentration: Use the lowest effective concentration of the copper catalyst.
Reaction with Thiols: In protein labeling, free thiols on cysteine residues can participate in side reactions.Block Free Thiols: If not the target of conjugation, consider blocking free thiols with reagents like iodoacetamide prior to the CuAAC reaction.
Poor Solubility of Reagents Hydrophobicity/Hydrophilicity Mismatch: The PEG component of this compound enhances water solubility, but the alkyne-containing molecule may be hydrophobic.Use a Co-solvent: Employ a mixture of aqueous buffer and an organic solvent like DMSO, DMF, or tBuOH to ensure all reactants are fully dissolved.
Slow Reaction Rate Steric Hindrance: The accessibility of the azide or alkyne functional group may be sterically hindered.Increase Reaction Temperature: Gently warming the reaction (e.g., to 37°C) can increase the reaction rate. However, be cautious with temperature-sensitive molecules. • Prolong Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours).
Low Reactant Concentration: Dilute reaction conditions can lead to slow reaction kinetics.Increase Concentrations: If possible, increase the concentration of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for CuAAC reactions with this compound?

The choice of solvent depends on the solubility of your alkyne-containing substrate. Due to its PEG component, this compound has good solubility in aqueous buffers and polar organic solvents like DMSO and DMF. For many applications, a mixture of an aqueous buffer and a co-solvent such as DMSO or tBuOH/H₂O (1:1) is effective to ensure all components remain in solution.

Q2: Which copper source and ligand should I use?

A common and effective approach is to use Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. To stabilize the Cu(I) and accelerate the reaction, a chelating ligand is crucial. For aqueous reactions, the water-soluble ligand THPTA is highly recommended. For reactions in organic solvents, TBTA is a suitable choice.

Q3: How can I monitor the progress of my CuAAC reaction?

The progress of the reaction can be monitored by various analytical techniques, depending on the nature of your substrates. Common methods include:

  • Thin-Layer Chromatography (TLC): For small molecule reactions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To detect the formation of the desired product and consumption of starting materials.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction components.

  • SDS-PAGE: For protein modifications, a shift in the molecular weight of the protein will be observable.

Q4: Can I perform the CuAAC reaction in the presence of other functional groups?

Yes, one of the major advantages of the CuAAC reaction is its high degree of bio-orthogonality. The azide and alkyne groups are generally unreactive with most other functional groups found in biological molecules, allowing for highly specific labeling.

Q5: My reaction is still not working after troubleshooting. What else can I try?

If you have addressed the common issues, consider the following:

  • Purity of this compound: Ensure the aldehyde functionality has not been oxidized to a carboxylic acid.

  • Test Reaction: Perform a small-scale test reaction with a simple, known-to-be-reactive alkyne to confirm the activity of your catalyst system and azide.

  • Increase Reactant Stoichiometry: Using a slight excess (e.g., 1.1 to 1.5 equivalents) of one of the reactants (usually the less precious one) can help drive the reaction to completion.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point for the conjugation of this compound to an alkyne-containing molecule. Optimization of concentrations and reaction time may be necessary.

Materials:

  • This compound

  • Alkyne-containing substrate

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • Reaction Buffer (e.g., phosphate buffer, pH 7.4)

  • Co-solvent (e.g., DMSO), if needed

Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-containing substrate in the reaction buffer (and co-solvent, if necessary).

  • Add the this compound to the solution. A 1.1 to 1.5 molar excess relative to the alkyne is often a good starting point.

  • Add the THPTA solution. The final concentration should be 5 times the final concentration of CuSO₄.

  • Add the CuSO₄ solution. A final concentration of 50-250 µM is typically effective. Vortex briefly to mix.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be in the range of 1-5 mM.

  • Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. For difficult conjugations, the reaction time can be extended up to 24 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE).

  • Once the reaction is complete, the product can be purified by standard methods such as dialysis, size-exclusion chromatography, or HPLC.

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide R1-N3 (this compound) CuI Cu(I) Azide->CuI Coordination Alkyne R2-C≡CH Alkyne->CuI Product 1,4-disubstituted 1,2,3-triazole CuI->Product Cycloaddition CuII Cu(II) Ascorbate Sodium Ascorbate CuII->Ascorbate Reduction Ascorbate->CuI

Caption: The catalytic cycle of the CuAAC reaction.

Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Degas_Reagents Degas solvents & use fresh reducing agent Check_Catalyst->Degas_Reagents No Check_Reagents Are reagents pure & intact? Check_Catalyst->Check_Reagents Yes Degas_Reagents->Check_Reagents Verify_Purity Verify purity via analytical methods Check_Reagents->Verify_Purity No Check_Conditions Are reaction conditions optimal? Check_Reagents->Check_Conditions Yes Verify_Purity->Check_Conditions Optimize Optimize pH, solvent, & temperature Check_Conditions->Optimize No Success Reaction Successful Check_Conditions->Success Yes Optimize->Success

Caption: A decision tree for troubleshooting CuAAC reactions.

Caption: A generalized experimental workflow for CuAAC.

References

troubleshooting low yield in PROTAC synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during PROTAC synthesis, with a focus on overcoming low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My final PROTAC yield is very low. What are the most common causes?

Low yields in PROTAC synthesis are a frequent challenge due to their complex, multi-step nature and the often large, sterically hindered nature of the reacting fragments. The most common issues can be categorized into three areas:

  • Inefficient Coupling Reactions: The reactions to connect the warhead, linker, and E3 ligase ligand are often the primary source of low yields. Amide couplings and "click" chemistry are common, and their efficiency is highly dependent on the choice of reagents, reaction conditions, and the specific substrates involved.

  • Starting Material Quality and Stability: The purity and stability of your starting materials (warhead, linker, E3 ligase ligand) are critical. Impurities can interfere with the reaction, and degradation of starting materials, such as the hydrolytic instability of some CRBN ligands, can reduce the amount of material available for coupling.

  • Difficult Purification: PROTACs are often large, greasy molecules that can be challenging to purify. Significant product loss can occur during work-up and chromatographic purification steps due to poor solubility, streaking on silica gel, or irreversible binding to reverse-phase columns.

Q2: I'm having trouble with my amide coupling reaction. What can I do to improve the yield?

Amide bond formation is a workhorse reaction in PROTAC synthesis, but it is prone to issues, especially with complex and sterically hindered substrates. Here are some key troubleshooting steps:

  • Choice of Coupling Reagent: For complex syntheses, standard coupling reagents may be insufficient. Consider using more powerful reagents like HATU, HBTU, or COMU, which are known to be effective for sterically demanding couplings.

  • Base Selection and Stoichiometry: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is crucial. Ensure you are using a sufficient excess (typically 2-4 equivalents) to neutralize any acid salts from your amine component and the acid generated during the reaction.

  • Solvent and Temperature: Anhydrous polar aprotic solvents like DMF or NMP are standard. If solubility is an issue, gentle heating (40-50 °C) may improve the reaction rate, but monitor for decomposition.

  • Starting Material Form: Amine starting materials are often supplied as HCl or TFA salts. These salts must be neutralized by the base for the reaction to proceed. Using TFA salts can sometimes lead to lower conversions, and additional equivalents of base or coupling reagent may be required.

  • Reaction Time: While many couplings are complete within a few hours, sterically hindered couplings may require extended reaction times (overnight or longer). Monitor the reaction progress by LC-MS to determine the optimal time.

Q3: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction is not working well. How can I troubleshoot it?

CuAAC is a highly reliable and efficient reaction, making it popular for PROTAC synthesis.[][2] When it fails, the issue often lies with the catalyst or reagents.

  • Copper Source and Ligand: The active catalyst is Cu(I), which can be generated in situ from a Cu(II) source (like CuSO₄·5H₂O) with a reducing agent (like sodium ascorbate). Ensure your sodium ascorbate solution is freshly prepared, as it can oxidize over time. Using a Cu(I) source directly (e.g., CuI or (CH₃CN)₄CuPF₆) with a stabilizing ligand like TBTA can also be effective.

  • Oxygen Sensitivity: The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. Degassing your solvent and running the reaction under an inert atmosphere (nitrogen or argon) is critical for maintaining catalytic activity.

  • Solvent Choice: The reaction is tolerant of many solvents, often being run in mixtures like t-BuOH/H₂O or DMF. Ensure your starting materials are fully dissolved.

  • Purity of Azide and Alkyne: Impurities in your starting materials, particularly those that can coordinate to copper (e.g., thiols, some heterocycles), can poison the catalyst. Ensure your starting fragments are pure before attempting the click reaction.

Q4: I am losing a significant amount of my PROTAC during purification. What are some strategies to improve recovery?

Purification is a major bottleneck where product loss is common.

  • Column Chromatography: Standard silica gel chromatography can be challenging for PROTACs. They may streak badly or be retained on the column. Using a less polar solvent system or adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can help. Sometimes, switching to a different stationary phase like alumina or C18-functionalized silica (reverse-phase flash chromatography) is beneficial.

  • Preparative Reverse-Phase HPLC (RP-HPLC): This is the most common method for purifying PROTACs to high purity.[3]

    • Solubility: Ensure your crude material is fully dissolved before injection. A mixture of DMSO and methanol is often a good starting point. Filtering the sample before injection is crucial to prevent clogging the column.

    • Gradient Optimization: A shallow gradient of acetonitrile in water (often with 0.1% TFA or formic acid as a modifier) is typically required to separate the PROTAC from closely related impurities.

    • Product Recovery: After lyophilization, the product can sometimes be a sticky solid. To aid in handling, dissolving the purified fractions in a minimal amount of acetonitrile/water, freezing, and then lyophilizing can result in a more manageable fluffy powder.

Quantitative Data on Synthetic Yields

The following tables provide representative yields for common coupling reactions used in the synthesis of PROTACs targeting the BRD4 protein. Yields can be highly substrate-dependent, but these examples provide a general benchmark.

Table 1: Amide Coupling Yields for BRD4-Targeting PROTACs

Warhead (BRD4 Ligand)E3 Ligase Ligand FragmentCoupling ReagentBaseSolventReported YieldReference
(+)-JQ1-acidPomalidomide-linker-amineHATUDIPEADMF60%[4]
(+)-JQ1-acidVHL-linker-amineHATUDIPEADMF40%[4]
I-BET469 derivativePomalidomide-linker-amineHATUDIPEADMF55-75%
ABBV-075 derivativeCRBN-linker-amineHATUDIPEANMP"Acceptable"

Table 2: "Click" Chemistry (CuAAC) Yields for BRD4-Targeting PROTACs

Alkyne FragmentAzide FragmentCopper SourceReducing AgentSolventReported YieldReference
JQ1-alkynePomalidomide-PEG-azideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O55-90%
JQ1-alkyneVHL-PEG-azideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O55-90%
sEH inhibitor-alkyneCRBN-linker-azideCuSO₄·5H₂OSodium AscorbateDMSO/H₂O>95% (conversion)

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the final coupling step in a PROTAC synthesis, where a carboxylic acid-functionalized fragment is coupled with an amine-functionalized fragment.

Reagents and Materials:

  • Fragment A-COOH (1.0 eq)

  • Fragment B-NH₂ (1.0 - 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 - 4.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Fragment A-COOH (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 - 4.0 eq) to the mixture and stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve Fragment B-NH₂ (1.0 - 1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of Fragment B-NH₂ to the pre-activated acid mixture dropwise.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative RP-HPLC to yield the final PROTAC.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a standard procedure for coupling an alkyne-containing fragment with an azide-containing fragment.

Reagents and Materials:

  • Fragment A-Alkyne (1.0 eq)

  • Fragment B-Azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask, dissolve Fragment A-Alkyne (1.0 eq) and Fragment B-Azide (1.0 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

  • Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change is often observed.

  • Stir the reaction at room temperature for 2-12 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude PROTAC by flash column chromatography or preparative RP-HPLC.

Visualizations

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product Warhead Warhead Ligand (with handle) Step2 Step 2: Couple Warhead to Linker-E3 Ligand Warhead->Step2 Linker Bifunctional Linker Step1 Step 1: Couple Linker to E3 Ligand Linker->Step1 E3_Ligand E3 Ligase Ligand (with handle) E3_Ligand->Step1 Step1->Step2 Intermediate Crude Crude PROTAC Step2->Crude Purification Purification (e.g., RP-HPLC) Crude->Purification Pure Pure PROTAC Purification->Pure Analysis Analysis (NMR, HRMS, Purity) Pure->Analysis

A typical modular workflow for PROTAC synthesis.

Troubleshooting_Amide_Coupling Start Low Yield in Amide Coupling Check_Reagents Check Reagents: - Purity of Acid/Amine? - Fresh Coupling Reagent? - Anhydrous Solvent? Start->Check_Reagents Check_Stoichiometry Review Stoichiometry: - Sufficient Base (3-4 eq)? - Excess Coupling Agent (1.2 eq)? Check_Reagents->Check_Stoichiometry Reagents OK Amine_Salt Is Amine a TFA Salt? Check_Stoichiometry->Amine_Salt Stoichiometry OK Check_Conditions Optimize Conditions: - Increase Reaction Time? - Gentle Heating (40-50°C)? Reassess Reassess Strategy: - Try different coupling reagent? - Change solvent? Check_Conditions->Reassess Still low yield Amine_Salt->Check_Conditions No Increase_Base Increase Base/Coupling Reagent Equivalents Amine_Salt->Increase_Base Yes Increase_Base->Check_Conditions

References

preventing side reactions with Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azido-PEG3-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional linker commonly used in bioconjugation and drug development. Its primary application is to connect two molecules. The aldehyde group reacts with primary amines (e.g., on proteins or peptides) through reductive amination, while the azide group can participate in "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach a second molecule of interest.[1] It is also utilized as a PEG-based linker for Proteolysis Targeting Chimeras (PROTACs).[2]

Q2: What is the chemical principle behind the reaction of this compound with a protein?

The reaction proceeds via a two-step process known as reductive amination.[3]

  • Imine Formation: The aldehyde group of this compound reacts with a primary amine on the protein (typically the N-terminus or the ε-amino group of a lysine residue) to form an unstable imine intermediate, also known as a Schiff base. This reaction is reversible and is favored under slightly acidic conditions (pH 5-7).[3]

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is used to reduce the imine bond to a stable secondary amine linkage, resulting in a permanent conjugate.

Q3: What are the most common side reactions to be aware of when using this compound?

Several side reactions can occur, potentially leading to low yield and impurities. The most common include:

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a non-reactive carboxylic acid, especially when exposed to air or other oxidizing agents.

  • Cannizzaro Reaction: At high pH (typically above 7.5), aldehydes lacking an α-hydrogen, like this compound, can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid.

  • Hydrolysis of the Imine Intermediate: The Schiff base intermediate is prone to hydrolysis back to the starting aldehyde and amine. This is why a reduction step is crucial for forming a stable conjugate.

  • Cross-linking and Aggregation: If the target molecule has multiple amine groups, there is a risk of intermolecular cross-linking, which can lead to aggregation and precipitation of the conjugate.

Q4: How does pH affect the conjugation reaction?

The pH of the reaction buffer is a critical parameter. A pH range of 5.0 to 7.0 is generally optimal for the initial imine formation.[3]

  • Low pH (<5.0): The amine groups on the protein become protonated, reducing their nucleophilicity and slowing down the reaction.

  • High pH (>7.5): While the initial imine formation might be faster, there is an increased risk of the Cannizzaro reaction and other side reactions.

Q5: Is the azide group stable during the reductive amination process?

The azide group is generally stable under the conditions used for reductive amination. However, it can be reduced to an amine by strong reducing agents or certain thiols like dithiothreitol (DTT). Therefore, it is advisable to avoid such reagents in the reaction buffer if the azide functionality is to be used in a subsequent step.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Degraded this compound: The aldehyde group has oxidized to a carboxylic acid.Use a fresh vial of the reagent. Store this compound at -20°C, protected from light and moisture. Prepare solutions immediately before use.
Suboptimal pH: The pH of the reaction buffer is too low or too high.Ensure the reaction buffer is within the optimal pH range of 5.0-7.0. A pH of around 6 is a good starting point.
Inactive Reducing Agent: The sodium cyanoborohydride has degraded.Use a fresh supply of the reducing agent. Store it in a desiccator to protect it from moisture.
Insufficient Molar Ratio: The molar excess of this compound is too low.Increase the molar ratio of this compound to the amine-containing molecule. A 5 to 20-fold molar excess is a common starting point.
Precipitation/Aggregation during Reaction Cross-linking: The target molecule has multiple amine groups, leading to intermolecular cross-linking.Optimize the molar ratio of this compound to the target molecule. A lower PEG-to-protein ratio may reduce cross-linking. Consider using a more dilute reaction mixture.
Conjugate Instability: The resulting conjugate has different solubility properties.Screen different buffer conditions (e.g., varying pH, ionic strength, or including solubility-enhancing additives like arginine).
Presence of Unexpected Byproducts Cannizzaro Reaction: The reaction was performed at a high pH.Avoid high pH conditions. Ensure the reaction buffer has adequate buffering capacity to maintain the desired pH.
Oxidation of Aldehyde: The reagent was exposed to oxidizing conditions.Prepare solutions fresh and handle the reagent under an inert atmosphere if possible.

Data Presentation

The following table summarizes the general effect of key reaction parameters on the efficiency of reductive amination with PEG-aldehydes. The exact quantitative data will be dependent on the specific reactants and conditions used.

Parameter Condition Effect on Conjugation Yield Potential Side Reactions
pH 4.0 - 5.0Lower reaction rate
5.0 - 7.0Optimal for imine formationMinimized
> 7.5Faster initial imine formationIncreased risk of Cannizzaro reaction
Temperature 4 - 8 °CSlower reaction rate, but generally sufficientMinimizes oxidation and degradation
Room Temperature (20-25°C)Faster reaction rateIncreased risk of oxidation and other degradation pathways
Molar Ratio (PEG:Protein) 1:1 to 5:1Lower degree of PEGylationLower risk of cross-linking
10:1 to 50:1Higher degree of PEGylationHigher risk of cross-linking and aggregation

Experimental Protocols

General Protocol for Reductive Amination of a Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • Protein solution (in an amine-free buffer, e.g., MES or HEPES)

  • This compound

  • Reaction Buffer: 100 mM MES or HEPES, 150 mM NaCl, pH 6.0

  • Reducing Agent Stock: 1 M Sodium Cyanoborohydride (NaBH₃CN) in 10 mM NaOH (prepare fresh)

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Reagent Preparation: Immediately before use, dissolve this compound in the Reaction Buffer to the desired stock concentration.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution while gently mixing.

    • Incubate the mixture for 30-60 minutes at room temperature to allow for imine formation.

  • Reduction:

    • Add the Reducing Agent Stock to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-24 hours at room temperature or 4°C with gentle mixing. The optimal time should be determined empirically.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted aldehyde.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method (e.g., size-exclusion chromatography to remove unreacted PEG and quenching reagent, followed by ion-exchange chromatography to separate different PEGylated species).

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Characterize the extent of PEGylation using techniques like LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and This compound (pH 6.0) Protein->Mix PEG_Aldehyde This compound (Freshly Prepared) PEG_Aldehyde->Mix Imine Imine Formation (Schiff Base) Mix->Imine 30-60 min Room Temp Add_Reducer Add NaBH3CN Imine->Add_Reducer Reduction Reduction to Stable Amine Bond Add_Reducer->Reduction 2-24 h Room Temp or 4°C Quench Quench Reaction (e.g., Tris buffer) Reduction->Quench Purify Purification (e.g., SEC/IEX) Quench->Purify Analyze Analysis (SDS-PAGE, LC-MS) Purify->Analyze

Caption: Experimental workflow for the reductive amination of a protein with this compound.

side_reactions cluster_desired Desired Pathway cluster_side Potential Side Reactions Start This compound + Primary Amine Imine Imine Formation (Schiff Base) Start->Imine Oxidation Oxidation Start->Oxidation Cannizzaro Cannizzaro Reaction (High pH) Start->Cannizzaro Reduction Reduction (NaBH3CN) Imine->Reduction Hydrolysis Hydrolysis Imine->Hydrolysis Conjugate Stable Conjugate Reduction->Conjugate Carboxylic_Acid Carboxylic Acid (Inactive) Oxidation->Carboxylic_Acid Alcohol_Acid Alcohol + Carboxylic Acid Cannizzaro->Alcohol_Acid Hydrolysis->Start

Caption: Desired reaction pathway and potential side reactions for this compound conjugation.

References

stability issues of the aldehyde group during conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the aldehyde group during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my aldehyde-modified protein showing low reactivity in conjugation reactions?

A1: Several factors can contribute to the low reactivity of an aldehyde-modified protein. One common reason is the inherent instability of aldehydes in aqueous solutions, where they can exist in equilibrium with their hydrated form, a geminal-diol, which is unreactive.[1] The position of this equilibrium is influenced by the electronic environment of the aldehyde. Electron-withdrawing groups can favor the formation of stable gem-diols, thus reducing the concentration of the reactive aldehyde.[1] Additionally, the primary amine groups on your target molecule might be inaccessible due to the protein's tertiary structure.[2]

Another potential issue is the degradation of the aldehyde group over time, especially if the modified protein is stored under suboptimal conditions. Aldehydes are also susceptible to oxidation, which can further reduce their reactivity.[2] Finally, ensure that your reaction buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your intended nucleophile for the aldehyde.[2]

Q2: What is the optimal pH for conjugating a molecule to an aldehyde group?

A2: The optimal pH for forming a hydrazone or oxime bond with an aldehyde is typically mildly acidic, around pH 4.5. This is a compromise: acidic conditions accelerate the reaction by protonating the carbonyl group, making it more electrophilic. However, at very low pH, the nucleophile (hydrazine or aminooxy group) can become protonated and thus non-nucleophilic. At neutral or higher pH, the reaction rate is generally slow. For N-terminal specific PEGylation, a pH of around 5.0 can provide selectivity, while for reactions involving lysine residues, a pH range of 7-9 is often used, though this is for reductive amination and not direct hydrazone/oxime formation.

Q3: My conjugate is forming, but it seems to be unstable and dissociates over time. Why is this happening?

A3: The stability of the resulting conjugate bond is crucial. Both hydrazone and oxime linkages are, to some extent, reversible and can undergo hydrolysis, especially under acidic conditions, to revert to the original aldehyde and nucleophile. Oxime bonds are generally significantly more stable against hydrolysis than hydrazone bonds, making them preferable for applications requiring long-term stability. The stability of the conjugate is also influenced by the electronic and steric factors of the reacting molecules. For instance, conjugates derived from ketones are generally more stable than those from aldehydes. If stability is a persistent issue, one strategy is to reduce the C=N double bond of the hydrazone or oxime using a reducing agent like sodium cyanoborohydride to form a more stable amine linkage.

Q4: How can I improve the rate and efficiency of my aldehyde conjugation reaction?

A4: To enhance the reaction kinetics, especially at neutral pH, a catalyst such as aniline or its derivatives can be used. Aniline catalysis can significantly accelerate the rate of oxime and hydrazone formation. m-Phenylenediamine (mPDA) has been shown to be an even more efficient catalyst than aniline due to its greater aqueous solubility, allowing for its use at higher concentrations. Additionally, ensuring a sufficient concentration of your reactants is important, as these are typically second-order reactions. If working with very dilute solutions of biomolecules, a faster reaction is necessary to achieve high yields.

Troubleshooting Guides

Problem 1: Low or No Conjugation Product Observed
Possible Cause Recommended Solution
Inactive Aldehyde Aldehydes can oxidize or hydrate over time. Ensure your aldehyde-containing reagent is fresh and stored correctly (cold, under an inert atmosphere). If the aldehyde was generated on a protein (e.g., via periodate oxidation), quantify the number of available aldehyde groups before conjugation.
Incorrect Reaction pH The formation of hydrazone/oxime bonds is pH-dependent. Verify the pH of your reaction buffer. The optimal pH is typically around 4.5. For some applications, you may need to experiment with a pH range to find the best balance between reaction rate and protein stability.
Buffer Interference Buffers containing primary amines (e.g., Tris, glycine) will compete with the intended nucleophile. Perform a buffer exchange into a non-amine-containing buffer like PBS, HEPES, or MES.
Inaccessible Aldehyde Groups The aldehyde groups on the protein may be buried within its structure. Consider using a mild denaturant, but be cautious as this can affect the protein's activity. Alternatively, explore different methods for introducing the aldehyde at a more accessible site.
Degraded Nucleophile Ensure your hydrazide or aminooxy compound is active and has been stored properly. Some reagents, like hydrazinopyridine, have limited stability in solution.
Problem 2: Conjugate Precipitates During or After the Reaction
Possible Cause Recommended Solution
Over-labeling Attaching too many hydrophobic dye or cargo molecules can lead to protein aggregation and precipitation.
Change in Protein pI The conjugation can alter the isoelectric point (pI) of the protein, potentially reducing its solubility at the reaction pH.
Unfavorable Buffer Conditions The buffer composition may not be optimal for the final conjugate's stability.
Problem 3: Inconsistent Results Between Batches
Possible Cause Recommended Solution
Variability in Aldehyde Content If generating aldehydes on a biomolecule, the efficiency of the generation step may vary.
Reagent Instability The aldehyde-containing molecule or the nucleophile may be degrading upon storage.
Reaction Condition Fluctuations Minor variations in pH, temperature, or reaction time can impact the outcome.

Quantitative Data Summary

Table 1: Comparison of Hydrazone and Oxime Bond Stability

Linkage Type Relative Hydrolytic Stability Optimal Formation pH Notes
Hydrazone Less stable~4.5Prone to hydrolysis, especially under acidic conditions. Stability can be influenced by substituents.
Oxime More stable~4.5Significantly more resistant to hydrolysis at physiological pH compared to hydrazones.

Table 2: Second-Order Rate Constants for Selected Aldehyde Ligations

Aldehyde Nucleophile Catalyst (Concentration) pH Rate Constant (k obs, M⁻¹s⁻¹)
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.08.2
CitralAminooxy-dansylAniline (50 mM)7.310.3
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.327.0
CitralAminooxy-dansylm-Phenylenediamine (500 mM)7.3>100

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Periodate Oxidation

This protocol describes the generation of aldehyde groups on glycoproteins, such as antibodies, by oxidizing cis-diol groups in their carbohydrate moieties.

  • Buffer Preparation: Prepare a sodium acetate buffer (0.1 M, pH 5.5).

  • Protein Preparation: Dissolve the glycoprotein in the sodium acetate buffer to a final concentration of 1-10 mg/mL.

  • Periodate Solution Preparation: Freshly prepare a solution of sodium periodate (NaIO₄) in the same sodium acetate buffer. The final concentration of periodate will depend on the protein and the desired level of oxidation, but a 10-20 mM solution is a common starting point.

  • Oxidation Reaction: Add the sodium periodate solution to the protein solution. A typical molar excess of periodate to protein is 10-100 fold. Incubate the reaction for 30-60 minutes at 4°C in the dark.

  • Quenching the Reaction: Quench the reaction by adding a quenching agent, such as glycerol or ethylene glycol, to a final concentration of 10-20 mM. Incubate for 10-15 minutes at 4°C.

  • Purification: Remove the excess periodate and quenching agent by desalting the protein solution using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis against the desired buffer for the subsequent conjugation step (e.g., MES buffer, pH 6.0).

Protocol 2: Quantification of Aldehyde Groups

A common method to quantify the number of aldehyde groups on a protein is to react them with a reagent that produces a colorimetric or fluorescent signal.

  • Reagent Preparation: Prepare a solution of a hydrazine-containing dye (e.g., 2,4-dinitrophenylhydrazine, DNPH) or a fluorescent hydrazide in the appropriate buffer.

  • Standard Curve: Generate a standard curve using a known concentration of an aldehyde-containing small molecule.

  • Reaction: React a known amount of the aldehyde-modified protein with an excess of the labeling reagent.

  • Measurement: After the reaction is complete, measure the absorbance or fluorescence of the sample.

  • Calculation: Determine the concentration of the incorporated label from the standard curve and calculate the number of aldehyde groups per protein molecule.

Protocol 3: General Protocol for Hydrazone/Oxime Ligation

This protocol outlines a general procedure for conjugating a hydrazide or aminooxy-functionalized molecule to an aldehyde-modified protein.

  • Protein Preparation: Ensure the aldehyde-modified protein is in a suitable buffer (e.g., MES or acetate buffer, pH 4.5-6.0) at a known concentration.

  • Nucleophile Preparation: Dissolve the hydrazide or aminooxy-containing molecule in a compatible solvent (e.g., DMSO or water) at a high concentration.

  • Conjugation Reaction: Add the nucleophile solution to the protein solution. A molar excess of the nucleophile (e.g., 10-50 fold) is typically used.

  • Catalyst Addition (Optional): For reactions at or near neutral pH, add a freshly prepared solution of aniline or m-phenylenediamine to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature or 4°C for 1-24 hours. The optimal time should be determined empirically.

  • Purification: Remove the excess unreacted nucleophile and catalyst by size-exclusion chromatography, dialysis, or other suitable purification methods.

  • Characterization: Analyze the final conjugate using methods such as SDS-PAGE (to observe a shift in molecular weight), UV-Vis spectroscopy (to determine the degree of labeling), and mass spectrometry (to confirm the mass of the conjugate).

Visualizations

Aldehyde_Instability cluster_0 Aqueous Environment cluster_1 Conjugation Reaction Reactive Aldehyde Reactive Aldehyde R-CHO Unreactive Hydrate Unreactive Hydrate (gem-diol) R-CH(OH)₂ Reactive Aldehyde->Unreactive Hydrate + H₂O Conjugate Conjugate Hydrazone/Oxime Reactive Aldehyde->Conjugate + Nucleophile - H₂O Nucleophile Hydrazide/ Aminooxy Conjugate->Reactive Aldehyde + H₂O (Hydrolysis)

Caption: Equilibrium of an aldehyde between its reactive form and unreactive hydrate in an aqueous solution.

Troubleshooting_Workflow Start Low/No Conjugation Check_pH Is pH optimal (e.g., 4.5-6.0)? Start->Check_pH Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagents Reagents active? Check_Buffer->Check_Reagents Yes Buffer_Exchange Buffer Exchange Check_Buffer->Buffer_Exchange No Consider_Catalyst Using a catalyst? Check_Reagents->Consider_Catalyst Yes Use_Fresh_Reagents Use Fresh Reagents Check_Reagents->Use_Fresh_Reagents No Success Successful Conjugation Consider_Catalyst->Success Yes Add_Catalyst Add Catalyst (e.g., Aniline) Consider_Catalyst->Add_Catalyst No Adjust_pH->Check_Buffer Buffer_Exchange->Check_Reagents Use_Fresh_Reagents->Consider_Catalyst Add_Catalyst->Success

Caption: Troubleshooting workflow for low or no aldehyde conjugation product.

Reaction_Pathway Aldehyde Protein-CHO Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Nucleophile Nucleophile H₂N-X-R' (X=NH or O) Nucleophile->Intermediate Intermediate->Aldehyde Conjugate Protein-CH=N-X-R' Intermediate->Conjugate - H₂O Catalyst Aniline (Catalyst) Catalyst->Intermediate Accelerates Dehydration

References

Technical Support Center: Troubleshooting and Preventing Aggregation During Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and prevent aggregation, a common challenge in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during bioconjugation?

Protein aggregation during bioconjugation is a multifaceted issue stemming from several factors that disrupt the stability of the biomolecule. The primary causes include:

  • Increased Hydrophobicity: The covalent attachment of often hydrophobic crosslinkers or payloads to the protein surface can increase the overall hydrophobicity of the bioconjugate, leading to self-association and aggregation.[1][2]

  • Over-labeling: Attaching an excessive number of molecules to the protein can alter its isoelectric point (pI) and net charge, reducing its solubility and promoting aggregation.[1][3]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability.[1] Deviations from the optimal range for a specific protein can lead to unfolding and aggregation.

  • Intermolecular Crosslinking: If a protein possesses multiple reactive sites, the crosslinker can inadvertently link several protein molecules together, resulting in the formation of aggregates.

  • High Protein Concentration: Performing conjugation reactions at high protein concentrations increases the probability of intermolecular interactions, which can facilitate aggregation.

  • Formation of Non-native Disulfide Bonds: The conjugation process can sometimes disturb the protein's native structure, exposing buried cysteine residues that can then form intermolecular disulfide bonds, leading to aggregation.

Q2: How can I detect and quantify aggregation in my bioconjugate sample?

Several analytical techniques can be employed to detect and quantify aggregation:

  • Size Exclusion Chromatography (SEC): SEC is a powerful method for separating and quantifying monomers from dimers, trimers, and larger aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.

  • Raman Spectroscopy: This label-free technique can provide rapid and quantitative determination of aggregation and particle formation in antibody-drug conjugate therapeutics.

  • Visual Inspection: The simplest method is to visually check for any turbidity or precipitation in the sample.

Troubleshooting Guide: Common Aggregation Scenarios

This guide provides a structured approach to troubleshooting common aggregation issues encountered during bioconjugation experiments.

Scenario 1: Precipitation Observed Immediately Upon Adding the Crosslinker

If you observe immediate precipitation, it is a strong indicator of either the insolubility of the crosslinker or rapid, uncontrolled aggregation.

Troubleshooting Workflow:

start Precipitation upon adding crosslinker check_solubility Is the crosslinker soluble in the reaction buffer? start->check_solubility dissolve_first Dissolve crosslinker in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) before adding to the reaction mixture. check_solubility->dissolve_first No check_concentration Is the protein concentration too high? check_solubility->check_concentration Yes add_slowly Add the dissolved crosslinker dropwise with gentle mixing. dissolve_first->add_slowly add_slowly->check_concentration reduce_concentration Reduce the protein concentration. check_concentration->reduce_concentration Yes check_temp Is the reaction temperature optimal? check_concentration->check_temp No reduce_concentration->check_temp lower_temp Lower the reaction temperature (e.g., 4°C). check_temp->lower_temp No end_point Monitor for improvement check_temp->end_point Yes lower_temp->end_point

Caption: Troubleshooting immediate precipitation.

Scenario 2: Aggregation Detected After the Conjugation Reaction

If aggregation is observed after the reaction and purification, a systematic optimization of reaction parameters is necessary.

Decision Tree for Post-Reaction Aggregation:

start Aggregation detected post-reaction check_overlabeling Is over-labeling a possibility? start->check_overlabeling reduce_ratio Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal ratio. check_overlabeling->reduce_ratio Yes check_buffer Are the buffer conditions optimal? check_overlabeling->check_buffer No reduce_ratio->check_buffer optimize_buffer Optimize buffer pH and ionic strength. Screen different buffer systems. check_buffer->optimize_buffer No check_hydrophobicity Is the linker/payload highly hydrophobic? check_buffer->check_hydrophobicity Yes add_excipients Add stabilizing excipients (e.g., arginine, glycerol, non-ionic detergents). optimize_buffer->add_excipients add_excipients->check_hydrophobicity use_hydrophilic_linker Use a more hydrophilic linker (e.g., containing PEG). check_hydrophobicity->use_hydrophilic_linker Yes end_point Re-analyze for aggregation check_hydrophobicity->end_point No site_specific Consider site-specific conjugation to control the location and number of conjugations. use_hydrophilic_linker->site_specific site_specific->end_point

Caption: Decision tree for post-reaction aggregation.

Experimental Protocols and Data Presentation

Protocol 1: General Optimization of a Bioconjugation Reaction to Minimize Aggregation

This protocol provides a framework for systematically optimizing key parameters in a bioconjugation reaction.

1. Materials:

  • Protein of interest
  • Crosslinker/labeling reagent
  • Reaction buffers (e.g., PBS, HEPES at various pH values)
  • Stabilizing excipients (e.g., L-arginine, glycerol, Polysorbate 20)
  • Quenching reagent (e.g., Tris-HCl, glycine)
  • Purification system (e.g., SEC column)
  • Analytical instruments (e.g., spectrophotometer, DLS instrument)

2. Procedure:

Quantitative Data Summary:

The results of the optimization experiments can be summarized in tables for easy comparison.

Table 1: Effect of Molar Ratio on Aggregation

Molar Ratio (Reagent:Protein)Degree of Labeling (DOL)% Monomer (by SEC)Average Particle Size (d.nm by DLS)
5:12.198.512.3
10:14.395.215.8
20:17.888.125.4

Table 2: Impact of Buffer Conditions and Excipients on Aggregation

Buffer ConditionExcipient% Monomer (by SEC)Average Particle Size (d.nm by DLS)
PBS, pH 7.4None92.318.9
HEPES, pH 7.0None94.116.5
HEPES, pH 7.050 mM L-arginine97.813.1
HEPES, pH 7.05% Glycerol96.514.2
Protocol 2: Site-Specific Conjugation to Minimize Aggregation

Site-specific conjugation can reduce heterogeneity and aggregation by controlling the number and location of conjugated molecules.

Experimental Workflow for Site-Specific Conjugation:

start Engineered Protein with a Unique Reactive Site (e.g., Cysteine or Unnatural Amino Acid) reduction Reduction of engineered cysteine (if necessary) with a mild reducing agent (e.g., TCEP) start->reduction purification1 Removal of reducing agent (e.g., desalting column) reduction->purification1 conjugation Conjugation with a site-specific linker/payload (e.g., maleimide chemistry) purification1->conjugation purification2 Purification of the bioconjugate (e.g., SEC or affinity chromatography) conjugation->purification2 analysis Characterization of the conjugate (DOL, aggregation, activity) purification2->analysis

Caption: Workflow for site-specific conjugation.

By implementing these troubleshooting strategies and optimization protocols, researchers can significantly reduce the incidence of aggregation during bioconjugation, leading to more homogenous, stable, and active biotherapeutics.

References

Technical Support Center: Optimizing Buffer Conditions for Amine-Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for amine-aldehyde reactions. The content covers both the initial imine (Schiff base) formation and the subsequent reductive amination step, offering practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during amine-aldehyde condensation and reductive amination reactions, providing causes and actionable troubleshooting steps.

Section 1: Imine (Schiff Base) Formation

Q1: My imine formation reaction shows low yield. What are the common causes and how can I improve it?

A1: Low yields in imine synthesis are typically due to the reversible nature of the reaction and unfavorable equilibrium conditions.[1][2] Key factors to consider are:

  • Presence of Water: Imine formation is a condensation reaction that produces water as a byproduct. An accumulation of water can drive the equilibrium back towards the starting materials, the amine and aldehyde, according to Le Chatelier's principle.[1]

    • Troubleshooting Steps:

      • Dehydrating Agents: Incorporate a dehydrating agent into the reaction mixture. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) are effective at sequestering water as it is formed.[2][3]

      • Azeotropic Removal: If using a solvent like toluene, which forms an azeotrope with water, a Dean-Stark apparatus can be used to continuously remove water from the reaction.

  • Suboptimal pH: The rate of imine formation is critically dependent on the pH of the reaction medium. The optimal pH is generally in the weakly acidic range of 4 to 6.

    • At a pH below 4, the amine reactant becomes protonated, which renders it non-nucleophilic and unable to attack the carbonyl carbon.

    • At a pH above 7, there is insufficient acid to catalyze the crucial dehydration of the carbinolamine intermediate.

    • Troubleshooting Steps:

      • Employ a buffer system, such as an acetate buffer, to maintain the pH within the optimal 4-6 range.

      • Some studies have reported a secondary optimal pH range of 8-9 for certain substrates. This may be worth investigating if acidic conditions prove ineffective.

  • Steric Hindrance: Bulky functional groups on either the amine or the aldehyde can sterically hinder the approach of the reactants, slowing down the reaction rate.

    • Troubleshooting Steps:

      • Increase the reaction temperature to provide sufficient energy to overcome the activation barrier.

      • Extend the overall reaction time to allow the reaction to reach completion.

  • Electronic Effects: Electron-donating groups on the aldehyde can decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine.

    • Troubleshooting Steps:

      • The addition of a catalytic amount of a mild acid can help by protonating the carbonyl oxygen, thereby increasing its electrophilicity.

Q2: My imine product is unstable and degrades during purification. How can I mitigate this?

A2: The instability of imines, particularly their susceptibility to hydrolysis, is a common challenge.

  • Troubleshooting Steps:

    • Anhydrous Conditions: It is crucial to use dry solvents and reagents. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent exposure to atmospheric moisture.

    • Aqueous Workup: Avoid aqueous workup procedures if possible. If an aqueous wash is necessary, use a saturated brine solution to minimize the introduction of water and reduce contact time.

    • Purification Strategy: Standard silica gel chromatography can lead to the degradation of acid-sensitive imines. Consider using a more neutral stationary phase like neutral alumina, or opt for purification by recrystallization from a suitable non-aqueous solvent system.

Section 2: Reductive Amination

Q3: I am experiencing low yields in my one-pot reductive amination protocol. What are the likely issues?

A3: Low yields in a one-pot reductive amination can be attributed to inefficiencies in either the imine formation step or the subsequent reduction.

  • Inefficient Imine Formation: All the factors that affect imine formation (as detailed in Q1) are also critical in a one-pot reductive amination. If the imine intermediate is not formed efficiently, the final amine yield will be compromised.

  • Inappropriate Reducing Agent: The choice of reducing agent is paramount for a successful outcome. An ideal agent will selectively reduce the imine or iminium ion without affecting the starting carbonyl compound.

    • Sodium Borohydride (NaBH₄): This is a relatively strong reducing agent that can also reduce the starting aldehyde or ketone to an alcohol, leading to unwanted byproducts and lower yields of the desired amine. It is more suitable for a two-step procedure where the imine is formed first, followed by the addition of NaBH₄.

    • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is effective for reducing imines in a weakly acidic environment (pH 6-7), where the reduction of carbonyls is significantly slower. However, it is highly toxic and requires careful handling.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild, selective, and less toxic alternative to NaBH₃CN, making it the reagent of choice for many applications. It is highly effective for the reductive amination of a broad range of aldehydes and ketones.

  • Suboptimal Reduction Conditions:

    • pH: The optimal pH for the reduction step may differ from that of imine formation. For instance, NaBH₃CN is most effective at a pH of 6-7.

    • Solvent: The solvent can significantly impact the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used with NaBH(OAc)₃, while methanol is a frequent choice for reactions with NaBH₃CN.

Q4: My reductive amination is producing multiple products. How can I improve the selectivity?

A4: The formation of multiple products is typically a result of side reactions.

  • Over-alkylation: A primary amine can react with two equivalents of the aldehyde or ketone, leading to the formation of a tertiary amine.

    • Troubleshooting Steps:

      • Use a 1:1 stoichiometry of the amine and carbonyl compound.

      • Employ slow, dropwise addition of the carbonyl compound to the reaction mixture.

  • Reduction of Starting Material: As discussed in Q3, using a non-selective reducing agent like NaBH₄ can result in the formation of alcohol byproducts.

    • Troubleshooting Steps:

      • Switch to a milder, more chemoselective reducing agent such as NaBH(OAc)₃.

  • Aldol Condensation: Aldehydes, particularly primary aliphatic aldehydes, are prone to self-condensation under certain reaction conditions.

    • Troubleshooting Steps:

      • Maintain careful control of the reaction temperature.

      • Add the aldehyde to the reaction mixture slowly and in a controlled manner.

Data Presentation

Table 1: Comparative Performance of Reducing Agents in the Reductive Amination of Benzaldehyde with Aniline
Reducing AgentSolventReaction Time (h)Yield (%)Reference(s)
Sodium TriacetoxyborohydrideDCE1895
Sodium CyanoborohydrideMeOH2485
Sodium BorohydrideMeOH2 (post-imine formation)70
DCE: 1,2-Dichloroethane; MeOH: Methanol
Table 2: Qualitative Effect of pH on the Rate of Imine Formation
pH RangeEffect on AmineEffect on Aldehyde/KetoneOverall Reaction RateReference(s)
< 4Protonated (Non-nucleophilic)Carbonyl is Protonated (Activated)Low
4 - 6Mostly Unprotonated (Nucleophilic)Sufficient Protonation for ActivationOptimal
> 7Unprotonated (Nucleophilic)Insufficient Protonation for DehydrationLow

Experimental Protocols

Protocol 1: General Procedure for Imine Formation with a Dehydrating Agent

This protocol provides a general method for the synthesis of a Schiff base using a chemical dehydrating agent.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol or toluene).

  • Addition of Carbonyl Compound: To this solution, add the aldehyde or ketone (1.0–1.1 equivalents).

  • Catalyst (Optional): Add a catalytic amount of a weak acid, such as glacial acetic acid (e.g., 2–3 drops).

  • Dehydration: Add an excess of a dehydrating agent like anhydrous magnesium sulfate or 4 Å molecular sieves to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat to reflux, monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the dehydrating agent by filtration.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by either recrystallization or column chromatography.

Protocol 2: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for performing a one-pot reductive amination using STAB.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the aldehyde or ketone (1.0 equivalent) and the amine (1.0–1.2 equivalents) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane or dichloromethane).

  • Addition of STAB: Add sodium triacetoxyborohydride (1.2–1.5 equivalents) to the stirred solution in portions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Mandatory Visualization

Amine_Aldehyde_Reaction_Pathway cluster_imine Imine Formation (Reversible) cluster_reductive Reductive Amination Amine Amine (R-NH2) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack Aldehyde Aldehyde/Ketone (R'-C(O)-R'') Aldehyde->Carbinolamine Imine Imine (Schiff Base) Carbinolamine->Imine Dehydration (-H2O) [Acid Catalyzed, pH 4-6] Imine->Carbinolamine Hydrolysis (+H2O) Amine_Product Amine Product Imine->Amine_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Amine_Product

Caption: General pathway for amine-aldehyde reactions.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Imine Check Imine Formation (TLC, NMR) Start->Check_Imine Incomplete Incomplete Reaction? Check_Imine->Incomplete Optimize_pH Optimize pH (4-6) Incomplete->Optimize_pH Yes Check_Reduction Check Reduction Step (for Reductive Amination) Incomplete->Check_Reduction No Add_Dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) Optimize_pH->Add_Dehydrating Increase_Time_Temp Increase Reaction Time/Temperature Add_Dehydrating->Increase_Time_Temp Increase_Time_Temp->Check_Imine Wrong_Reducer Incorrect Reducing Agent? Check_Reduction->Wrong_Reducer Use_STAB Switch to NaBH(OAc)3 Wrong_Reducer->Use_STAB Yes Side_Products Side Products Observed? Wrong_Reducer->Side_Products No Use_STAB->Check_Reduction Control_Stoichiometry Control Stoichiometry Side_Products->Control_Stoichiometry Yes Purification Purify Product Side_Products->Purification No Control_Stoichiometry->Check_Reduction

Caption: Troubleshooting workflow for low yield/purity.

References

Technical Support Center: Strategies to Improve Conjugate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the experimental process of developing bioconjugates, with a particular focus on antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the poor solubility of conjugates?

A1: The solubility of conjugates, particularly ADCs, is a critical factor for their clinical efficacy, safety, and manufacturability.[1] Poor solubility often leads to aggregation and precipitation, which can diminish therapeutic efficacy and increase toxicity.[1][2] The main contributing factors include:

  • Hydrophobic Payloads: Many cytotoxic drugs used as payloads in ADCs are inherently hydrophobic.[] This hydrophobicity can lead to the formation of hydrophobic patches on the antibody's surface, promoting intermolecular interactions and aggregation.[]

  • Linker Chemistry: The chemical structure of the linker connecting the antibody and the payload significantly influences the overall hydrophobicity and solubility of the conjugate. Hydrophobic linkers can exacerbate the solubility issues caused by the payload.

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody can increase the overall hydrophobicity of the ADC, making it more prone to aggregation. It is estimated that a DAR above 4 can significantly decrease solubility.

  • Conjugation Site: The location of conjugation on the antibody can impact its stability and solubility.

  • Buffer Conditions: Sub-optimal buffer conditions such as pH and ionic strength can negatively affect the stability and solubility of the conjugate.

Q2: How does the choice of linker impact the solubility of the final conjugate?

A2: The linker is a critical component in determining the physicochemical properties of a conjugate. Its impact on solubility is primarily dictated by its own hydrophilicity or hydrophobicity.

  • Hydrophilic Linkers: Incorporating hydrophilic linkers is a widely adopted strategy to counteract the hydrophobicity of the payload. These linkers, often containing polyethylene glycol (PEG) chains, sulfonated groups, or other polar moieties, can significantly improve the aqueous solubility of the conjugate. They create a "hydration shell" around the conjugate, which helps to prevent aggregation and can also shield it from the immune system, potentially extending its circulation half-life.

  • Linker Length and Structure: The length and flexibility of the linker also play a role. Longer, more flexible linkers may help to shield the hydrophobic payload from the aqueous environment, thereby improving solubility. Branched architectures, such as multi-arm PEGs, can create a dense hydrophilic shield that is highly effective at solubilizing challenging payloads.

Q3: What is PEGylation and how does it improve conjugate solubility?

A3: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small-molecule drug. PEG is a synthetic, hydrophilic polymer. This modification is a well-established technique to enhance the pharmaceutical properties of therapeutic molecules.

PEGylation improves solubility through several mechanisms:

  • Increased Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, making the entire conjugate more water-soluble. This is particularly beneficial for conjugates with hydrophobic payloads.

  • Steric Hindrance: The flexible PEG chain creates a protective "hydration shell" around the conjugate. This steric shielding effect helps to prevent intermolecular interactions that can lead to aggregation and precipitation.

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life.

Troubleshooting Guides

Problem 1: Immediate precipitation or turbidity is observed upon adding the conjugation reagent.

Potential CauseTroubleshooting Step
High Reagent Concentration Dissolve the reagent in an appropriate solvent (e.g., DMSO) before adding it to the protein solution. Add the dissolved reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations.
Incorrect Buffer pH Ensure the buffer pH is suitable for both the protein's stability and the conjugation reaction's efficiency. For many reactions, a pH between 7.2 and 8.5 is optimal, but some proteins may require a pH closer to physiological levels (7.4).
Poorly Soluble Reagent If the reagent itself has low aqueous solubility, consider using a co-solvent. However, be mindful that some organic solvents can promote protein aggregation.
Protein Instability The protein may be inherently unstable under the chosen reaction conditions. Consider adding stabilizing excipients to the buffer.

Problem 2: The purified conjugate shows signs of aggregation (e.g., visible particles, high molecular weight species in SEC).

Potential CauseTroubleshooting Step
Hydrophobic Interactions The conjugation of a hydrophobic payload has increased the overall hydrophobicity of the protein, leading to self-association. Consider using a more hydrophilic linker or modifying the payload to increase its solubility.
High Drug-to-Antibody Ratio (DAR) A high DAR can lead to increased hydrophobicity and aggregation. Optimize the conjugation reaction to achieve a lower, more controlled DAR.
Intermolecular Crosslinking If the conjugation chemistry is not site-specific, the crosslinker may inadvertently link multiple protein molecules together. Employ site-specific conjugation techniques to ensure a more homogeneous product.
Sub-optimal Formulation Buffer The storage buffer may not be optimal for the conjugate's stability. Screen different buffer formulations with varying pH, ionic strength, and excipients (e.g., amino acids like arginine and proline) to find conditions that minimize aggregation.

Quantitative Data on Solubility Enhancement

The following table summarizes the impact of different hydrophilic linkers on the properties of antibody-drug conjugates (ADCs).

Linker TypeKey FeatureImpact on ADC PropertiesReference
PEG-based Linkers Contains polyethylene glycol chains- Significantly enhances solubility and reduces aggregation.- Can enable higher drug-to-antibody ratios (DAR).- Improves pharmacokinetic profile by extending half-life.
Sulfonate-containing Linkers Incorporates negatively charged sulfonate groups- Increases hydrophilicity and allows for higher DAR without aggregation.- Can lead to a wider therapeutic window compared to ADCs with hydrophobic linkers.
Glucuronide-based Linkers Hydrophilic in nature- Improves the solubility of the intact ADC compared to dipeptide-based alternatives.
ChetoSensar™ Technology Chito-oligosaccharide incorporated into the linker- Dramatically increases the solubility of ADCs with hydrophobic payloads.- Reduces the hydrophobicity of the ADC, making it behave more like the unconjugated antibody.

Experimental Protocols

Protocol 1: PEGylation of a Protein to Enhance Solubility

This protocol describes a general procedure for conjugating an NHS-ester activated PEG to a protein.

  • Protein Preparation:

    • Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES buffer, at a pH of 7.2-8.0.

    • Adjust the protein concentration to 1-5 mg/mL.

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the NHS-ester activated PEG in a dry, water-miscible organic solvent like DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the dissolved PEG reagent to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing. The optimal reaction time and temperature may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted PEG reagent and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.

  • Characterization:

    • Confirm the extent of PEGylation and the purity of the conjugate using SDS-PAGE and Size Exclusion Chromatography (SEC).

    • Assess the solubility of the PEGylated conjugate compared to the unmodified protein.

Protocol 2: Formulation with Cyclodextrins to Improve Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, which can form inclusion complexes with hydrophobic molecules to enhance their solubility.

  • Cyclodextrin Selection:

    • Choose a suitable cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which are commonly used as solubilizers.

  • Complex Formation:

    • Prepare a stock solution of the selected cyclodextrin in an appropriate aqueous buffer.

    • Dissolve the poorly soluble conjugate in a minimal amount of a suitable organic solvent.

    • Slowly add the conjugate solution to the cyclodextrin solution with vigorous stirring.

    • Continue to stir the mixture for a defined period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC).

    • Determine the apparent solubility of the conjugate in the presence of the cyclodextrin and compare it to its intrinsic solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation/Formulation cluster_purification Purification cluster_characterization Characterization protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) conjugation Conjugation Reaction or Complex Formation protein_prep->conjugation reagent_prep Solubility Enhancement Reagent Preparation reagent_prep->conjugation purification Purification (SEC, Dialysis) conjugation->purification characterization Characterization (Solubility, Aggregation, Purity) purification->characterization

Caption: General experimental workflow for improving conjugate solubility.

troubleshooting_workflow start Conjugate Solubility Issue (Precipitation/Aggregation) check_payload Is the payload highly hydrophobic? start->check_payload check_linker Is the linker hydrophobic? check_payload->check_linker No modify_payload Modify payload structure to increase hydrophilicity check_payload->modify_payload Yes check_dar Is the DAR high? check_linker->check_dar No use_hydrophilic_linker Use a hydrophilic linker (e.g., PEG, sulfonate) check_linker->use_hydrophilic_linker Yes check_formulation Is the formulation buffer optimal? check_dar->check_formulation No optimize_dar Optimize conjugation to lower the DAR check_dar->optimize_dar Yes screen_formulation Screen different buffer conditions and excipients check_formulation->screen_formulation No end Improved Solubility check_formulation->end Yes modify_payload->end use_hydrophilic_linker->end optimize_dar->end screen_formulation->end

Caption: Troubleshooting decision tree for conjugate solubility issues.

References

Technical Support Center: Navigating Steric Hindrance in Azido-PEG3-aldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on troubleshooting common issues and answering frequently asked questions related to steric hindrance in reactions involving Azido-PEG3-aldehyde.

This compound is a versatile bifunctional linker, featuring an azide group for click chemistry and an aldehyde group for reactions like oxime ligation or reductive amination. Its PEG (polyethylene glycol) spacer enhances solubility and can mitigate some steric effects. However, when reacting with bulky substrates such as large proteins, complex small molecules, or within sterically crowded environments, challenges can arise, leading to low yields and incomplete reactions. This guide provides practical solutions to overcome these obstacles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound, particularly when steric hindrance is a concern.

Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question: My CuAAC reaction between this compound and a sterically hindered alkyne is resulting in a very low yield or no product at all. What are the common causes and how can I fix this?

Answer: Low yields in CuAAC reactions with bulky substrates can be attributed to several factors, primarily related to catalyst efficiency and reactant accessibility. Here’s a systematic approach to troubleshooting this issue:

  • Optimize the Catalyst System: The choice of the copper(I) source and, more importantly, the stabilizing ligand is critical when dealing with sterically demanding substrates.[1]

    • Ligand Selection: Polydentate ligands are known to accelerate the reaction.[1] For sterically hindered reactions, consider using ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which are known to stabilize the Cu(I) catalyst and improve reaction rates.[2]

    • Catalyst Premixing: Always prepare a premix of the copper sulfate and the ligand before adding it to the reaction mixture containing your azide and alkyne. This ensures the proper formation of the active catalyst complex.

    • Increase Catalyst Loading: For particularly challenging reactions, increasing the catalyst loading can be beneficial.

  • Reaction Conditions:

    • Inert Atmosphere: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state by oxygen.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Reducing Agent: Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain copper in its active Cu(I) state.[2]

    • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can help overcome the activation energy barrier imposed by steric hindrance. However, this should be done cautiously to avoid degradation of sensitive substrates.

    • Solvent: If your substrates are aggregating, especially with hydrophobic molecules in aqueous media, consider using co-solvents like DMSO or DMF to improve solubility.

  • Reactant Concentration: For bimolecular reactions, higher concentrations of reactants can increase the frequency of molecular collisions, potentially improving the reaction rate. If solubility permits, try running the reaction at a higher concentration.

Issue 2: Slow or Incomplete Reaction in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Question: I'm using a copper-free SPAAC reaction with a bulky cyclooctyne and this compound, but the reaction is very slow. How can I improve the reaction rate?

Answer: While SPAAC avoids the use of a potentially cytotoxic copper catalyst, it can be more sensitive to steric hindrance than CuAAC. The bulky nature of the strained cyclooctyne itself can present challenges. Here are some strategies to optimize your SPAAC reaction:

  • Choice of Cyclooctyne: The structure of the cyclooctyne significantly impacts its reactivity. More strained cyclooctynes generally react faster. If you are using a less reactive cyclooctyne and facing steric challenges, consider switching to a more reactive derivative if your experimental design allows.

  • Increase Reactant Concentration: As with CuAAC, increasing the concentration of one or both reactants can lead to a faster reaction.

  • Elevate the Temperature: If your biomolecules are stable at higher temperatures, increasing the reaction temperature (e.g., to 37°C or slightly higher) can accelerate the reaction rate.

  • Solvent and pH: The choice of solvent and buffer can influence SPAAC reaction rates. For instance, some studies have shown that HEPES buffer can lead to faster reactions compared to PBS. Additionally, higher pH values have been observed to generally increase reaction rates in some buffer systems.

  • PEG Linker Length: The PEG linker in this compound helps to reduce steric hindrance. In some cases, a longer PEG linker between the reactive moiety and the bulky substrate can provide more flexibility and improve reaction efficiency.

Issue 3: Low Yield in Oxime Ligation with the Aldehyde Moiety

Question: My oxime ligation between this compound and a sterically hindered aminooxy-containing molecule is inefficient. What can I do to improve the yield?

Answer: Oxime ligation is generally a robust reaction, but its rate can be significantly affected by steric hindrance and pH. Here are key parameters to optimize:

  • pH of the Reaction: Oxime formation is fastest at a pH of around 4.5. However, for many biological applications, the reaction needs to be performed at a physiological pH.

  • Use of Catalysts: The reaction is catalyzed by nucleophilic catalysts like aniline and its derivatives. For sterically hindered substrates, using a more efficient catalyst can be beneficial.

  • Temperature: Increasing the reaction temperature can help overcome steric barriers.

  • Reactant Concentration: Higher concentrations of the reactants will favor product formation.

Frequently Asked Questions (FAQs)

Azide-Alkyne Cycloaddition (Click Chemistry)
  • Q1: How significant is the impact of steric hindrance on CuAAC reactions?

    • A1: While CuAAC is known for its tolerance to a wide range of functional groups and steric environments, significant steric bulk on either the azide or the alkyne can decrease the reaction rate. However, in many instances, even sterically crowded molecules can be successfully conjugated with high yields by optimizing reaction conditions.

  • Q2: Are there specific catalysts that are better for sterically hindered CuAAC reactions?

    • A2: Yes, certain catalyst systems have shown to be more effective in overcoming steric challenges. For example, some NHC (N-heterocyclic carbene)-based polynuclear copper(I) complexes have demonstrated high activity in catalyzing the click reaction between sterically hindered azides and alkynes, leading to quantitative yields in short reaction times.

  • Q3: Can I use an internal alkyne with this compound in a click reaction?

    • A3: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally most efficient with terminal alkynes. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be used for internal alkynes, but this reaction produces a different triazole regioisomer (1,5-disubstituted) compared to the 1,4-disubstituted product of CuAAC.

Oxime Ligation
  • Q4: How does the reactivity of aldehydes compare to ketones in oxime ligation, especially in the context of steric hindrance?

    • A4: Aldehydes are generally more reactive than ketones in oxime formation. This difference in reactivity can be even more pronounced when dealing with sterically hindered substrates. Therefore, the aldehyde moiety of this compound is advantageous for reactions with bulky molecules.

  • Q5: What is the stability of the oxime bond formed?

    • A5: The oxime bond is generally stable under physiological conditions. Conjugates formed from ketones tend to have higher stability than those derived from aldehydes.

Data Summary

The following tables provide a summary of quantitative data to aid in experimental design and optimization when dealing with steric hindrance.

Table 1: Comparison of CuAAC Catalyst Performance with a Sterically Hindered Alkyne

Catalyst SystemAlkyne SubstrateReaction TimeConversion/YieldReference
[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂o-methoxy-phenylacetylene5 min100%
CuBrPhenylacetylene5 min9%
CuBr + NEt₃ (1:1)Phenylacetylene5 min21%

This table illustrates the significant impact of the catalyst system on the reaction with a sterically hindered alkyne, showing a highly efficient NHC-based catalyst compared to a simple copper salt.

Table 2: Effect of Cyclooctyne Structure on SPAAC Reaction Rate

CyclooctyneAzideSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
Ketone-functionalized DIBO (11)Benzyl azideMethanol0.2590 ± 0.0067
Alcohol-functionalized DIBO (3)Benzyl azideMethanol0.0567 ± 0.0027
endo-BCNBenzyl AzideCD₃CN/D₂O (1:2)0.29
exo-BCNBenzyl AzideCD₃CN/D₂O (1:2)0.19

This table highlights how modifications to the cyclooctyne structure can significantly influence the rate of SPAAC reactions. DIBO: dibenzocyclooctyne; BCN: bicyclo[6.1.0]nonyne.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Sterically Hindered Protein

This protocol provides a general guideline for the copper-catalyzed azide-alkyne cycloaddition of this compound to a sterically hindered protein containing an alkyne group.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • DMSO (if needed for solubility)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-modified protein in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO or the reaction buffer.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of the ligand (THPTA or TBTA) in water or DMSO.

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in water immediately before use.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-modified protein and this compound to the desired final concentrations. A molar excess of the this compound is often used.

    • If necessary, degas the solution by bubbling with an inert gas for 10-15 minutes.

  • Addition of Catalyst:

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is common.

    • Add the catalyst premix to the reaction mixture.

  • Initiation of Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature or an optimized elevated temperature (e.g., 37-40 °C).

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

    • Once the reaction is complete, purify the PEGylated protein using a suitable method such as size-exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and catalyst.

Protocol 2: General Procedure for Oxime Ligation with a Bulky Substrate

This protocol outlines the general steps for the oxime ligation of this compound to a sterically hindered aminooxy-containing molecule.

Materials:

  • Aminooxy-functionalized bulky molecule

  • This compound

  • Aniline or other suitable catalyst

  • Reaction buffer (e.g., acetate buffer, pH 4.5-5.5, or phosphate buffer for physiological pH)

Procedure:

  • Dissolve Reactants:

    • Dissolve the aminooxy-functionalized molecule and this compound in the chosen reaction buffer.

  • Add Catalyst:

    • Add the aniline catalyst to the reaction mixture. The final concentration of the catalyst may need to be optimized.

  • Reaction Incubation:

    • Incubate the reaction at room temperature or an elevated temperature as optimized. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Monitoring and Purification:

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

    • Once the reaction is complete, purify the product to remove unreacted starting materials and the catalyst, for example, by reverse-phase HPLC.

Visualizations

troubleshooting_workflow start Low Yield in This compound Reaction reaction_type Identify Reaction Type start->reaction_type cuaac CuAAC (Click Chemistry) reaction_type->cuaac Azide Reaction spaac SPAAC (Copper-Free Click) reaction_type->spaac Azide Reaction oxime Oxime Ligation reaction_type->oxime Aldehyde Reaction optimize_catalyst Optimize Catalyst System - Ligand Choice (TBTA/THPTA) - Increase Loading cuaac->optimize_catalyst optimize_conditions_cuaac Adjust Reaction Conditions - Inert Atmosphere - Fresh Reducing Agent - Increase Temperature optimize_catalyst->optimize_conditions_cuaac increase_conc_cuaac Increase Reactant Concentration optimize_conditions_cuaac->increase_conc_cuaac end Improved Yield increase_conc_cuaac->end optimize_cyclooctyne Select More Reactive Cyclooctyne spaac->optimize_cyclooctyne optimize_conditions_spaac Adjust Reaction Conditions - Increase Temperature - Optimize Buffer/pH optimize_cyclooctyne->optimize_conditions_spaac increase_conc_spaac Increase Reactant Concentration optimize_conditions_spaac->increase_conc_spaac increase_conc_spaac->end optimize_ph Optimize pH (acidic for faster reaction) oxime->optimize_ph add_catalyst Use/Optimize Catalyst (e.g., Aniline) optimize_ph->add_catalyst increase_temp_oxime Increase Temperature add_catalyst->increase_temp_oxime increase_temp_oxime->end

Caption: A troubleshooting workflow for low-yield this compound reactions.

protac_synthesis poi_ligand Protein of Interest (POI) Ligand (with alkyne) step2 Step 2: CuAAC Reaction poi_ligand->step2 e3_ligand E3 Ligase Ligand (with reactive group for linker attachment) step1 Step 1: Conjugate E3 Ligand to Aldehyde (e.g., reductive amination) e3_ligand->step1 linker This compound linker->step1 intermediate E3 Ligand-PEG3-Azide Intermediate step1->intermediate intermediate->step2 protac Final PROTAC Molecule step2->protac

Caption: A generalized workflow for PROTAC synthesis using this compound.

References

Technical Support Center: Characterization of Incomplete Reactions and Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and answers to frequently asked questions regarding the characterization of incomplete reactions and the identification of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of an incomplete chemical reaction?

An incomplete reaction, where reactants do not fully convert to the desired products, can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may be insufficient for the reaction to proceed to completion. For instance, some reactions require a specific temperature to overcome the activation energy barrier, and deviations can lead to a stalled reaction.

  • Reagent Quality and Stoichiometry: The purity of starting materials is crucial; contaminants can interfere with the reaction. An incorrect molar ratio of reactants, especially if the limiting reactant is not completely consumed, will result in an incomplete reaction.

  • Catalyst Deactivation: In catalyst-driven reactions, the catalyst can lose activity over time due to poisoning by impurities, thermal decomposition, or precipitation out of the solution (e.g., "palladium black" in coupling reactions).

  • Poor Mixing: In heterogeneous reactions, inefficient stirring can prevent reactants from interacting effectively, leading to localized completion while the bulk mixture remains unreacted.

  • Equilibrium Reactions: Some reactions are reversible and will reach a state of chemical equilibrium where the forward and reverse reaction rates are equal, resulting in a mixture of reactants and products.

Q2: How do I differentiate between a byproduct and a side product?

While often used interchangeably, there is a technical distinction:

  • Byproducts are substances formed stoichiometrically from the main reaction. They are an inherent part of the reaction's balanced chemical equation. For example, in a Suzuki coupling, borate salts are considered byproducts.

  • Side Products result from parallel or consecutive "side reactions" that are different from the desired transformation. These can arise from alternative reaction pathways or the further degradation of the desired product after it has formed. The formation of side products can often be minimized by adjusting reaction conditions, whereas eliminating byproducts requires changing the fundamental chemistry or reagents.

Q3: My reaction yield is consistently low. What steps can I take to troubleshoot this?

Low yields are a common issue that can be addressed systematically. Consider the following troubleshooting workflow:

Low_Yield_Troubleshooting start_node Low Yield Observed monitor_reaction Monitor Reaction Progress (TLC, LC-MS, NMR) start_node->monitor_reaction decision_node decision_node process_node process_node analysis_node analysis_node end_node end_node check_reaction Reaction Complete? check_mass_balance Mass Balance OK? check_reaction->check_mass_balance Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) check_reaction->optimize_conditions No review_workup Review Workup & Purification (Extraction, Chromatography) check_mass_balance->review_workup No (Product Lost) analyze_byproducts Identify & Quantify Byproducts/Side Products check_mass_balance->analyze_byproducts Yes (Side Reactions) optimize_conditions->monitor_reaction end_improve Yield Improved optimize_conditions->end_improve check_reagents Verify Reagent Quality & Stoichiometry check_reagents->monitor_reaction check_reagents->end_improve review_workup->end_improve analyze_byproducts->optimize_conditions analyze_byproducts->check_reagents end_reassess Reassess Synthetic Route analyze_byproducts->end_reassess monitor_reaction->check_reaction

A logical workflow for troubleshooting low reaction yields.

Key areas to investigate include:

  • Reaction Monitoring: Use techniques like Thin-Layer Chromatography (TLC) to track the consumption of starting material and formation of the product. If the reaction stalls, it points towards issues with conditions or reagents.

  • Reagent Integrity: Ensure starting materials are pure and reagents have not degraded. For instance, boronic acids used in Suzuki couplings can decompose if not stored properly. Verify all quantities were measured accurately.

  • Workup and Isolation: Product can be lost during extraction if it has some solubility in the aqueous layer, or during purification steps like column chromatography. Ensure all transfers are quantitative by rinsing glassware.

  • Side Reactions: The formation of significant amounts of byproducts or side products will naturally lower the yield of the desired product. Identifying these can provide clues to optimize the reaction conditions to favor the desired pathway.

Q4: An unexpected peak has appeared in my HPLC/GC chromatogram. What is the standard procedure for identifying it?

The appearance of an unknown peak requires a systematic investigation to identify its structure and origin. This is a critical step in drug development to ensure safety and regulatory compliance.

Unknown_Peak_ID start_node Unknown Peak Detected in HPLC/GC lcms_analysis LC-MS / GC-MS Analysis start_node->lcms_analysis analysis_node analysis_node decision_node decision_node process_node process_node end_node end_node data_review Review MS Data (Molecular Weight, Fragmentation) lcms_analysis->data_review database_search Database Search & In-Silico Fragmentation data_review->database_search structure_hypothesized Structure Hypothesized? database_search->structure_hypothesized isolate_impurity Isolate Impurity (Prep-HPLC) structure_hypothesized->isolate_impurity No confirm_structure Confirm Structure & Assess Toxicological Risk structure_hypothesized->confirm_structure Yes nmr_analysis Structural Elucidation (1D/2D NMR) isolate_impurity->nmr_analysis nmr_analysis->confirm_structure re_evaluate Re-evaluate Synthetic Pathway & Reaction Conditions confirm_structure->re_evaluate

Experimental workflow for the identification of an unknown impurity.

The workflow generally involves:

  • Preliminary Analysis (LC-MS/GC-MS): The first step is to obtain mass spectrometry data on the unknown peak. High-resolution mass spectrometry (HRMS) can provide an accurate mass and potential elemental composition. MS/MS fragmentation patterns offer clues about the molecule's structure.

  • Isolation: If the structure cannot be determined from MS data alone, the impurity must be isolated for further analysis. Preparative HPLC is commonly used for this purpose.

  • Structural Elucidation (NMR): Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required.

  • Confirmation and Assessment: The determined structure is then assessed to understand its origin (e.g., starting material impurity, byproduct, degradation product) and its potential toxicological risk.

Troubleshooting Guides: Data & Experimental Conditions

Optimizing reaction conditions is key to maximizing yield and minimizing byproduct formation. The following tables summarize quantitative data from literature to illustrate the impact of key parameters.

Table 1: Effect of Temperature on Reaction Yield in Suzuki Coupling

This table shows how adjusting the temperature can significantly impact the conversion rate of the starting material into the desired product in a Suzuki coupling reaction.

EntryTemperature (°C)Time (min)Conversion (%)
130 (Room Temp)18025
2506040
3803092
41001098

Data adapted from a study on Pd/NiFe₂O₄ catalyzed Suzuki reactions. As temperature increases, the reaction rate and conversion increase dramatically. However, excessively high temperatures can also lead to catalyst decomposition and the formation of side products.

Table 2: Effect of Solvent on Selectivity in Citral Hydrogenation

The choice of solvent can influence which products are preferentially formed. This is critical when multiple reaction pathways are possible.

SolventTurnover Frequency (TOF)Selectivity to Geraniol/Nerol (%)
n-Hexane10.291.1
Ethyl Acetate15.592.5
p-Dioxane25.183.9
Ethanol11.792.2
Cyclohexanol12.391.8

Data from a study on the liquid-phase hydrogenation of citral over a Pt/SiO₂ catalyst. While p-Dioxane gave the highest reaction rate (TOF), it resulted in the lowest selectivity for the desired unsaturated alcohols (Geraniol/Nerol).

Table 3: Effect of Catalyst Loading on Reaction Rate

Catalyst loading must be optimized to balance reaction speed with cost and potential side reactions.

Catalyst Loading (wt. %)Initial Rate (mol/L·min)Notes
1.00.035Reaction is slow, potentially incomplete within a practical timeframe.
2.50.088A significant increase in rate is observed.
5.00.152The rate continues to increase, but the improvement may not be linear.
7.50.155The rate plateaus, suggesting the reaction is now limited by other factors (e.g., mass transfer). Further increases in catalyst offer no benefit and increase costs and potential side reactions.

This table represents a general trend observed in heterogeneous catalysis. Initially, increasing catalyst loading increases the reaction rate by providing more active sites. However, beyond a certain point, the rate may become independent of catalyst loading.

Byproduct Impact on Biological Pathways

Impurities and byproducts in active pharmaceutical ingredients (APIs) are not just a matter of purity; they can pose significant safety risks. Some impurities may have their own biological activity, which can lead to unexpected side effects or toxicity. Toxic impurities require individual identification and quantification to ensure patient safety.

Toxidological_Pathway impurity Reactive Byproduct (e.g., Electrophile) target Cellular Target (DNA, Protein) impurity->target Covalent Adduction stress_response Cellular Stress Response (e.g., p53 activation) target->stress_response Damage Sensing apoptosis_pathway Apoptosis Signaling Cascade (Caspase Activation) stress_response->apoptosis_pathway Signal Transduction outcome Cellular Outcome (Apoptosis, Mutagenesis) apoptosis_pathway->outcome Execution

Conceptual diagram of a byproduct-induced toxicity pathway.

This diagram illustrates a hypothetical pathway where a reactive byproduct, such as an electrophile formed during synthesis, could cause toxicity. It might covalently bind to cellular macromolecules like DNA or proteins, inducing a stress response that can trigger programmed cell death (apoptosis) or lead to mutations.

Key Experimental Protocols

Protocol 1: HPLC Analysis of Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify components in a reaction mixture.

1. Sample Preparation:

  • Take a small aliquot (e.g., 50 µL) from the reaction mixture.
  • Quench the reaction immediately, if necessary, by diluting it into a suitable solvent (e.g., 950 µL of the mobile phase). This prevents further reaction.
  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.
  • Transfer the filtrate to an HPLC vial.

2. Instrument Setup:

  • Mobile Phase: Prepare the solvent or solvent mixture (e.g., acetonitrile/water) that will carry the sample through the column. Ensure it is degassed to prevent air bubbles.
  • Column: Select an appropriate column (e.g., C18 reversed-phase) based on the polarity of your analytes.
  • Flow Rate: Set a consistent flow rate (e.g., 1.0 mL/min).
  • Detector: Set the UV detector to a wavelength where your compounds of interest absorb light.

3. Data Acquisition:

  • Inject a blank (mobile phase only) to establish a baseline and identify any system peaks.
  • Inject prepared reference standards for your starting material and expected product to determine their retention times.
  • Inject the prepared reaction mixture sample.

4. Data Analysis:

  • Qualitative: Identify the peaks in your sample chromatogram by matching their retention times to those of the standards. New peaks represent potential byproducts or intermediates.
  • Quantitative: The area under each peak is proportional to the concentration of that component. Calculate the relative percentage of each component or use a calibration curve for absolute quantification.

Protocol 2: GC-MS for Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile byproducts.

1. Sample Preparation:

  • Quench a small aliquot (e.g., 100 µL) of the reaction mixture in a volatile solvent (e.g., 900 µL of dichloromethane) that contains a known internal standard.
  • If water is present, pass the sample through a small plug of a drying agent like anhydrous sodium sulfate.
  • Transfer the sample to a GC vial. For some analytes, derivatization may be necessary to increase volatility.

2. Instrument Setup:

  • GC Column: Select a column with a stationary phase appropriate for your analytes (e.g., DB-624 for mid-polarity compounds).
  • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
  • Oven Program: Set a temperature program that starts at a low temperature, holds for a minute, then ramps up to a higher temperature to elute all components. A typical program might be: hold at 100°C for 1 min, then ramp at 10°C/min to 250°C, and hold for 4 min.
  • MS Detector: Set the mass spectrometer to scan a relevant mass-to-charge (m/z) range (e.g., 40-500 amu) and operate in Electron Ionization (EI) mode.

3. Data Acquisition:

  • Inject the prepared sample into the GC inlet. The high temperature of the inlet vaporizes the sample.
  • The components are separated in the GC column based on their boiling points and interaction with the stationary phase.
  • As each component elutes from the column, it enters the mass spectrometer, where it is fragmented and detected.

4. Data Analysis:

  • The total ion chromatogram (TIC) will show peaks for all separated components.
  • Analyze the mass spectrum for each peak. The molecular ion (M+) peak indicates the molecular weight of the compound.
  • Compare the fragmentation pattern to spectral libraries (e.g., NIST) to identify the compound.

Protocol 3: Quantitative NMR (qNMR) for In-Situ Yield Determination

Quantitative NMR (qNMR) allows for the determination of concentration, purity, and reaction yield without the need for chromatographic separation.

1. Sample Preparation:

  • Accurately weigh a known amount of a stable, high-purity internal standard into an NMR tube. The standard should have a simple spectrum with at least one peak that does not overlap with any analyte signals.
  • Take a precise aliquot of the reaction mixture and add it to the NMR tube.
  • Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the reaction components and the internal standard. Ensure the sample is homogeneous and free of solid particles.

2. Data Acquisition:

  • Acquire a ¹H NMR spectrum.
  • Crucial Parameters: To ensure accurate quantification, specific acquisition parameters must be optimized. This includes ensuring a long relaxation delay (D1, typically 5 times the longest T₁ of the protons being quantified) to allow for full relaxation of all nuclei between scans.
  • A sufficient number of scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors <1%).

3. Data Processing:

  • Carefully phase the spectrum and perform a baseline correction.
  • Integrate a well-resolved, non-overlapping peak for the internal standard and a well-resolved peak for the product.
  • Integrate a peak for the remaining starting material to determine conversion.

4. Calculation:

  • The concentration or amount of the analyte can be calculated using the following formula:

Technical Support Center: Azido-PEG3-aldehyde Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Azido-PEG3-aldehyde conjugates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features an azide group on one end and an aldehyde group on the other, connected by a 3-unit polyethylene glycol (PEG) spacer.[1][2] The azide group is reactive towards alkynes or cyclooctynes via "click chemistry" (copper-catalyzed or strain-promoted cycloaddition), while the aldehyde group readily reacts with primary amines (via reductive amination) or hydrazides.[3][4] Its primary application is in bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein binder and an E3 ligase ligand.[5]

Q2: What are the main factors that affect the long-term stability of this compound?

The stability of this compound is primarily influenced by four main factors:

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • Moisture: The aldehyde group can form a hydrate in the presence of water, which can facilitate other degradation reactions.

  • Oxygen: The aldehyde group is susceptible to oxidation, which converts it into a non-reactive carboxylic acid. This is a significant degradation pathway.

  • Light: Exposure to light, especially UV light, can promote the degradation of the molecule.

Q3: What are the recommended storage conditions for this compound?

To ensure its long-term stability and reactivity, this compound should be stored under the following conditions, as summarized in the table below.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C or lower for long-term storage.Minimizes the rate of all potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Protects the aldehyde group from oxidation by atmospheric oxygen.
Moisture Keep in a tightly sealed container, preferably with a desiccant.Prevents hydration of the aldehyde and moisture-facilitated degradation.
Light Store in the dark or in an amber vial.Prevents light-induced degradation.

Q4: How should I handle this compound when preparing for an experiment?

Proper handling is crucial to maintain the integrity of the compound. Key handling procedures include:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • If possible, work in a controlled environment with low humidity.

  • After dispensing the desired amount, backfill the container with an inert gas (e.g., argon or nitrogen) before resealing.

  • It is highly recommended to prepare solutions fresh and use them promptly to avoid degradation in solution.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound conjugates.

Problem 1: Low or no conjugation efficiency in a reaction with a primary amine.

  • Possible Cause 1: Degradation of the aldehyde group. The aldehyde may have oxidized to a carboxylic acid due to improper storage or handling.

    • Solution: Before starting your experiment with a valuable substrate, it is advisable to test a new or properly stored vial of this compound. Ensure that the compound has been stored at -20°C or below and protected from light, moisture, and oxygen.

  • Possible Cause 2: Suboptimal reaction pH. The reductive amination reaction is pH-dependent.

    • Solution: The recommended pH for the initial Schiff base formation is typically between 6.5 and 8.0. Following this, a reducing agent like sodium cyanoborohydride is added to form a stable secondary amine linkage.

  • Possible Cause 3: Inactive reducing agent. The reducing agent (e.g., sodium cyanoborohydride) may have degraded.

    • Solution: Use a fresh or properly stored stock of the reducing agent.

Problem 2: Inconsistent experimental results or unexpected byproducts.

  • Possible Cause 1: Use of aged or improperly stored this compound. The aging of polyethylene glycols can lead to the formation of impurities such as aldehydes, peroxides, and carboxylates, which can lead to inconsistent results.

    • Solution: Always use fresh or properly stored reagents. For critical applications, consider analytical characterization (e.g., NMR, MS) of the linker before use to confirm its purity and integrity.

  • Possible Cause 2: Cross-reactivity or side reactions.

    • Solution: Review your experimental design to ensure that other functional groups present in your molecule are not competing with the desired reaction. Use appropriate protecting groups if necessary.

Experimental Protocols

General Protocol for Protein Conjugation via Reductive Amination

This protocol outlines a general procedure for conjugating this compound to a protein containing accessible primary amine groups (e.g., lysine residues).

  • Protein Preparation: Dissolve the protein to be PEGylated in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.5 and 8.0.

  • This compound Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO or the reaction buffer. It is recommended to warm the reagent to room temperature before dissolving.

  • Conjugation Reaction: Add the this compound solution to the protein solution. A 10- to 50-fold molar excess of the PEG aldehyde over the protein is a common starting point.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring to form the Schiff base.

  • Reduction: To form a more stable secondary amine linkage, add a mild reducing agent such as sodium cyanoborohydride.

  • Quenching: Quench any unreacted aldehyde by adding a small molecule with a primary amine, such as Tris buffer or glycine.

  • Purification: Remove excess reagents and byproducts using methods like size-exclusion chromatography (SEC) or dialysis.

Visual Guides

G PROTAC Mechanism of Action cluster_0 PROTAC Molecule cluster_1 Cellular Machinery PROTAC This compound Linker (within PROTAC) E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Target_Ligand Target Protein Ligand Target_Ligand->PROTAC Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase->Target_Protein Forms Ternary Complex Ub Ubiquitin E3_Ligase->Ub Recruits Proteasome Proteasome Target_Protein->Proteasome Enters for Degradation Ub->Target_Protein Ubiquitination

Caption: Signaling pathway for PROTAC-mediated protein degradation.

G Experimental Workflow for Stability Testing start Start: Obtain this compound storage Store under recommended conditions (-20°C, inert gas, dark, dry) start->storage sample_prep Prepare samples for stability study (e.g., in solution at different pH/temp) storage->sample_prep incubation Incubate samples over time course (e.g., 0, 1, 3, 6 months) sample_prep->incubation analysis Analyze samples at each time point (e.g., HPLC, MS, NMR) incubation->analysis data_eval Evaluate data for degradation products and loss of parent compound analysis->data_eval end End: Determine shelf-life data_eval->end

Caption: Workflow for assessing the long-term stability of this compound.

G Troubleshooting Low Conjugation Efficiency start Low/No Conjugation? check_storage Was the aldehyde stored correctly? (-20°C, inert, dark, dry) start->check_storage check_ph Is the reaction pH optimal? (pH 6.5-8.0) check_storage->check_ph Yes use_new_aldehyde Solution: Use a fresh vial of This compound. check_storage->use_new_aldehyde No check_reductant Is the reducing agent active? check_ph->check_reductant Yes adjust_ph Solution: Adjust the pH of the reaction buffer. check_ph->adjust_ph No use_new_reductant Solution: Use fresh reducing agent. check_reductant->use_new_reductant No end Problem may be with the substrate or other reaction components. check_reductant->end Yes, consult further

Caption: Decision tree for troubleshooting low conjugation efficiency.

References

Technical Support Center: Azido-PEG3-aldehyde Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Azido-PEG3-aldehyde. The focus is on the impact of temperature on the reaction kinetics of the aldehyde group, primarily in the context of reductive amination reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction involving the aldehyde group of this compound?

The aldehyde group of this compound readily reacts with primary amines to form an imine (a Schiff base). This imine is often subsequently reduced to a stable secondary amine through a process called reductive amination. This is a common method for conjugating the Azido-PEG3- moiety to proteins, peptides, or other molecules containing primary amines.[1]

Q2: How does temperature affect the rate of reductive amination with this compound?

Temperature has a significant impact on the reaction kinetics. Generally, higher temperatures increase the reaction rate. However, the optimal temperature depends on the stability of the reacting molecules, particularly if working with sensitive biomolecules like proteins.[2] Reactions can be successfully carried out at a range of temperatures from 4°C to 75°C.[2][3]

Q3: What are the typical reaction conditions for reductive amination at different temperatures?

For temperature-sensitive molecules like proteins, the reaction is often performed at 4°C to maintain their stability, which may require a longer reaction time of 24 hours or more.[2] For more robust molecules, the reaction can be conducted at room temperature (20-25°C) for a shorter duration, typically 2-4 hours. In some cases, for less reactive partners, heating the reaction to 70-75°C may be necessary to achieve a good conversion rate.

Q4: Can I store a stock solution of this compound?

Troubleshooting Guide

Problem 1: Low or no product yield in my reductive amination reaction.

  • Inefficient Imine Formation: The initial formation of the imine is a crucial, and often reversible, step.

    • Suboptimal pH: Imine formation is typically favored under slightly acidic conditions (pH 4-5). If the pH is too low, the amine will be protonated and non-nucleophilic. If it's too high, the aldehyde is not sufficiently activated.

    • Presence of Water: Water can hydrolyze the imine, shifting the equilibrium back to the starting materials. If possible, perform the reaction in an organic solvent or with minimal water.

  • Ineffective Reduction: The choice and activity of the reducing agent are critical.

    • Incorrect Reducing Agent: A common issue is the reducing agent being too reactive and reducing the aldehyde before imine formation, or not being reactive enough to reduce the imine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine.

    • Degraded Reducing Agent: Reducing agents can degrade over time, especially if not stored properly. Use a fresh batch of the reducing agent.

  • Low Reaction Temperature: If the reaction is performed at a low temperature (e.g., 4°C or room temperature) and the yield is poor, consider increasing the temperature, provided your molecules are stable at higher temperatures.

Problem 2: Formation of side products.

  • Over-alkylation: A primary amine product can sometimes react further to form a tertiary amine. This can be minimized by using an excess of the primary amine starting material.

  • Reduction of the Aldehyde: If you observe the alcohol corresponding to the reduction of this compound, your reducing agent is likely too strong. Switch to a milder reducing agent like NaBH₃CN.

  • Aldol Condensation: Aldehydes can undergo self-condensation, especially in the presence of a base. Running the reaction under slightly acidic or neutral conditions can minimize this side reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and their impact on reductive amination kinetics.

Parameter4°CRoom Temperature (20-25°C)Elevated Temperature (e.g., 70-75°C)
Reaction Rate SlowerFasterSignificantly Faster
Typical Reaction Time 24 hours or longer2-4 hoursCan be significantly shorter
Suitability Preferred for sensitive proteins to maintain stabilitySuitable for robust proteins and other moleculesMay be required for less reactive starting materials to achieve good conversion
Potential Issues Incomplete reaction if time is insufficientPotential for some degradation of sensitive moleculesIncreased risk of side reactions and degradation of sensitive molecules

Experimental Protocols

General Protocol for Reductive Amination of a Protein with this compound

This protocol provides a general starting point. Conditions should be optimized for each specific protein and application.

  • Preparation of Reagents:

    • Prepare the protein solution in an amine-free reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • Immediately before use, dissolve this compound in an anhydrous solvent like DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

    • Prepare a fresh solution of the reducing agent (e.g., 5 M sodium cyanoborohydride in 1 N NaOH). Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution. A 5 to 20-fold molar excess is a common starting point.

    • Gently mix the solution.

  • Imine Formation and Reduction (One-Pot Method):

    • Add the sodium cyanoborohydride solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction at the desired temperature with gentle stirring.

      • For sensitive proteins, incubate overnight at 4°C.

      • For robust proteins, incubate for 2-4 hours at room temperature.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine) to a final concentration of 50-100 mM.

    • Incubate for approximately 30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Analysis:

    • Analyze the reaction products using SDS-PAGE and/or Mass Spectrometry to determine the degree of conjugation.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_post 3. Post-Reaction Prepare Protein Solution Prepare Protein Solution Mix Reagents Mix Protein and This compound Prepare Protein Solution->Mix Reagents Prepare this compound Solution Prepare this compound Solution Prepare this compound Solution->Mix Reagents Prepare Reducing Agent Solution Prepare Reducing Agent Solution Add Reductant Add Reducing Agent Prepare Reducing Agent Solution->Add Reductant Mix Reagents->Add Reductant Incubate Incubate at Controlled Temperature Add Reductant->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate Quench->Purify Analyze Analyze Product Purify->Analyze

Caption: Experimental workflow for reductive amination.

Troubleshooting_Workflow Start Low or No Product Yield CheckImine Is Imine Formation Confirmed? Start->CheckImine CheckpH Is pH optimal (4-5)? CheckImine->CheckpH No CheckReductant Is Reducing Agent Active? CheckImine->CheckReductant Yes CheckpH->CheckImine Yes AdjustpH Adjust pH CheckpH->AdjustpH No AdjustpH->CheckImine UseFreshReductant Use Fresh Reducing Agent CheckReductant->UseFreshReductant No CheckTemp Is Reaction Temperature Sufficient? CheckReductant->CheckTemp Yes UseFreshReductant->CheckReductant IncreaseTemp Increase Temperature (if possible) CheckTemp->IncreaseTemp No Success Reaction Optimized CheckTemp->Success Yes IncreaseTemp->Success

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Catalyst Selection and Optimization for Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst selection and optimization in click chemistry. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you navigate and optimize your click chemistry reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your click chemistry experiments in a simple question-and-answer format.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Question: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?

Answer: Low or no yield in CuAAC reactions is a frequent issue that can typically be traced back to one of the following factors:

  • Catalyst Inactivity: The active catalyst for the reaction is Cu(I). This species is susceptible to oxidation to the inactive Cu(II) state, especially when exposed to oxygen.[1][2]

    • Solution: Ensure your reaction is sufficiently deoxygenated by purging with an inert gas like argon or nitrogen. Always use freshly prepared solutions of the reducing agent, such as sodium ascorbate, as it degrades over time. Capping the reaction vessel can also help minimize oxygen exposure.[2]

  • Poor Ligand Choice or Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor performance.[1][2]

    • Solution: For reactions in aqueous media, water-soluble ligands like THPTA or BTTAA are recommended. A ligand-to-copper ratio of 2:1 to 5:1 is often optimal to protect the catalyst and any sensitive biomolecules.

  • Copper Sequestration: Certain functional groups on your substrate, particularly thiols or histidine tags, can chelate the copper catalyst, making it unavailable for the reaction.

    • Solution: To counteract this, you can increase the concentration of the copper-ligand complex or add a sacrificial metal ion like Zn(II) or Ni(II) that will preferentially bind to the chelating groups.

  • Inaccessible Reactive Groups: In large biomolecules such as proteins, the azide or alkyne functional groups might be buried within the three-dimensional structure, preventing them from reacting.

    • Solution: Try adding a denaturing agent or a co-solvent like DMSO to help unfold the biomolecule and expose the reactive sites.

Question: I am observing unexpected byproducts. What are the likely side reactions and how can I minimize them?

Answer: The most common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling. This occurs in the presence of Cu(II) and oxygen.

  • Solution: Maintaining anaerobic conditions and ensuring a sufficient concentration of a reducing agent (e.g., sodium ascorbate) will minimize the formation of Cu(II) and thus suppress this side reaction. The use of an appropriate stabilizing ligand is also critical.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Question: My RuAAC reaction is giving a low yield. What should I check?

Answer: Low yields in RuAAC can often be attributed to the catalyst, solvent, or specific substrates.

  • Catalyst Choice and Loading: The most common catalysts are CpRuCl(PPh₃)₂ and CpRuCl(COD). Catalyst loading typically ranges from 1 to 5 mol%. For aryl azides, which can be problematic substrates, [Cp*RuCl]₄ may be a more effective catalyst.

  • Solvent Selection: RuAAC reactions are sensitive to the solvent. Non-protic solvents like toluene, THF, or DCE are generally preferred. Protic solvents can lead to low yields and byproduct formation.

  • Reaction Temperature: While some RuAAC reactions proceed at room temperature, particularly with a highly reactive catalyst like Cp*RuCl(COD), heating (e.g., to 45-80°C) is often necessary to achieve a good yield in a reasonable timeframe.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Question: My SPAAC reaction is very slow. How can I increase the reaction rate?

Answer: The kinetics of SPAAC are primarily determined by the choice of the cyclooctyne.

  • Cyclooctyne Reactivity: The rate of the reaction is driven by the ring strain of the cyclooctyne. Different cyclooctynes have vastly different reactivities.

    • Solution: For applications requiring fast kinetics, especially at low concentrations, DBCO (dibenzocyclooctyne) derivatives are an excellent choice as they generally exhibit the highest reaction rates. DIBO is also highly reactive, whereas BCN is slower but may be preferred due to its smaller size and lower lipophilicity.

  • Azide Electronics: The electronic properties of the azide can also influence the reaction rate.

    • Solution: Azides with electron-withdrawing substituents tend to react faster than those with electron-donating groups.

Frequently Asked Questions (FAQs)

Q1: How do I choose between CuAAC, RuAAC, and SPAAC for my experiment?

A1: The choice depends on your specific requirements:

  • CuAAC is the most common method, known for its fast kinetics and high yields, producing 1,4-disubstituted triazoles. It is ideal for synthesizing small molecules and conjugating robust biomolecules. However, the copper catalyst's cytotoxicity makes it less suitable for live-cell imaging.

  • RuAAC is used to synthesize 1,5-disubstituted triazoles, providing access to a different regioisomer. A key advantage is its ability to react with internal alkynes, not just terminal ones.

  • SPAAC is the method of choice for applications in living systems, such as live-cell imaging and in vivo studies, because it does not require a toxic metal catalyst. However, it is generally slower than CuAAC.

Q2: What is the role of the ligand in CuAAC, and which one should I use?

A2: The ligand in CuAAC is critical. It stabilizes the active Cu(I) catalytic species, prevents its oxidation, and accelerates the reaction rate.

  • For reactions in aqueous buffers (common for bioconjugation), water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are recommended.

  • For reactions in organic solvents , TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.

Q3: What is the optimal ligand-to-copper ratio for CuAAC?

A3: The optimal ratio can vary, but for bioconjugation reactions using ligands like THPTA, a 5:1 ligand-to-copper ratio is often recommended. This excess of ligand helps protect sensitive biomolecules from damage by reactive oxygen species that can be generated during the reaction.

Q4: Can I perform a CuAAC reaction without a ligand?

A4: While the reaction can proceed without a ligand, it is typically much slower and less efficient. Ligand-free reactions are more prone to catalyst deactivation and may require higher temperatures. For reliable and efficient reactions, especially with precious substrates, using an accelerating ligand is highly recommended.

Q5: Are organic azides safe to handle?

A5: Organic azides are high-energy compounds and can be explosive. They should be handled with care, especially in concentrated form. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Data Presentation

Table 1: Comparison of Common Click Chemistry Methods
FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)Strain-Promoted (SPAAC)
Catalyst Cu(I)Ru(II) (e.g., Cp*RuCl complexes)None (Copper-free)
Regioselectivity 1,4-disubstituted triazole1,5-disubstituted triazoleNot applicable (forms one regioisomer)
Alkyne Substrate Terminal alkynes onlyTerminal and internal alkynesStrained cyclooctynes
Biocompatibility Limited (catalyst cytotoxicity)Limited (catalyst toxicity)High (ideal for live cells)
Typical Reaction Rate Very FastModerate to FastSlower than CuAAC, but highly variable
Table 2: Quantitative Comparison of Common Cyclooctynes for SPAAC
CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Features
DBCO (Dibenzocyclooctyne)~0.6 - 1.0Very fast kinetics, ideal for rapid labeling.
DIBO ~0.3 - 0.7High reactivity.
BCN (Bicyclo[6.1.0]nonyne)~0.06 - 0.1Slower kinetics, but smaller and less lipophilic.
m[9+1]CPP 9.6 x 10⁻³Increased strain leads to higher reactivity compared to larger CPPs.
fluor[11+1]CPP 4.7 x 10⁻³Electronic modification enhances reactivity.
[9+1]CPP 2.2 x 10⁻³More reactive than the larger [11+1]CPP due to increased strain.
[11+1]CPP 4.5 x 10⁻⁴Lower reactivity due to less ring strain.

Note: Reaction rates can vary based on the specific derivatives, solvent, and temperature.

Table 3: Typical Reaction Parameters for CuAAC and RuAAC
ParameterCuAAC (Bioconjugation)RuAAC (General Synthesis)
Copper Source CuSO₄ (with reducing agent)-
Ruthenium Catalyst -CpRuCl(COD) or CpRuCl(PPh₃)₂
Catalyst Loading 50 - 250 µM1 - 5 mol%
Ligand THPTA or BTTAA (aqueous)None required for catalysis itself
Ligand:Metal Ratio 5:1 recommendedNot applicable
Reducing Agent Sodium Ascorbate (e.g., 5 mM)Not applicable
Solvent Aqueous buffer (e.g., PBS, Phosphate)Anhydrous non-protic (e.g., DCE, Toluene, THF)
Temperature Room TemperatureRoom Temperature to 80°C
Typical Yields >90%>80%

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes a typical procedure for conjugating an alkyne-modified biomolecule to an azide-containing cargo molecule in an aqueous buffer.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified biomolecule in a suitable aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Prepare a stock solution of your azide-containing cargo in DMSO or water.

    • Prepare fresh stock solutions: 20 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-biomolecule and the azide-cargo. Add buffer to reach the desired final volume (minus the volume of catalyst and ascorbate to be added). A typical final concentration for the limiting reactant is 25-100 µM.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions to achieve a 1:5 molar ratio (e.g., for a 500 µL final reaction volume, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA).

  • Initiation and Incubation:

    • Add the catalyst premix to the azide/alkyne solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix by inverting the tube and protect the reaction from light. Incubate at room temperature for 1-4 hours.

  • Analysis and Purification:

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS, SDS-PAGE).

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules and the copper catalyst.

Protocol 2: General Procedure for SPAAC in Live-Cell Imaging

This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar followed by fluorescent labeling with a DBCO-conjugated dye.

  • Metabolic Labeling:

    • Culture adherent mammalian cells (e.g., HeLa) to ~70% confluency.

    • Prepare a stock solution of an azide-modified sugar (e.g., Ac₄ManNAz) in DMSO.

    • Add the azide-sugar to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 48 hours under standard conditions (37°C, 5% CO₂) to allow for metabolic incorporation of the azide.

  • SPAAC Reaction:

    • Prepare a stock solution of a DBCO-conjugated fluorophore in DMSO.

    • Wash the cells twice with warm PBS.

    • Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM and add it to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

    • Replace the PBS with a suitable imaging medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore.

Protocol 3: General Procedure for RuAAC Reaction

This protocol describes the synthesis of a 1,5-disubstituted triazole from an azide and a terminal alkyne.

  • Reagent and Glassware Preparation:

    • Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous solvents. 1,2-dichloroethane (DCE) is commonly used.

  • Reaction Setup:

    • In a flame-dried flask, dissolve the azide (1.0 equivalent) and the alkyne (1.1 equivalents) in anhydrous DCE to a concentration of approximately 0.1 M.

    • Purge the solution with the inert gas for 15-20 minutes.

    • Under a positive pressure of inert gas, add the ruthenium catalyst (e.g., Cp*RuCl(COD)) at a loading of 1-2 mol%.

  • Reaction and Work-up:

    • Heat the reaction mixture to 45°C and stir.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

    • Once complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,5-disubstituted triazole.

Visualizations

Troubleshooting_Low_Yield_CuAAC start Low or No Yield in CuAAC Reaction check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are reagents high quality and accessible? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions catalyst_issue Catalyst Issue check_catalyst->catalyst_issue reagent_issue Reagent Issue check_reagents->reagent_issue condition_issue Condition Issue check_conditions->condition_issue sol_o2 Deoxygenate solvents. Use fresh reducing agent. Seal reaction vessel. catalyst_issue->sol_o2 Oxygen exposure? sol_ligand Use appropriate ligand (e.g., THPTA). Optimize Ligand:Cu ratio (e.g., 5:1). catalyst_issue->sol_ligand Poor ligand choice? sol_sequestration Add excess catalyst or sacrificial metal (Zn(II)). reagent_issue->sol_sequestration Substrate chelating Cu? sol_accessibility Add co-solvent (e.g., DMSO). Use denaturants if needed. reagent_issue->sol_accessibility Reactive site buried? sol_concentration Increase reactant concentrations. condition_issue->sol_concentration Concentration too low?

Troubleshooting workflow for low-yield CuAAC reactions.

Click_Chemistry_Selection start Start: Select Click Chemistry Method live_system Is the experiment in a living system (e.g., live cells, in vivo)? start->live_system regioisomer Which triazole regioisomer is needed? live_system->regioisomer No use_spaac Use SPAAC (Copper-Free) live_system->use_spaac Yes alkyne_type Is an internal alkyne used? regioisomer->alkyne_type 1,5-disubstituted use_cuaac Use CuAAC (1,4-isomer) regioisomer->use_cuaac 1,4-disubstituted alkyne_type->use_cuaac No (Terminal only) use_ruaac Use RuAAC (1,5-isomer) alkyne_type->use_ruaac Yes or No

Decision pathway for selecting a click chemistry method.

Experimental_Workflow_Bioconjugation start Start: Bioconjugation Experiment reagent_prep 1. Prepare Reagents - Biomolecule-Alkyne/Azide - Cargo-Azide/Alkyne - Catalyst System Stocks start->reagent_prep reaction_setup 2. Set up Reaction - Combine Biomolecule and Cargo - Add Catalyst Premix (if CuAAC/RuAAC) - Add Initiator (e.g., Ascorbate for CuAAC) reagent_prep->reaction_setup incubation 3. Incubate Reaction - Room Temperature or Heated - Protect from Light/Oxygen as needed reaction_setup->incubation monitoring 4. Monitor Progress (LC-MS, SDS-PAGE, etc.) incubation->monitoring purification 5. Purify Conjugate (Size-Exclusion Chromatography, Dialysis) monitoring->purification analysis 6. Analyze Final Product (Mass Spec, NMR, etc.) purification->analysis end End: Purified Conjugate analysis->end

A generalized experimental workflow for bioconjugation.

References

Validation & Comparative

A Comparative Guide to Mass Spectrometry Analysis of Azido-PEG3-Aldehyde Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of proteins is paramount. Chemical labeling coupled with mass spectrometry (MS) has become an indispensable tool for quantitative proteomics, enabling the accurate measurement of protein abundance and the characterization of post-translational modifications. This guide provides an objective comparison of protein analysis using Azido-PEG3-aldehyde, a bifunctional linker, with other established labeling methodologies. We will delve into the underlying chemistry, present supporting experimental data, and provide detailed protocols to inform the selection of the most suitable strategy for your research needs.

Introduction to this compound Labeling

This compound is a chemical probe that facilitates a two-step labeling strategy for proteins. The first step involves the reaction of the aldehyde group with primary amines on the protein, primarily the ε-amino group of lysine residues and the N-terminus, through reductive amination. This reaction forms a stable secondary amine bond. The second step utilizes the azide group for bio-orthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a reporter molecule such as biotin or a fluorescent dye. This two-step approach offers flexibility and specificity in protein labeling for subsequent enrichment and mass spectrometry analysis.

Performance Comparison with Alternative Labeling Reagents

The selection of a protein labeling strategy is contingent on the specific experimental goals, sample type, and desired level of multiplexing. Here, we compare the this compound methodology with other widely used quantitative proteomics techniques: N-hydroxysuccinimide (NHS) esters, Tandem Mass Tags (TMT), and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

FeatureThis compound (Reductive Amination + Click Chemistry)NHS EstersTandem Mass Tags (TMT)Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Target Moiety Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)In vivo incorporation into newly synthesized proteins
Labeling Principle Chemical (Reductive Amination) followed by Bio-orthogonal (Click Chemistry)Chemical (Acylation)Chemical (Isobaric)Metabolic
Multiplexing Capacity Primarily for enrichment; multiplexing depends on the reporter tag used in the click step.Typically for single sample labeling or used with isotopic variants for duplex quantification.Up to 18-plex with TMTpro reagents.[1]Typically 2-plex or 3-plex.
Quantification Level MS1 (with isotopic reporters) or MS2 (with isobaric reporters)MS1 (with isotopic labels)MS2/MS3 (Reporter Ions)MS1 (Precursor Ions)
Key Advantages Two-step process allows for purification before adding the final reporter, potentially reducing background. The click chemistry step is highly specific and efficient.Well-established chemistry with a wide variety of available reagents.High degree of multiplexing allows for comparison of many samples in a single run, reducing variability.[1]High accuracy as samples are mixed at the cell stage, minimizing experimental variability. Provides a snapshot of the proteome in a more biologically relevant state.
Key Disadvantages Two-step process can be more time-consuming. Reductive amination may require optimization of reaction conditions.Susceptible to hydrolysis, which can lead to lower and more variable labeling efficiency. Can be difficult to control the degree of labeling.Can suffer from ratio compression, where quantitative ratios are compressed towards 1:1.Primarily applicable to cell culture experiments and cannot be used for tissues or clinical samples. Requires complete incorporation of labeled amino acids.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for protein labeling using this compound and a common alternative, NHS esters.

Protocol 1: Protein Labeling with this compound via Reductive Amination and Click Chemistry

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, HEPES, pH 7.0-7.5)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Quenching buffer (e.g., Tris-HCl)

  • Alkyne-functionalized reporter tag (e.g., alkyne-biotin, alkyne-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Copper ligand (e.g., TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Desalting columns or dialysis equipment

Procedure:

Step 1: Reductive Amination

  • Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).

  • Add this compound to the protein solution at a 10-20 fold molar excess.

  • Add freshly prepared sodium cyanoborohydride to a final concentration of 20 mM.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • (Optional) Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Remove excess reagents and byproducts by desalting or dialysis.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • To the azide-labeled protein, add the alkyne-functionalized reporter tag at a 2-5 fold molar excess.

  • In a separate tube, premix CuSO₄ and a copper ligand (e.g., TBTA) in a 1:5 molar ratio.

  • Add the CuSO₄/ligand mixture to the protein solution to a final CuSO₄ concentration of 1 mM.

  • Add a fresh solution of sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to Cu(I).

  • Incubate the reaction for 1-2 hours at room temperature.

  • Purify the labeled protein from excess click chemistry reagents using a desalting column or dialysis.

Protocol 2: Protein Labeling with an Amine-Reactive NHS Ester

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester-functionalized label (e.g., Biotin-NHS)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • Dissolve the NHS ester reagent in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.

  • Add the NHS ester solution to the protein solution at a 10-20 fold molar excess.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Remove excess reagents and byproducts by desalting or dialysis.

Mass Spectrometry Analysis Workflow

Following labeling and purification, the protein samples are prepared for mass spectrometry analysis. A typical bottom-up proteomics workflow is employed.

  • Protein Digestion: The labeled protein is denatured, reduced, alkylated, and then digested into peptides using a protease, most commonly trypsin.

  • Peptide Cleanup: The resulting peptide mixture is desalted using C18 solid-phase extraction to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: The cleaned peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides and measures the masses of the fragments (MS2 scan) to determine their amino acid sequence.

  • Data Analysis: The acquired MS/MS spectra are searched against a protein database to identify the peptides and, by extension, the proteins from which they originated. For quantitative analysis, the signal intensities of the labeled peptides are compared across different samples.

Visualizing the Workflow and Logic

To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.

G This compound Labeling Workflow cluster_labeling Protein Labeling cluster_ms Mass Spectrometry Analysis Protein Protein Sample ReductiveAmination Reductive Amination (this compound + NaBH3CN) Protein->ReductiveAmination Purification1 Purification ReductiveAmination->Purification1 ClickChemistry Click Chemistry (Alkyne-Reporter) Purification1->ClickChemistry Purification2 Purification ClickChemistry->Purification2 LabeledProtein Labeled Protein Purification2->LabeledProtein Digestion Protein Digestion LabeledProtein->Digestion PeptideCleanup Peptide Cleanup Digestion->PeptideCleanup LCMS LC-MS/MS PeptideCleanup->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Experimental workflow for this compound labeling and MS analysis.

G Comparison of Labeling Chemistries cluster_reductive_amination Reductive Amination (Aldehyde) cluster_nhs_ester Acylation (NHS Ester) cluster_click_chemistry Bio-orthogonal Ligation (Click Chemistry) RA_Start Protein-NH2 + R-CHO RA_Schiff Schiff Base Intermediate RA_Start->RA_Schiff pH 6-8 RA_End Stable Secondary Amine (Protein-NH-CH2-R) RA_Schiff->RA_End NaBH3CN NHS_Start Protein-NH2 + R-CO-NHS NHS_End Stable Amide Bond (Protein-NH-CO-R) NHS_Start->NHS_End pH 7-9 Click_Start Protein-N3 + Alkyne-Reporter Click_End Stable Triazole Linkage Click_Start->Click_End Cu(I) catalyst

Caption: Comparison of reaction mechanisms for different protein labeling strategies.

Conclusion

The this compound labeling strategy, employing reductive amination followed by click chemistry, offers a powerful and versatile approach for the analysis of proteins by mass spectrometry. While it involves a two-step process that may be more time-intensive than single-step methods like NHS ester labeling, it provides the potential for higher specificity and reduced background due to the bio-orthogonal nature of the click reaction and the opportunity for intermediate purification.

The choice between this compound and other labeling methods such as TMT or SILAC will ultimately depend on the specific requirements of the experiment. For studies requiring high multiplexing capabilities, TMT reagents are a clear choice. For metabolic studies in cell culture where high accuracy is paramount, SILAC remains the gold standard. However, for applications where targeted enrichment of a specific protein or protein complex is desired, or when working with purified proteins in vitro, the this compound two-step labeling strategy presents a robust and flexible alternative. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to best achieve their scientific goals.

References

A Researcher's Guide to Amine-Reactive Crosslinkers: Azido-PEG3-aldehyde vs. NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical crosslinker is fundamental to the success of bioconjugation. The efficiency, specificity, and stability of the bond between a biomolecule and a label or payload can profoundly influence the performance of therapeutics, diagnostics, and research reagents. This guide provides an objective, data-driven comparison between two prevalent classes of amine-reactive crosslinkers: Azido-PEG3-aldehyde and N-hydroxysuccinimide (NHS) esters.

Both reagents target primary amines, such as those on the N-terminus of a protein or the ε-amino group of lysine residues, but they operate via distinct chemical mechanisms.[1][2] This difference dictates their optimal reaction conditions, the nature of the covalent bond formed, and their suitability for specific applications. Here, we dissect their reaction mechanisms, compare their performance metrics, and provide detailed experimental protocols to guide your selection process.

Mechanism of Action: Two Paths to Amine Conjugation

This compound: Reductive Amination

This compound is a heterobifunctional crosslinker containing an aldehyde group for amine conjugation, a hydrophilic PEG spacer, and an azide handle for subsequent bioorthogonal "click chemistry" reactions.[3][4] The conjugation with a primary amine proceeds via a two-step reductive amination process.

First, the aldehyde reacts with a primary amine to form an intermediate Schiff base (an imine).[5] This reaction is reversible and the equilibrium can be influenced by pH; it is generally favored between pH 6 and 9. Second, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is introduced to reduce the imine to a stable secondary amine linkage. This two-step process provides a stable and irreversible covalent bond.

Figure 1. Reaction mechanism of this compound with a primary amine.

NHS Ester Crosslinkers: Nucleophilic Acyl Substitution

N-hydroxysuccinimide (NHS) esters are one of the most common reagents for modifying proteins. They react with primary amines through nucleophilic acyl substitution to create a highly stable amide bond. This reaction proceeds efficiently in a single step under physiological to slightly alkaline conditions (pH 7.2-8.5). At this pH, the primary amine is deprotonated and sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester, displacing the N-hydroxysuccinimide group. A significant competing reaction is the hydrolysis of the NHS ester, where it reacts with water instead of the amine. The rate of this hydrolysis increases with pH, which can lower the overall conjugation efficiency.

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Final Conjugate NHS_Ester R¹-CO-O-NHS (NHS Ester) Amide_Product R¹-CO-NH-Protein (Stable Amide Bond) NHS_Ester->Amide_Product + Protein-NH₂ (pH 7.2-8.5) P_NH2 Protein-NH₂ NHS_byproduct NHS Amide_Product->NHS_byproduct + Experimental_Workflow prep 1. Prepare Biomolecule (Buffer Exchange, pH Adjustment) linker 2. Prepare Linker Solution (Dissolve in DMSO/Buffer) prep->linker react 3. Mix & Incubate (Control Time, Temp, Molar Ratio) linker->react quench 4. Quench Reaction (Add Tris or Glycine, if applicable) react->quench purify 5. Purify Conjugate (Size-Exclusion Chromatography) quench->purify char 6. Characterize Product (SDS-PAGE, MS, Spectroscopy) purify->char Decision_Tree start Start: Need to conjugate to a primary amine q1 Is a second, bioorthogonal reaction needed (e.g., Click Chemistry)? start->q1 use_azido Choose this compound q1->use_azido Yes q2 Is the protein sensitive to reducing agents (e.g., NaBH₃CN)? q1->q2 No use_nhs Choose NHS Ester q2->use_nhs Yes consider_azido Consider this compound (Reductive Amination is gentle) q2->consider_azido No Signaling_Pathway ligand Ligand receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates (P) tf Transcription Factor (TF) kinase2->tf Phosphorylates (P) nucleus Nucleus tf->nucleus Translocates response Cellular Response nucleus->response ab_probe Labeled Antibody (via NHS Ester) ab_probe->kinase2 Binds to p-Kinase B

References

Azido-PEG3-aldehyde vs. Other PEG Linkers for PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus for researchers in drug discovery. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable characteristics. This guide provides a detailed comparison of Azido-PEG3-aldehyde, a "clickable" PEG linker, with other conventional PEG linkers used in PROTAC development, supported by experimental data and methodologies.

The Role of PEG Linkers in PROTACs

Polyethylene glycol (PEG) linkers are popular in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[1][2] The incorporation of PEG chains can improve the solubility of PROTACs, a crucial factor for their biological activity.[3] The length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair to ensure the formation of a stable and productive ternary complex.[4][5] An optimal linker length facilitates the necessary proximity and orientation of the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.

This compound: A "Clickable" PEG Linker

This compound is a bifunctional PEG linker that features an azide group at one end and an aldehyde group at the other. The azide group makes this linker particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and modular synthesis of PROTACs, where one part of the PROTAC (e.g., the target protein ligand) can be functionalized with an alkyne group and the other part (e.g., the E3 ligase ligand) with the azide-containing linker. This modular approach is highly advantageous for the rapid generation of PROTAC libraries with varying linker lengths, compositions, and attachment points to optimize degradation activity. The aldehyde group provides a reactive handle for conjugation to amine-containing moieties through reductive amination.

Performance Comparison of Linker Types

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-based (Clickable) BRD4CRBN< 500> 90
Alkyl TBK1VHL29276
PEG TBK1VHL396
Alkyl/Ether ERαVHL> 1000-
PEG ERαVHL< 100> 80

Table 1: Comparison of Degradation Efficiency for PROTACs with Different Linker Types. This table illustrates that PEG linkers can lead to significantly higher potency (lower DC50) and efficacy (higher Dmax) compared to alkyl linkers for the same target and E3 ligase. The clickable PEG linker for BRD4 also demonstrates high degradation efficiency.

Linker PropertyThis compound (Clickable PEG)Conventional PEG Linkers (e.g., HO-PEG-OH)Alkyl Linkers
Synthesis Modular, efficient "click chemistry" ligationStandard amide bond formation or etherificationStandard alkylation or amide bond formation
Solubility High (due to PEG backbone)High (due to PEG backbone)Low (hydrophobic)
Flexibility FlexibleFlexibleFlexible
Metabolic Stability Triazole ring is generally stableEther linkages can be susceptible to metabolismAlkyl chains can be susceptible to oxidation
Optimization Facilitates rapid library synthesis for optimizationRequires individual synthesis for each linker lengthRequires individual synthesis for each linker length

Table 2: Qualitative Comparison of Different Linker Types. This table highlights the key advantages of this compound in terms of synthetic versatility and its potential for rapid PROTAC optimization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of PROTACs.

PROTAC Synthesis via Click Chemistry

This protocol describes the final coupling step of an alkyne-functionalized protein-of-interest (POI) ligand with an azide-functionalized E3 ligase ligand connected to a PEG linker.

Materials:

  • POI-alkyne conjugate (1.0 eq)

  • E3 ligase ligand-PEG-azide conjugate (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent (e.g., DMF or a mixture of t-BuOH/H2O)

Procedure:

  • Dissolve the POI-alkyne and E3 ligase ligand-PEG-azide in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, the reaction mixture is typically purified by preparative HPLC to yield the final PROTAC.

Western Blotting for Protein Degradation

This is a standard method to quantify the levels of a target protein in cells after treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation and stability of the ternary complex.

General Procedure:

  • Immobilization: Immobilize either the target protein or the E3 ligase onto the SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC at various concentrations over the immobilized protein to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the second protein (the one not immobilized) over the sensor chip. This allows for the measurement of the ternary complex formation and dissociation kinetics. The data can be used to determine the cooperativity of the ternary complex.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Forms POI->Ternary_Complex Forms E3_Ligase->Ternary_Complex Forms Ub Ubiquitin Ubiquitination Poly-ubiquitination of POI Ub->Ubiquitination Proteasome 26S Proteasome Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades POI Ternary_Complex->Ubiquitination Catalyzes PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Recycled Ubiquitination->Proteasome Targets for Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_Workflow PROTAC Evaluation Workflow cluster_Biophysical Binding Characterization cluster_Cellular Cellular Evaluation start Start: PROTAC Synthesis synthesis Synthesize PROTACs with This compound vs. Other PEG/Alkyl Linkers start->synthesis biophysical Biophysical Assays (e.g., SPR, ITC) synthesis->biophysical Characterize Binding cell_based Cell-Based Assays synthesis->cell_based Evaluate in Cells spr SPR: - Binary Binding (KD) - Ternary Complex Formation - Cooperativity (α) biophysical->spr permeability Permeability Assays (PAMPA, Caco-2) cell_based->permeability degradation Degradation Assays (Western Blot) cell_based->degradation quantification Quantify DC50 & Dmax degradation->quantification comparison Compare Linker Efficacy quantification->comparison Compare Performance end End: Optimized PROTAC comparison->end

Caption: Experimental Workflow for PROTAC Evaluation.

Conclusion

References

The Versatility of Azido-PEG3-aldehyde in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a bifunctional linker is a critical step in the design of effective bioconjugates. Azido-PEG3-aldehyde has emerged as a powerful tool in this field, offering a unique combination of reactivity and versatility. This guide provides an objective comparison of this compound with a key alternative, Azido-PEG3-NHS ester, supported by experimental data and detailed protocols to inform the rational design of bioconjugates for therapeutic and diagnostic applications.

This compound is a heterobifunctional linker that features an azide group for bioorthogonal "click" chemistry and an aldehyde group for reaction with primary amines. The discrete polyethylene glycol (PEG) spacer, composed of three ethylene glycol units, imparts favorable properties such as increased hydrophilicity and flexibility to the resulting bioconjugate. These characteristics can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the final product.

Performance Comparison: Aldehyde vs. NHS Ester Chemistry

The primary distinction between this compound and its common alternative, Azido-PEG3-NHS ester, lies in the nature of their amine-reactive functionalities. This difference has significant implications for reaction conditions, specificity, and the stability of the resulting linkage.

One of the key advantages of using an aldehyde-functionalized linker is the potential for site-specific conjugation to the N-terminus of a protein or peptide. By carefully controlling the reaction pH to a mildly acidic range (pH 6.5-7.5), the α-amino group at the N-terminus, which typically has a lower pKa than the ε-amino groups of lysine residues, can be selectively targeted. This approach can lead to more homogeneous conjugates with preserved biological activity, as lysine residues are often located in or near the active sites of proteins. In contrast, N-hydroxysuccinimide (NHS) esters react more broadly with all available primary amines, including those on lysine residues, which can result in a heterogeneous mixture of conjugates with varying degrees of labeling and potentially compromised function.[1][2]

The reaction of an aldehyde with a primary amine forms an imine (Schiff base), which can be subsequently reduced to a stable secondary amine linkage through a process called reductive amination. While the initial imine bond is reversible, the final secondary amine bond is highly stable. The amide bond formed from the reaction of an NHS ester with a primary amine is also very stable.[3][4][5]

FeatureThis compoundAzido-PEG3-NHS Ester
Amine Reactive Group AldehydeN-Hydroxysuccinimide (NHS) Ester
Reaction with Amines Forms a Schiff base, followed by reduction to a stable secondary amine.Forms a stable amide bond.
Optimal Reaction pH Mildly acidic to neutral (pH 6.5-7.5) for N-terminal selectivity.Neutral to slightly basic (pH 7.2-8.5).
Specificity Can be directed towards N-terminal amines under controlled pH.Reacts with all primary amines (N-terminus and lysine residues).
Linkage Stability Secondary amine linkage is very stable.Amide linkage is very stable.
Byproducts Water (during imine formation)N-hydroxysuccinimide (NHS).
Key Advantage Potential for site-specific conjugation and generation of more homogeneous products.Generally faster reaction kinetics at optimal pH.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for using this compound and a comparative alternative, Azido-PEG3-NHS ester.

Protocol 1: Bioconjugation via Reductive Amination using this compound

This protocol describes the conjugation of this compound to a primary amine-containing biomolecule, such as a protein, followed by reductive amination to form a stable secondary amine linkage.

Materials:

  • Protein solution (e.g., 1-5 mg/mL in a suitable buffer like MES or HEPES at pH 6.5-7.5)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared, e.g., 5 M in 1 N NaOH)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired pH for conjugation.

  • Reaction Initiation: Add a 10- to 50-fold molar excess of this compound to the protein solution.

  • Incubation for Imine Formation: Gently mix and incubate the reaction for 2-4 hours at room temperature.

  • Reduction: Add sodium cyanoborohydride to a final concentration of 20-50 mM.

  • Incubation for Reduction: Continue the incubation for an additional 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purification: Purify the conjugate to remove excess reagents and byproducts using an appropriate chromatography method.

Protocol 2: Bioconjugation using Azido-PEG3-NHS Ester

This protocol outlines the conjugation of an Azido-PEG3-NHS ester to a primary amine-containing biomolecule.

Materials:

  • Protein solution (e.g., 1-5 mg/mL in an amine-free buffer like PBS at pH 7.2-8.5)

  • Azido-PEG3-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the optimal pH for the NHS ester reaction.

  • Reagent Preparation: Immediately before use, dissolve the Azido-PEG3-NHS ester in DMSO or DMF to a stock concentration (e.g., 10 mg/mL).

  • Reaction Initiation: Add a 10- to 20-fold molar excess of the Azido-PEG3-NHS ester solution to the protein solution.

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.

  • Purification: Purify the conjugate using an appropriate chromatography method to remove excess reagents and byproducts.

Visualizing the Workflow and Logic

To further clarify the processes and decision-making involved in utilizing this compound, the following diagrams illustrate the experimental workflow and the logical advantages of this linker.

G cluster_workflow Experimental Workflow: Reductive Amination start Start: Protein with Primary Amine add_linker Add this compound start->add_linker form_imine Incubate (Schiff Base Formation) add_linker->form_imine add_reducer Add NaBH3CN form_imine->add_reducer reduce_imine Incubate (Reduction to Secondary Amine) add_reducer->reduce_imine quench Quench Reaction reduce_imine->quench purify Purify Conjugate quench->purify end_product Final Bioconjugate purify->end_product

Caption: A typical experimental workflow for bioconjugation using this compound via reductive amination.

G cluster_advantages Logical Advantages of this compound root Bioconjugation Goal q1 Need for Site-Specificity? root->q1 aldehyde Use this compound (Control pH for N-terminal targeting) q1->aldehyde Yes nhs Consider Azido-PEG3-NHS Ester (Lysine and N-terminal labeling) q1->nhs No yes_specific Yes no_specific No q2 Dual Functionality Required? (e.g., Click Chemistry) aldehyde->q2 nhs->q2 azido_linker This compound is a strong candidate q2->azido_linker Yes other_linkers Other bifunctional linkers may be suitable q2->other_linkers No yes_dual Yes no_dual No

References

Navigating Bioconjugation: A Comparative Guide to Azido-PEG3-aldehyde and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a bifunctional linker is a critical decision that can significantly impact the outcome of their work, from fundamental research to the development of targeted therapeutics. Azido-PEG3-aldehyde is a popular heterobifunctional linker, valued for its role in "click chemistry" and its ability to couple with amine-containing molecules. However, like any tool, it has limitations that can present challenges in specific applications. This guide provides an objective comparison of this compound with key alternatives, supported by experimental data and detailed protocols to inform your selection process.

This compound possesses two reactive groups: an azide for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, and an aldehyde for reaction with primary amines. While this combination offers versatility, its limitations often necessitate the consideration of alternative linkers. This guide will delve into these limitations and compare this compound with two primary alternatives: DBCO-PEG3-aldehyde for copper-free click chemistry and NHS-PEG3-acid/ester for a more direct approach to amine modification.

Core Limitations of this compound

The primary drawbacks of this compound stem from the reactivity of its two functional groups and the conditions required for their conjugation.

1. Challenges with the Aldehyde Group:

  • Two-Step Reductive Amination: The reaction of an aldehyde with a primary amine forms a Schiff base, which is a reversible and often unstable bond.[1][2] To form a stable secondary amine linkage, a subsequent reduction step using a reducing agent like sodium cyanoborohydride (NaBH₃CN) is necessary.[1] This two-step process introduces additional complexity and purification steps to the experimental workflow.

  • Potential for Side Reactions: Aldehydes can be susceptible to oxidation and other side reactions, which can reduce conjugation efficiency. The presence of a reducing agent in the second step can also potentially compromise the integrity of other functional groups within the biomolecule.

2. Limitations of the Azide Group (in the context of CuAAC):

  • Copper Cytotoxicity: The most widely used method for azide-alkyne cycloaddition, CuAAC, requires a copper(I) catalyst. Copper ions are known to be cytotoxic, primarily through the generation of reactive oxygen species (ROS).[3][4] This toxicity is a major concern for applications involving live cells or in vivo studies.

  • Catalyst-Associated Complications: The copper catalyst can also interact with proteins, potentially leading to denaturation or loss of function. The need for a reducing agent (like sodium ascorbate) and a stabilizing ligand adds to the complexity of the reaction mixture.

Comparative Analysis with Alternative Linkers

To overcome the limitations of this compound, researchers can turn to several alternative linkers. Here, we compare it with DBCO-PEG3-aldehyde and NHS-PEG3-acid/ester.

FeatureThis compoundDBCO-PEG3-aldehydeNHS-PEG3-acid/ester
Amine Reaction Reductive amination (two steps)Reductive amination (two steps)Acylation (one step)
"Click" Chemistry CuAAC (copper-catalyzed) or SPAACSPAAC (copper-free)Not applicable
Biocompatibility Lower (due to copper in CuAAC)HighHigh
Reaction Speed (Click) CuAAC: FastSPAAC: Slower than CuAACNot applicable
Stability of Linkage Stable secondary amine and triazoleStable secondary amine and triazoleStable amide bond
Key Advantage Versatility for both click and amine chemistryEnables copper-free click chemistry for live-cell applicationsSimple and direct one-step amine conjugation
Key Limitation Copper toxicity in CuAAC; two-step amine reactionSlower reaction kinetics than CuAACHydrolysis of NHS ester in aqueous solutions
Quantitative Data Summary

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.

ParameterCuAAC (with this compound)SPAAC (with DBCO-PEG3-aldehyde)
Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹BCN: ~0.1 M⁻¹s⁻¹, DBCO: ~0.3 M⁻¹s⁻¹
Typical Reaction Time 1 - 24 hours30 minutes - 12 hours
Typical Yield 70 - 95%80 - 99%
Biocompatibility Limited by copper toxicityHigh

Note: Reaction rates for SPAAC are highly dependent on the specific strained cyclooctyne used.

NHS esters, while offering a direct route to amine modification, are susceptible to hydrolysis in aqueous environments. The half-life of an NHS ester can range from hours at neutral pH to minutes at a more basic pH. This competing hydrolysis reaction can reduce the efficiency of the desired conjugation.

Experimental Protocols

Here we provide detailed protocols for key experiments to compare the performance of this compound with its alternatives.

Protocol 1: Comparative Labeling of a Protein with this compound and DBCO-PEG3-aldehyde followed by Click Chemistry

Objective: To compare the efficiency of labeling a protein with an azide or DBCO handle and subsequent conjugation to a fluorescent alkyne or azide probe.

Materials:

  • Protein of interest (e.g., BSA, ~5 mg/mL in PBS, pH 7.4)

  • This compound

  • DBCO-PEG3-aldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Alkyne-fluorophore (for reaction with azide-labeled protein)

  • Azide-fluorophore (for reaction with DBCO-labeled protein)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • DMSO

  • Desalting columns

  • SDS-PAGE analysis equipment

  • Fluorometer or plate reader

Procedure:

Part A: Protein Labeling with Aldehyde Linkers

  • Reaction Setup: In separate microcentrifuge tubes, combine 1 mg of the protein solution with a 20-fold molar excess of either this compound or DBCO-PEG3-aldehyde (dissolved in a minimal amount of DMSO).

  • Incubation: Incubate the reactions for 2 hours at room temperature with gentle shaking.

  • Reduction: Add NaBH₃CN to a final concentration of 20 mM to each reaction.

  • Incubation: Incubate overnight at 4°C with gentle shaking.

  • Purification: Remove excess linker and reducing agent using a desalting column equilibrated with PBS.

  • Quantification: Determine the protein concentration of the purified labeled proteins using a BCA assay.

Part B: Click Chemistry Conjugation

  • CuAAC Reaction (for Azide-labeled protein):

    • To the purified Azido-PEG-protein, add a 10-fold molar excess of the alkyne-fluorophore.

    • Prepare a fresh solution of CuSO₄ (50 mM) and sodium ascorbate (250 mM) in water. Add THPTA to the CuSO₄ solution to a final concentration of 250 mM.

    • Add the copper/ligand solution and sodium ascorbate to the protein reaction to final concentrations of 1 mM and 5 mM, respectively.

    • Incubate for 1-2 hours at room temperature.

  • SPAAC Reaction (for DBCO-labeled protein):

    • To the purified DBCO-PEG-protein, add a 10-fold molar excess of the azide-fluorophore.

    • Incubate for 2-4 hours at room temperature.

  • Purification: Purify both reaction mixtures using desalting columns to remove unreacted fluorophores and catalyst components.

Part C: Analysis

  • SDS-PAGE: Analyze the purified conjugates by SDS-PAGE. Successful conjugation will result in a fluorescent band corresponding to the molecular weight of the protein.

  • Fluorimetry: Measure the fluorescence of the conjugates to quantify the degree of labeling.

Protocol 2: Direct Amine Conjugation using NHS-PEG3-acid

Objective: To label a protein with a PEG linker via a one-step acylation reaction.

Materials:

  • Protein of interest (~2 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • NHS-PEG3-acid

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • DMSO

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of Carboxylic Acid: In a microcentrifuge tube, dissolve a 50-fold molar excess of NHS-PEG3-acid, EDC, and Sulfo-NHS in DMSO. Incubate for 15 minutes at room temperature to generate the NHS ester in situ.

  • Conjugation: Add the activated linker solution to the protein solution.

  • Incubation: Incubate for 2 hours at room temperature with gentle shaking.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the conjugate using a desalting column.

  • Analysis: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the reaction pathways and logical relationships.

G cluster_0 This compound Pathway Protein_NH2 Protein-NH2 Schiff_Base Schiff Base Intermediate (unstable) Protein_NH2->Schiff_Base + this compound Azido_PEG3_Aldehyde This compound Reduced_Product Stable Secondary Amine (Azido-PEG-Protein) Schiff_Base->Reduced_Product + NaBH3CN (Reduction) CuAAC CuAAC Reduced_Product->CuAAC + Alkyne SPAAC SPAAC Reduced_Product->SPAAC + Strained Alkyne Alkyne Alkyne Probe Final_Conjugate_CuAAC Final Conjugate (CuAAC) CuAAC->Final_Conjugate_CuAAC Final_Conjugate_SPAAC Final Conjugate (SPAAC) SPAAC->Final_Conjugate_SPAAC G cluster_1 Alternative Pathway: DBCO-PEG3-aldehyde (Copper-Free) Protein_NH2_DBCO Protein-NH2 Schiff_Base_DBCO Schiff Base Intermediate (unstable) Protein_NH2_DBCO->Schiff_Base_DBCO + DBCO-PEG3-aldehyde DBCO_PEG3_Aldehyde DBCO-PEG3-aldehyde Reduced_Product_DBCO Stable Secondary Amine (DBCO-PEG-Protein) Schiff_Base_DBCO->Reduced_Product_DBCO + NaBH3CN (Reduction) SPAAC_DBCO SPAAC (Copper-Free) Reduced_Product_DBCO->SPAAC_DBCO + Azide Probe Azide_Probe Azide Probe Final_Conjugate_DBCO Final Conjugate SPAAC_DBCO->Final_Conjugate_DBCO G cluster_2 Alternative Pathway: NHS-PEG3-acid/ester (Direct Amine Coupling) Protein_NH2_NHS Protein-NH2 Stable_Amide Stable Amide Bond (PEG-Protein) Protein_NH2_NHS->Stable_Amide + NHS-PEG3-ester (One Step) NHS_PEG3_Ester NHS-PEG3-ester Hydrolysis Hydrolysis (Side Reaction) NHS_PEG3_Ester->Hydrolysis + H2O G Azido_PEG3_Aldehyde This compound Limitations Limitations Azido_PEG3_Aldehyde->Limitations Aldehyde_Limitations Aldehyde Reactivity: - Two-step process - Potential side reactions Limitations->Aldehyde_Limitations Azide_Limitations Azide Reactivity (CuAAC): - Copper cytotoxicity - Catalyst complexity Limitations->Azide_Limitations Alternatives Alternatives Limitations->Alternatives DBCO_Linker DBCO-PEG-aldehyde: - Copper-free (SPAAC) - High biocompatibility Alternatives->DBCO_Linker NHS_Linker NHS-PEG-acid/ester: - One-step amine reaction - Simple workflow Alternatives->NHS_Linker

References

A Comparative Showdown: CuAAC vs. SPAAC for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent linking of molecules is a cornerstone of innovation. Among the arsenal of bioconjugation techniques, "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has emerged as a revolutionary force. This guide provides an objective, data-driven comparison of these two powerful methods to inform the selection of the optimal strategy for your research needs.

Both CuAAC and SPAAC are rooted in the Huisgen 1,3-dipolar cycloaddition, forming a stable triazole linkage between an azide and an alkyne. However, their fundamental mechanisms diverge, leading to distinct advantages and disadvantages in various bioconjugation applications, from in vitro labeling to in vivo drug delivery.[1][2]

At a Glance: Key Differences

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Requires a Copper(I) catalyst.[3]Catalyst-free, driven by ring strain.[3]
Biocompatibility Limited in living systems due to copper cytotoxicity.[4]High biocompatibility, ideal for in vivo and live-cell applications.
Reaction Rate Generally faster, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.Generally slower, with rates dependent on the cyclooctyne used (typically 10⁻³ to 1 M⁻¹s⁻¹).
Reactants Terminal or internal alkynes (slower with internal).Strained cyclooctynes (e.g., DBCO, BCN).
Reagent Accessibility Simple alkynes are readily available and cost-effective.Strained cyclooctynes can be complex and expensive to synthesize.
Side Reactions Potential for oxidative damage to biomolecules and alkyne homocoupling.Cyclooctynes can have side reactions with thiols.
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole.Not regioselective, yielding a mixture of regioisomers.

Delving Deeper: A Quantitative Comparison

The choice between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.

ParameterCuAACSPAAC
Second-Order Rate Constant (k₂) 1 - 100 M⁻¹s⁻¹ (can reach up to 10⁴ M⁻¹s⁻¹ with optimized ligands)10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)
- DBCO N/A~0.6 - 1.0 M⁻¹s⁻¹
- DIBO N/A~0.3 - 0.7 M⁻¹s⁻¹
- BCN N/A~0.06 - 0.1 M⁻¹s⁻¹
Typical Reaction Time Minutes to a few hoursHours to days
Biocompatibility (Cell Viability) Can be cytotoxic without protective ligands (~75% viability with 50 µM CuSO₄)Generally high, with minimal impact on cell viability.
Yield Generally high to quantitative.High, but can be limited by slower kinetics and potential side reactions.

Reaction Mechanisms and Experimental Workflows

To visualize the fundamental differences in their reaction pathways and typical experimental setups, the following diagrams are provided.

CuAAC_Mechanism CuAAC Reaction Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide + Cu(I) Azide Azide Six_Membered_Ring Six-Membered Copper Intermediate Azide->Six_Membered_Ring Cu_I Cu(I) Cu_Acetylide->Six_Membered_Ring Triazole 1,4-Disubstituted Triazole Six_Membered_Ring->Triazole Protonation Triazole->Cu_I Catalyst Regeneration

A simplified diagram of the CuAAC reaction mechanism.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Mixture of Triazole Regioisomers Cyclooctyne->Triazole [3+2] Cycloaddition (driven by ring strain) Azide Azide Azide->Triazole

A simplified diagram of the SPAAC reaction mechanism.

Experimental_Workflow Comparative Experimental Workflow cluster_CuAAC CuAAC Workflow cluster_SPAAC SPAAC Workflow CuAAC_Start Prepare Reactants (Alkyne & Azide) CuAAC_Catalyst Prepare Catalyst Solution (CuSO₄, Reducing Agent, Ligand) CuAAC_Start->CuAAC_Catalyst CuAAC_Reaction Initiate Reaction (Mix Reactants & Catalyst) CuAAC_Catalyst->CuAAC_Reaction CuAAC_Incubate Incubate (Minutes to Hours) CuAAC_Reaction->CuAAC_Incubate CuAAC_Purify Purification CuAAC_Incubate->CuAAC_Purify SPAAC_Start Prepare Reactants (Strained Alkyne & Azide) SPAAC_Reaction Initiate Reaction (Mix Reactants) SPAAC_Start->SPAAC_Reaction SPAAC_Incubate Incubate (Hours to Days) SPAAC_Reaction->SPAAC_Incubate SPAAC_Purify Purification SPAAC_Incubate->SPAAC_Purify

A comparison of the general experimental workflows for CuAAC and SPAAC.

Detailed Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is a general guideline and may require optimization for specific substrates and applications.

Materials:

  • Azide-modified protein

  • Alkyne-containing probe (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate, THPTA)

  • Copper-chelating ligand (e.g., THPTA, BTTAA)

  • Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (optional, for oxygen-sensitive reactions)

Procedure:

  • Prepare a stock solution of the alkyne probe in a suitable solvent (e.g., DMSO).

  • Prepare a fresh stock solution of the reducing agent (e.g., 50 mM sodium ascorbate in water).

  • Prepare a fresh stock solution of the copper catalyst. For a typical reaction, premix CuSO₄ and the chelating ligand in buffer. A common ratio is 1:5 copper to ligand to protect the biomolecule from oxidative damage.

  • In a reaction vessel, combine the azide-modified protein in buffer with the alkyne probe.

  • Initiate the reaction by adding the copper catalyst solution followed by the reducing agent to the protein-alkyne mixture.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE with in-gel fluorescence or mass spectrometry.

  • Purify the labeled protein using methods appropriate for the specific protein and application (e.g., size-exclusion chromatography, dialysis) to remove unreacted reagents and catalyst.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is a general guideline for labeling cell-surface proteins and may require optimization for specific cell types and probes.

Materials:

  • Cells expressing an azide-modified protein of interest

  • Strained cyclooctyne-conjugated probe (e.g., DBCO-fluorophore)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Culture cells to the desired confluency in a suitable vessel for imaging (e.g., glass-bottom dish).

  • Prepare a stock solution of the cyclooctyne-probe in a biocompatible solvent (e.g., DMSO).

  • Dilute the cyclooctyne-probe in pre-warmed cell culture medium to the desired final concentration (typically 1-50 µM).

  • Wash the cells once with pre-warmed PBS.

  • Add the cyclooctyne-probe solution to the cells and incubate at 37°C in a CO₂ incubator for 30 minutes to 2 hours. The incubation time will depend on the reactivity of the cyclooctyne and the density of the target protein.

  • Wash the cells three times with pre-warmed PBS to remove any unreacted probe.

  • Replace the PBS with fresh, pre-warmed cell culture medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Conclusion: Making the Right Choice

The decision between CuAAC and SPAAC is ultimately dictated by the specific demands of the bioconjugation application.

CuAAC is the preferred method when:

  • High reaction speed is critical. Its rapid kinetics are advantageous for applications requiring fast labeling.

  • The biological system is not sensitive to copper. This makes it suitable for in vitro applications, materials science, and proteomics studies on cell lysates.

  • Cost and reagent accessibility are major considerations. Terminal alkynes and copper catalysts are generally more affordable and readily available.

SPAAC is the superior choice for:

  • In vivo and live-cell applications. The absence of a toxic copper catalyst is crucial for maintaining cell viability and physiological relevance.

  • Long-term studies. The high biocompatibility of SPAAC allows for extended experimental timelines without inducing cellular stress.

  • Applications where the removal of a metal catalyst is problematic.

By carefully weighing the quantitative data, understanding the underlying mechanisms, and considering the specific experimental context, researchers can confidently select the most appropriate click chemistry tool to advance their scientific endeavors.

References

validation of protein labeling using fluorescence techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Validating Protein Labeling with Fluorescence Techniques

For researchers, scientists, and drug development professionals, the successful fluorescent labeling of a protein is a critical first step in a multitude of downstream applications. Validating that this labeling has occurred efficiently and specifically is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of common fluorescence-based techniques for validating protein labeling, alongside notable non-fluorescent alternatives.

Comparison of Protein Labeling Validation Techniques

The choice of validation method depends on several factors, including the required sensitivity, the need for quantitative data, the cellular context of the labeled protein, and available resources. Below is a comparative overview of the most common techniques.

Quantitative Data Summary
Technique Principle Detection Limit Multiplexing Capability Quantitative Analysis Throughput Relative Cost
Fluorescent Western Blot Size-based separation of proteins followed by detection with fluorescently-labeled antibodies.High (picogram to nanogram range)High (up to 4-5 targets simultaneously)[1]Semi-quantitative to quantitative[2]Low to Medium
$
Flow Cytometry Analysis of single cells in suspension as they pass through a laser; detects fluorescence on a cell-by-cell basis.[3]High (can detect low abundance proteins on a per-cell basis)Very High (up to 40+ parameters)Highly quantitative (single-cell level)[3]Very High
Fluorescence Microscopy Visualization of fluorescently labeled proteins within the spatial context of a cell or tissue.Moderate to High (dependent on fluorophore brightness and microscope sensitivity)High (typically 3-5 targets, advanced methods allow more)Semi-quantitative to quantitative (with appropriate image analysis)[4]Low
Coomassie Blue Staining Non-specific staining of all proteins on a gel with Coomassie dye.Low (microgram range)NoSemi-quantitativeMedium$
Dot Blot Direct application of a protein sample onto a membrane, followed by antibody-based detection.Moderate (nanogram range)LowSemi-quantitativeHigh$
ELISA Immobilization of a protein on a plate, followed by antibody-based detection with an enzymatic reporter.Very High (picogram to nanogram range)Low (typically single target per well)Highly quantitativeHigh
Bradford Assay A colorimetric assay that measures protein concentration based on the binding of Coomassie dye to proteins in solution.Low (microgram range)NoQuantitative (for total protein concentration)High$

Fluorescent Validation Techniques: A Deeper Dive

Fluorescence-based methods offer high sensitivity and the ability to multiplex, making them powerful tools for validating protein labeling.

Fluorescent Western Blot

Fluorescent Western blotting is a robust technique for confirming the molecular weight of the labeled protein and assessing labeling efficiency. It offers a wide dynamic range for quantification and the ability to detect multiple targets on the same blot, which is a significant advantage over chemiluminescent methods.

Fluorescent_Western_Blot_Workflow cluster_gel SDS-PAGE cluster_transfer Transfer cluster_detection Detection SamplePrep Sample Preparation Electrophoresis Gel Electrophoresis SamplePrep->Electrophoresis Transfer Protein Transfer Electrophoresis->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Fluorescent Secondary Antibody Incubation PrimaryAb->SecondaryAb Imaging Fluorescence Imaging SecondaryAb->Imaging

Fluorescent Western Blot Workflow
  • Sample Preparation: Lyse cells or tissues in an appropriate buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of the lysate.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (typically 10-30 µg) into the wells of a polyacrylamide gel. Run the gel until adequate separation of proteins by size is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash the membrane three times for 10 minutes each with washing buffer, protected from light.

  • Imaging: Image the blot using a fluorescence imaging system with the appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control.

Flow Cytometry

Flow cytometry is a high-throughput method that provides quantitative data on protein labeling at the single-cell level. It is particularly useful for assessing the percentage of labeled cells in a population and the heterogeneity of labeling intensity.

Flow_Cytometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis CellHarvest Cell Harvest Staining Antibody Staining CellHarvest->Staining Acquisition Flow Cytometer Acquisition Staining->Acquisition Gating Data Gating Acquisition->Gating Quantification Fluorescence Quantification Gating->Quantification

Flow Cytometry Workflow
  • Cell Preparation: Harvest cells and prepare a single-cell suspension.

  • Staining (for surface proteins): Incubate cells with a fluorescently labeled primary antibody targeting a surface protein for 30 minutes on ice, protected from light.

  • Staining (for intracellular proteins): Fix and permeabilize the cells using an appropriate kit. Then, incubate with the fluorescently labeled primary antibody.

  • Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.

  • Resuspension: Resuspend the cells in buffer for analysis.

  • Acquisition: Run the samples on a flow cytometer, ensuring to include unstained and single-color controls for compensation.

  • Data Analysis: Gate on the cell population of interest based on forward and side scatter. Analyze the fluorescence intensity to determine the percentage of labeled cells and the mean fluorescence intensity.

Fluorescence Microscopy

Fluorescence microscopy provides invaluable spatial information, allowing for the visualization of the subcellular localization of the labeled protein. This technique is crucial for confirming that the labeling has not altered the protein's native distribution.

Fluorescence_Microscopy_Workflow cluster_prep Sample Preparation cluster_imaging Imaging & Analysis CellSeeding Cell Seeding FixPerm Fixation & Permeabilization CellSeeding->FixPerm Staining Antibody Staining FixPerm->Staining Mounting Mounting Staining->Mounting ImageAcquisition Image Acquisition Mounting->ImageAcquisition ImageAnalysis Image Analysis ImageAcquisition->ImageAnalysis

Fluorescence Microscopy Workflow
  • Cell Culture and Treatment: Seed cells on coverslips or in imaging-compatible plates and perform any necessary treatments.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them if targeting an intracellular protein.

  • Blocking: Block with a suitable buffer to reduce non-specific antibody binding.

  • Antibody Staining: Incubate with primary and fluorescently-labeled secondary antibodies, or a directly conjugated primary antibody.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image Acquisition: Acquire images using a fluorescence microscope with the appropriate filter sets.

  • Image Analysis: Use image analysis software to quantify fluorescence intensity and assess the subcellular localization of the labeled protein.

Non-Fluorescent Alternatives for Validation

While fluorescence-based methods are powerful, simpler and more cost-effective non-fluorescent techniques can also provide valuable validation of protein labeling.

Coomassie Blue Staining

This classic technique is used to visualize all proteins on a polyacrylamide gel. By comparing the band intensity of the labeled protein to a known standard, a rough estimation of labeling efficiency can be made. Its detection limit is in the microgram range.

Dot Blot

A dot blot is a simplified version of a western blot where the protein sample is directly spotted onto a membrane. It provides a quick qualitative or semi-quantitative assessment of the presence of the labeled protein.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and quantitative plate-based assay. It can be adapted to quantify the amount of labeled protein in a sample with high accuracy.

Bradford Protein Assay

The Bradford assay is a simple and rapid colorimetric method for measuring the total protein concentration in a solution. While it does not directly validate labeling, it is an essential step in many of the other validation workflows to ensure equal protein loading.

Signaling Pathway and Logical Relationship Diagrams

Understanding the principles behind fluorescence detection is key to interpreting results.

Fluorescence_Principle GroundState Ground State ExcitedState Excited State GroundState->ExcitedState Excitation (Absorption of light) ExcitedState->GroundState Emission (Fluorescence)

Principle of Fluorescence

This guide provides a framework for selecting the most appropriate method for validating your protein labeling experiments. By carefully considering the strengths and weaknesses of each technique, researchers can ensure the quality and reliability of their data.

References

Navigating the Bio-Conjugation Landscape: A Comparative Guide to Azido-PEG3-Aldehyde Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the biological activity, stability, and efficacy of the final conjugate. This guide provides a comprehensive comparison of Azido-PEG3-aldehyde conjugates, evaluating their performance against other alternatives with supporting experimental data and detailed protocols.

The heterobifunctional linker, this compound, offers a versatile platform for conjugating molecules to proteins, antibodies, or other biomolecules. The azide group provides a bioorthogonal handle for "click chemistry" reactions, while the aldehyde group can react with hydrazides or aminooxy groups. The inclusion of a short, hydrophilic three-unit polyethylene glycol (PEG) spacer is intended to enhance solubility and reduce immunogenicity. However, a thorough assessment of its biological impact is crucial for its effective implementation.

Performance Comparison: The Impact of PEG Linkers on Biological Activity

While specific comparative studies on this compound are limited in publicly available literature, extensive research on PEG linkers of varying lengths in antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) provides valuable insights into the expected performance of this compound conjugates.

Cytotoxicity Assessment

The introduction of a PEG linker can influence the cytotoxicity of a conjugated drug. The length of the PEG chain is a key determinant of this effect.

Table 1: Comparative in vitro Cytotoxicity of PEGylated Conjugates

Conjugate/LinkerTarget Cell LineIC50 (nM)Reference
Affibody-Drug Conjugates (MMAE Payload)
No PEG LinkerNCI-N87 (HER2-positive)4.94[1]
4 kDa PEG LinkerNCI-N87 (HER2-positive)22.2 (4.5-fold decrease)[1]
10 kDa PEG LinkerNCI-N87 (HER2-positive)>100 (over 20-fold decrease)[1]
Platinum(IV) Complexes
Cisplatin (Control)A2780cis (Cisplatin-resistant ovarian cancer)~15 µM[2]
Small PEG ModificationA2780cisImproved cytotoxicity vs. Cisplatin[2]
Medium PEG ModificationA2780cisSignificant reduction in cell population
Large PEG Modification (5k and 20k)A2780cisDrastically reduced potency (higher IC50 than Cisplatin)

Note: The data presented is for general PEG linkers of varying lengths and not specifically for this compound. However, it illustrates the general trend of how PEGylation can affect cytotoxicity.

The data suggests that while short to medium-length PEG chains may have a modest impact on in vitro cytotoxicity, longer PEG chains can significantly reduce the potency of the conjugated drug. This is often attributed to steric hindrance, where the PEG chain may interfere with the drug's interaction with its target.

In Vivo Efficacy

In contrast to in vitro studies, PEGylation often enhances the in vivo efficacy of drug conjugates. This is primarily due to improved pharmacokinetics, including a longer circulation half-life and increased accumulation in tumor tissues.

Table 2: Comparative in vivo Efficacy of PEGylated Affibody-Drug Conjugates

Conjugate/LinkerDosageTumor Growth InhibitionSurvival RateReference
Affibody-Drug Conjugates (MMAE Payload) in NCI-N87 Xenograft Model
No PEG Linker (HM)1.5 mg/kgSignificantNot specified
4 kDa PEG Linker (HP4KM)1.5 mg/kgMore effective than HMNot specified
10 kDa PEG Linker (HP10KM)1.5 mg/kgMost ideal tumor therapeutic ability100% at 20.0 mg/kg (MTD)

Note: The data presented is for general PEG linkers of varying lengths and not specifically for this compound.

The in vivo data clearly demonstrates that the benefits of PEGylation in terms of improved pharmacokinetics can outweigh the potential reduction in in vitro potency, leading to superior overall therapeutic outcomes. The longer circulation time allows for greater accumulation of the drug at the target site.

Experimental Protocols

To aid researchers in their assessment of this compound conjugates, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT/CCK-8 Assay

This colorimetric assay is a widely used method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/mL in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Treatment: Add varying concentrations of the this compound conjugate and control compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (untreated cells).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours.

  • Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) and measure the absorbance at 570 nm. For CCK-8, measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Live/Dead Cell Viability Assay

This fluorescence-based assay distinguishes between live and dead cells.

  • Cell Treatment: Treat cells with the desired compounds as described for the MTT assay.

  • Staining: After the incubation period, wash the cells with PBS and then incubate with a solution containing calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) for 15-30 minutes at 37°C.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images.

  • Quantification: The percentage of live and dead cells can be quantified using image analysis software.

In Vivo Tumor Growth Inhibition Studies

These studies are essential for evaluating the therapeutic efficacy of the conjugate in a living organism.

  • Animal Model: Use an appropriate animal model, such as immunodeficient mice bearing xenograft tumors derived from a relevant human cancer cell line.

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the this compound conjugate, control compounds, and vehicle via an appropriate route (e.g., intravenous injection).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study (defined by tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Data Analysis: Plot tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any observed anti-tumor effects.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental processes and the biological rationale, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation conjugation Conjugation of Drug to this compound purification Purification of Conjugate conjugation->purification characterization Characterization (e.g., Mass Spec, HPLC) purification->characterization cytotoxicity Cytotoxicity Assays (MTT, Live/Dead) characterization->cytotoxicity binding Target Binding Assays (e.g., ELISA, SPR) characterization->binding animal_model Xenograft Tumor Model Development cytotoxicity->animal_model binding->animal_model treatment_vivo Treatment with Conjugate animal_model->treatment_vivo monitoring Tumor Growth and Toxicity Monitoring treatment_vivo->monitoring efficacy Efficacy Assessment (Tumor Inhibition) monitoring->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Studies monitoring->pk_pd

Workflow for Biological Activity Assessment

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor internalization Internalization receptor->internalization drug_conjugate PEGylated Drug Conjugate drug_conjugate->receptor Binding lysosome Lysosome internalization->lysosome drug_release Drug Release lysosome->drug_release target Intracellular Target (e.g., DNA, Kinase) drug_release->target apoptosis Apoptosis target->apoptosis

Generic Signaling Pathway of a PEGylated Drug

Conclusion

This compound serves as a valuable tool in bioconjugation, offering a balance of reactivity and hydrophilicity. While direct comparative data for this specific linker remains to be extensively published, the broader understanding of PEGylation in drug delivery provides a strong foundation for predicting its biological impact. The length of the PEG chain is a critical parameter, with shorter chains like the PEG3 in this compound likely to have a minimal negative impact on in vitro potency while still offering potential benefits in solubility and formulation. However, as with any bioconjugate, empirical testing is paramount. The experimental protocols and comparative data provided in this guide are intended to equip researchers with the necessary tools and knowledge to effectively assess the biological activity of their this compound conjugates and make informed decisions in their drug development endeavors.

References

A Cost-Benefit Analysis of Azido-PEG3-aldehyde in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Azido-PEG3-aldehyde is a popular heterobifunctional linker that offers a versatile platform for covalently linking biomolecules. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives, supported by experimental data and detailed protocols.

At a Glance: this compound and Its Alternatives

This compound features a terminal azide group for "click chemistry" and an aldehyde group for reaction with primary amines or other nucleophiles. The short polyethylene glycol (PEG3) spacer enhances hydrophilicity and provides flexibility. Key alternatives include linkers with different reactive groups, such as N-hydroxysuccinimide (NHS) esters for reacting with amines, and aminooxy groups for forming stable oxime linkages with aldehydes.

FeatureThis compoundNHS-PEG3-Azide (Alternative 1)Aminooxy-PEG3-Azide (Alternative 2)
Primary Reactive Group AldehydeNHS EsterAminooxy
Target Functional Group Primary AminesPrimary AminesAldehydes/Ketones
Resulting Linkage Imine (Schiff base), reducible to a stable secondary amineAmideOxime
Reaction pH ~6.5 - 8.5 for reductive amination[1]7.2 - 8.5[2]~4 - 5 (catalyzed) or neutral[3][4]
Reaction Speed Generally moderateFastSlow, but can be accelerated by catalysts[3]
Linkage Stability Imine is reversible; secondary amine is highly stableHighly stable amide bondOxime bond is significantly more stable than hydrazone and imine bonds
Bioorthogonality Aldehyde can have some cross-reactivityNHS esters can react with other nucleophilesHigh, as aminooxy and carbonyl groups are rare in biological systems

Performance Comparison: A Deeper Dive

The choice of linker significantly impacts the efficiency of the conjugation reaction, the stability of the final product, and its biological activity.

Reaction Kinetics and Efficiency

Direct head-to-head kinetic data for this compound versus its specific PEGylated alternatives is not extensively available in the literature. However, a comparison of the underlying reaction chemistries provides valuable insights.

ParameterReductive Amination (this compound)NHS Ester Acylation (NHS-PEG3-Azide)Oxime Ligation (Aminooxy-PEG3-Azide)
Second-Order Rate Constant ~1-10 M⁻¹s⁻¹ (for imine formation)~10² - 10⁴ M⁻¹s⁻¹~10⁻² - 10⁻¹ M⁻¹s⁻¹ (uncatalyzed)
Typical Reaction Time 2-24 hours0.5-4 hours4-24 hours
Typical Yield Moderate to HighHighHigh
Key Considerations Requires a reducing agent (e.g., NaCNBH₃) which can potentially reduce disulfide bonds in proteins.Highly efficient but NHS esters are susceptible to hydrolysis, especially at higher pH.Slower reaction rate, but can be significantly accelerated with catalysts like aniline or its derivatives.
Stability of the Resulting Bioconjugate

The stability of the linkage between the biomolecule and the linker is crucial for the performance of the bioconjugate, particularly for in vivo applications.

Linkage TypeFormed FromHydrolytic StabilityKey Features
Secondary Amine This compound (via reductive amination)Very HighHighly stable and resistant to hydrolysis and enzymatic cleavage.
Amide NHS-PEG3-AzideVery HighOne of the most stable covalent bonds used in bioconjugation.
Oxime Aminooxy-PEG3-AzideHighSignificantly more stable than imines and hydrazones, especially around neutral pH.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of bioconjugates.

Protocol 1: Protein Conjugation via Reductive Amination using this compound

This protocol describes the conjugation of a protein to this compound through reductive amination.

Materials:

  • Protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound

  • Sodium cyanoborohydride (NaCNBH₃) solution (e.g., 1 M in 10 mM NaOH)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration.

  • Reaction Setup: Add a 10-50 fold molar excess of this compound to the protein solution.

  • Initiation of Reductive Amination: Add NaCNBH₃ to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction mixture for 4-24 hours at 4°C or room temperature with gentle mixing.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Protein Conjugation via Oxime Ligation using Aminooxy-PEG3-Azide

This protocol outlines the conjugation of an aldehyde-containing protein to Aminooxy-PEG3-Azide.

Materials:

  • Aldehyde-modified protein solution (1-5 mg/mL in a suitable buffer, e.g., phosphate buffer, pH 7.0)

  • Aminooxy-PEG3-Azide

  • Aniline (optional, as catalyst)

  • Desalting column

Procedure:

  • Protein Preparation: The protein must first be functionalized with aldehyde groups. This can be achieved through various methods, such as periodate oxidation of N-terminal serine residues.

  • Reaction Setup: Add a 10-50 fold molar excess of Aminooxy-PEG3-Azide to the aldehyde-modified protein solution.

  • Catalysis (Optional): For faster reaction kinetics, aniline can be added to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature.

  • Purification: Purify the conjugate using a desalting column.

  • Characterization: Confirm conjugation and determine the degree of labeling using SDS-PAGE and mass spectrometry.

Mandatory Visualizations

Experimental Workflow: Two-Step Bioconjugation with this compound

This workflow illustrates a common application of this compound where a protein is first modified via its amine groups, and then a payload is attached using click chemistry.

experimental_workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Click Chemistry (SPAAC) Protein Protein (-NH2) Azide_Protein Azide-Modified Protein Protein->Azide_Protein + NaCNBH3 Azido_PEG_Aldehyde This compound Azido_PEG_Aldehyde->Azide_Protein Final_Conjugate Final Bioconjugate Azide_Protein->Final_Conjugate Alkyne_Payload Alkyne-Payload (e.g., DBCO-Drug) Alkyne_Payload->Final_Conjugate

Caption: A two-step bioconjugation workflow using this compound.

Signaling Pathway: Ubiquitin-Proteasome System

PROTACs synthesized using linkers like this compound hijack the ubiquitin-proteasome system to induce targeted protein degradation.

ubiquitin_proteasome_system cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 Ligase E2->E3 Ub_Target Ubiquitinated Target Protein E3->Ub_Target Ub transfer Ub Ubiquitin Ub->E1 Target_Protein Target Protein Target_Protein->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Unfolding Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC PROTAC PROTAC->E3 recruits PROTAC->Target_Protein binds

Caption: The ubiquitin-proteasome pathway for targeted protein degradation.

Conclusion

This compound is a valuable tool in the bioconjugation toolbox, offering a balance of reactivity, stability (upon reduction), and hydrophilicity. Its primary advantage lies in its bifunctional nature, allowing for a two-step conjugation strategy that can provide greater control over the final construct.

Cost-Benefit Analysis:

  • Benefits: The ability to perform sequential reactions (reductive amination followed by click chemistry) is a significant advantage for constructing complex bioconjugates like PROTACs and ADCs. The resulting secondary amine linkage is highly stable. The PEG spacer improves the physicochemical properties of the conjugate.

  • Costs: The reductive amination step is generally slower than NHS ester reactions and requires an additional reducing agent. The initial imine bond is susceptible to hydrolysis, necessitating the reduction step for stable conjugation.

Comparison with Alternatives:

  • vs. NHS-PEG3-Azide: NHS esters offer faster reaction kinetics for amine coupling but are more prone to hydrolysis. The resulting amide bond is extremely stable. For applications where rapid and efficient labeling of amines is the primary goal, NHS esters may be preferred.

  • vs. Aminooxy-PEG3-Azide: Oxime ligation provides a highly stable and bioorthogonal linkage. However, the reaction is typically slower than both reductive amination and NHS ester chemistry, often requiring a catalyst. This alternative is ideal when conjugating to an aldehyde or ketone and when high stability and bioorthogonality are paramount.

Ultimately, the choice between this compound and its alternatives depends on the specific requirements of the application, including the desired stability of the final conjugate, the functional groups available on the biomolecule, and the need for a one-step versus a two-step conjugation strategy.

References

A Comparative Guide to Azido-PEG3-aldehyde in Recent Bioconjugation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Azido-PEG3-aldehyde is a heterobifunctional linker that has gained prominence due to its versatile reactivity, enabling the conjugation of biomolecules through both an aldehyde group and an azide group via "click chemistry." This guide provides a comprehensive review of recent studies utilizing this compound, offering a comparative analysis of its performance against alternative linkers, supported by experimental data and detailed protocols.

Overview of this compound and Its Alternatives

This compound is a molecule featuring an azide (N₃) group and an aldehyde (-CHO) group, separated by a three-unit polyethylene glycol (PEG) spacer. The aldehyde group allows for reaction with amine-containing molecules, such as lysine residues on proteins, through reductive amination. The azide group serves as a handle for bioorthogonal click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC)[1][].

The primary alternatives to this compound in bioconjugation strategies often involve variations in the bioorthogonal reaction pairing. A prominent alternative is the use of linkers containing a strained alkyne, such as dibenzocyclooctyne (DBCO), which can react with azides in the absence of a copper catalyst (SPAAC). Therefore, a comparable alternative to this compound would be a DBCO-PEG-aldehyde linker. Other alternatives can be broadly categorized by the type of reactive functionalities used for bioconjugation, such as those employing maleimide-thiol chemistry or other bioorthogonal reactions like the inverse-electron-demand Diels-Alder reaction.

Comparative Performance in Bioconjugation

The choice of linker can significantly impact the efficiency of conjugation, as well as the stability and biological activity of the final bioconjugate. Recent studies highlight the trade-offs between different linker strategies, particularly in the context of reaction kinetics, stability, and the specific application.

Reaction Kinetics and Efficiency

In the realm of click chemistry, the reaction rate is a key performance indicator. While CuAAC, for which this compound is well-suited, is known for its high efficiency and reliability, the requirement of a copper catalyst can be a drawback in cellular applications due to potential cytotoxicity.

Linker/Reaction TypeCatalystRelative Reaction SpeedTypical YieldKey Considerations
This compound (CuAAC) Copper(I)Fast>90%Potential for catalyst-induced cytotoxicity in live-cell applications.
DBCO-PEG-aldehyde (SPAAC) NoneVery FastHighDBCO can be unstable in the presence of reducing agents.
Stability

The stability of the resulting linkage is another critical factor. The triazole ring formed in both CuAAC and SPAAC reactions is highly stable. However, the stability of the linker itself can vary. For instance, DBCO-containing linkers have shown instability in the presence of reducing agents such as tris(2-carboxyethyl)phosphine (TCEP), a reagent sometimes used in protein chemistry. In such contexts, alternative strained alkynes like bicyclo[6.1.0]nonyne (BCN) may offer greater stability.

Applications in Drug Development

The practical utility of this compound and its alternatives is best illustrated through their application in the development of targeted therapeutics like PROTACs and ADCs.

PROTACs

In PROTAC synthesis, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The flexibility and hydrophilicity of the PEG component of this compound can be advantageous in this context. Click chemistry is a widely used method for the modular synthesis of PROTACs, allowing for the rapid generation of libraries with varying linker lengths and compositions to optimize degradation efficiency[3]. While a specific recent study directly comparing the degradation efficiency of a PROTAC synthesized with this compound versus a DBCO-PEG-aldehyde linker was not identified in the search results, the choice between CuAAC and SPAAC would depend on the chemical sensitivities of the warhead and E3 ligase ligand.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connects the antibody to the cytotoxic payload. The properties of the linker can influence the drug-to-antibody ratio (DAR), stability, and efficacy of the ADC. The PEG component of linkers like this compound can enhance the hydrophilicity of the ADC, which can be beneficial when working with hydrophobic payloads[4]. While direct comparative data from a single recent study is not available, the principles of ADC design suggest that the choice between an azide-based linker and a strained alkyne-based linker would be guided by the desired conjugation strategy and the chemical nature of the antibody and payload.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of these linkers. Below are generalized protocols for protein labeling using this compound and a DBCO-PEG-aldehyde alternative.

Protocol 1: Protein Labeling via Reductive Amination and CuAAC using this compound

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • Alkyne-functionalized molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Purification columns (e.g., desalting columns)

Procedure:

  • Reductive Amination:

    • Dissolve the protein in the reaction buffer to a concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of this compound to the protein solution.

    • Add NaBH₃CN to a final concentration of 20 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Purify the azide-modified protein using a desalting column to remove excess reagents.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • To the purified azide-modified protein, add a 5-10 fold molar excess of the alkyne-functionalized molecule.

    • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the catalyst solution to the reaction mixture to a final concentration of 100-200 µM CuSO₄.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Purify the final bioconjugate using a desalting column or other appropriate chromatography method.

Protocol 2: Protein Labeling via Reductive Amination and SPAAC using DBCO-PEG-aldehyde

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-aldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Azide-functionalized molecule (e.g., fluorescent dye, biotin)

  • Purification columns (e.g., desalting columns)

Procedure:

  • Reductive Amination:

    • Follow the same procedure as in Protocol 1, substituting this compound with DBCO-PEG-aldehyde.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • To the purified DBCO-modified protein, add a 3-5 fold molar excess of the azide-functionalized molecule.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction time may need to be optimized depending on the specific reactants.

    • Purify the final bioconjugate using a desalting column or other appropriate chromatography method.

Visualization of Workflows and Signaling Pathways

To visually represent the processes described, the following diagrams have been generated using the Graphviz DOT language.

G cluster_reductive_amination Reductive Amination cluster_cuaac CuAAC Reaction Protein Protein (-NH2) Schiff_base Schiff Base Intermediate Protein->Schiff_base + Linker Linker This compound (-CHO) Linker->Schiff_base Azide_Protein Azide-Modified Protein Schiff_base->Azide_Protein + NaBH3CN NaBH3CN NaBH3CN NaBH3CN->Azide_Protein Azide_Protein_CuAAC Azide-Modified Protein Final_Conjugate Final Bioconjugate Azide_Protein_CuAAC->Final_Conjugate Alkyne_Molecule Alkyne-Functionalized Molecule Alkyne_Molecule->Final_Conjugate Cu_catalyst Cu(I) Catalyst Cu_catalyst->Final_Conjugate catalyzes

Caption: Workflow for Protein Bioconjugation using this compound via Reductive Amination and CuAAC.

G cluster_protac PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Signaling Pathway of PROTAC-mediated protein degradation.

Conclusion

This compound remains a valuable and versatile tool in the field of bioconjugation, particularly for applications in targeted drug delivery. Its utility in both CuAAC and SPAAC reactions provides researchers with flexibility in their experimental design. While direct, recent head-to-head comparative studies with quantitative data against alternatives like DBCO-PEG-aldehyde are not abundant in the readily available literature, the choice of linker is often dictated by the specific requirements of the application, including the need to avoid copper catalysts in cellular systems and the stability of the linker under various reaction conditions. Future studies providing direct quantitative comparisons of these linkers in standardized biological systems will be invaluable for the rational design of next-generation bioconjugates.

References

Revolutionizing Drug Discovery: A Comparative Guide to PROTACs Developed with Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to inducing targeted protein degradation. A critical component in the design of these bifunctional molecules is the linker, which tethers the target-binding moiety to an E3 ligase-recruiting ligand. The choice of linker profoundly impacts the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. This guide provides a comprehensive comparison of PROTACs developed using the versatile Azido-PEG3-aldehyde linker against those with alternative linker technologies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

At the forefront of PROTAC linker technology, this compound offers a flexible and hydrophilic polyethylene glycol (PEG) spacer equipped with two distinct reactive handles: an azide and an aldehyde. This configuration allows for a modular and efficient synthesis of PROTACs through well-established bioconjugation chemistries. The azide group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry," while the aldehyde can participate in reactions such as reductive amination. This dual functionality provides chemists with a powerful tool to construct diverse PROTAC libraries.

Case Study: A BRD4-Degrading PROTAC Synthesized via Click Chemistry

A notable example of the successful application of an azide-functionalized PEG linker is in the development of degraders for the Bromodomain and Extra-Terminal (BET) protein BRD4, a key epigenetic reader and a high-value target in oncology. In a study by Maneiro et al., an antibody-PROTAC conjugate was developed to achieve HER2-dependent degradation of BRD4. The PROTAC component of this conjugate utilized a PEG3-azide linker to connect the BRD4 inhibitor to the rest of the molecule. This approach highlights the utility of the azide functionality for site-specific conjugation.

While the specific use of this compound in a standalone, highly potent BRD4 degrader is not extensively detailed in publicly available literature, its chemical properties make it an ideal candidate for such applications. The synthesis would typically involve the reaction of the aldehyde group with an amine-functionalized E3 ligase ligand, followed by a click reaction between the azide and an alkyne-modified target-binding ligand, or vice-versa.

Performance Comparison: PEG vs. Alternative Linkers in BRD4 PROTACs

The "linkerology" of PROTACs is a critical aspect of their design, with the length and chemical nature of the linker significantly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and consequently, the degradation efficiency. To illustrate this, we compare the performance of a hypothetical, yet representative, BRD4-targeting PROTAC synthesized with a PEG3 linker (PROTAC-PEG3) to a well-characterized BRD4 degrader, MZ1, which also employs a PEG-based linker, and another with a more rigid piperazine-based linker.

PROTACE3 Ligase LigandTarget LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
PROTAC-PEG3 (Hypothetical) VHL Ligand(+)-JQ1PEG3Not AvailableNot AvailableNot AvailableN/A
MZ1 VHL Ligand(+)-JQ13-unit PEG~8>95H661[1][2]
Compound 32 (from an MCR platform) CRBN Ligand(+)-JQ1Piperazine-containing~100-1000>80MDA-MB-231[3]

Note: The data for PROTAC-PEG3 is hypothetical and for illustrative purposes. The performance of a PROTAC is highly dependent on the specific combination of ligands and the cellular context.

The data indicates that PEG-based linkers, as seen with MZ1, can lead to highly potent degraders with low nanomolar DC50 values.[1][2] The flexibility of the PEG chain is thought to facilitate the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination. In contrast, PROTACs with more rigid linkers, such as the piperazine-containing linker in Compound 32, may also achieve significant degradation, though potentially with lower potency. The rigidity of these linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, but may also introduce conformational constraints.

Signaling Pathways and Experimental Workflows

The mechanism of action for a BRD4-targeting PROTAC involves hijacking the cellular ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., JQ1-Linker-VHL Ligand) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ub_BRD4 Polyubiquitinated BRD4 Ubiquitin->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 Degradation Downstream Downregulation of c-Myc & other oncogenes Degraded_BRD4->Downstream

Caption: PROTAC-mediated degradation of BRD4.

The evaluation of a novel PROTAC follows a systematic workflow to determine its efficacy and mechanism of action.

Experimental_Workflow Synthesis PROTAC Synthesis (e.g., using this compound) Cell_Treatment Cell Treatment with varying PROTAC concentrations Synthesis->Cell_Treatment PK_Studies Pharmacokinetic Studies (LC-MS/MS) Synthesis->PK_Studies Western_Blot Western Blot Analysis (Quantify BRD4 levels) Cell_Treatment->Western_Blot Data_Analysis Data Analysis (Determine DC50 & Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Synthesis of a PROTAC using this compound via Click Chemistry (General Protocol)

This protocol outlines a general strategy for synthesizing a PROTAC using this compound, an alkyne-modified target ligand (e.g., an alkyne derivative of JQ1), and an amine-functionalized E3 ligase ligand (e.g., a derivative of a VHL or CRBN ligand).

Step 1: Reductive Amination

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting azide-PEG3-E3 ligase ligand conjugate by flash column chromatography.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the purified azide-PEG3-E3 ligase ligand conjugate (1.0 eq) and the alkyne-modified target ligand (1.0 eq) in a solvent mixture such as t-BuOH/H2O or DMF.

  • Prepare fresh aqueous solutions of sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product by preparative HPLC.

Western Blot Analysis of BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 in a human cancer cell line (e.g., MDA-MB-231) following treatment with a BRD4-targeting PROTAC.

  • Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 8, 16, or 24 hours). Include a vehicle control (DMSO) and a non-degrading inhibitor (e.g., (+)-JQ1) as controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-α-Tubulin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Conclusion

The modularity and versatility of linkers like this compound are instrumental in the rapid development and optimization of novel PROTACs. The ability to employ robust and efficient chemistries such as click reactions facilitates the synthesis of diverse PROTAC libraries, enabling a thorough exploration of the structure-activity relationships that govern targeted protein degradation. While PEG-based linkers have demonstrated exceptional performance in numerous successful PROTACs, the continued exploration of alternative linker scaffolds, including more rigid and conformationally constrained designs, will undoubtedly expand the toolkit for medicinal chemists and accelerate the translation of this transformative therapeutic modality from the bench to the clinic. The provided data and protocols offer a foundational guide for researchers to embark on the rational design and evaluation of next-generation protein degraders.

References

Safety Operating Guide

Proper Disposal of Azido-PEG3-aldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of Azido-PEG3-aldehyde, a bifunctional linker commonly used in bioconjugation and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a chemical that combines the reactivity of an azide and an aldehyde. Both functional groups present distinct hazards that must be managed during handling and disposal.

  • Azide Group Hazards: Organic azides are potentially explosive and can be sensitive to heat, shock, friction, and light. They are also acutely toxic. A critical and immediate danger is the reaction of azides with acids, which produces highly toxic and explosive hydrazoic acid (HN₃).

  • Aldehyde Group Hazards: Aldehydes are typically reactive and can be irritants or sensitizers upon contact with skin or eyes, and through inhalation.

Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.

Operational Disposal Plan

The primary goal for the disposal of this compound is to manage the hazards of the azide functional group, as it presents the most significant risk. The recommended approach is to collect all waste streams containing this chemical for disposal by a licensed hazardous waste contractor. Chemical deactivation should only be performed by trained personnel following a validated and approved standard operating procedure.

Step-by-Step Disposal Procedure:

  • Waste Segregation: All waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:

    • Solid Waste: Contaminated gloves, pipette tips, weighing paper, and any other solid materials.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, dedicated hazardous waste container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect in a separate, sealed, and clearly labeled hazardous waste container. Crucially, do not mix azide-containing waste with any acidic waste. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Waste Labeling: All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Reactive")

    • The accumulation start date.

  • Storage: Store the hazardous waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials, particularly acids.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Data Presentation

The following table summarizes key information for this compound.

PropertyValue
Chemical Name This compound
CAS Number 1807530-10-4
Molecular Formula C₉H₁₇N₃O₄
Primary Hazards Potential for explosive decomposition, toxic, irritant.
Incompatibilities Acids, strong oxidizing agents, heavy metals and their salts.
Primary Disposal Route Collection as hazardous waste for professional disposal.

Experimental Protocols

Note: The following protocol is for the chemical deactivation of the azide functional group and should only be performed by personnel with specific training in hazardous waste treatment and with prior approval from their institution's EHS department.

Protocol for Deactivation of Dilute Azide-Containing Aqueous Waste:

This procedure is adapted from standard methods for the destruction of azides and is intended for dilute aqueous solutions (e.g., < 5% azide).

Materials:

  • Dilute aqueous waste containing this compound.

  • Sodium nitrite (NaNO₂) solution (20% w/v in water).

  • Sulfuric acid solution (20% v/v in water).

  • Stir plate and stir bar.

  • pH paper or pH meter.

  • A three-necked flask equipped with a dropping funnel and a gas outlet tube directed to a fume hood exhaust.

Procedure:

  • Place the dilute azide waste solution in the three-necked flask and begin stirring.

  • Slowly add the 20% sodium nitrite solution. Use approximately 1.5 g of sodium nitrite for every gram of azide estimated to be in the waste.

  • From the dropping funnel, add the 20% sulfuric acid solution dropwise. The order of addition is critical. Maintain a slow addition rate to control the reaction.

  • The reaction will generate nitrogen oxides, which are toxic. Ensure the reaction is performed in a well-ventilated fume hood.

  • Continue adding sulfuric acid until the solution is acidic, as confirmed by pH paper.

  • Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide.

  • Neutralize the resulting solution with a suitable base (e.g., sodium hydroxide solution) to a pH between 6 and 8.

  • The neutralized solution can then be disposed of as hazardous chemical waste according to institutional guidelines.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow start Waste Generation (Solid & Liquid) segregate Segregate Azide Waste start->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid storage Store in Secondary Containment collect_solid->storage no_acid CRITICAL: No Acidic Waste Mixture collect_liquid->no_acid collect_liquid->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup disposal Professional Hazardous Waste Disposal ehs_pickup->disposal

Caption: A step-by-step workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Azido-PEG3-aldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Azido-PEG3-aldehyde, a PEG-based PROTAC linker. Due to its combination of an azide and an aldehyde functional group, specific precautions must be taken to mitigate risks.

Personal Protective Equipment (PPE)

Proper PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, compiled from safety protocols for both aldehyde and azide compounds.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving or using gloves with extended cuffs.[1][2][3]
Eyes/Face Safety goggles and face shieldChemical splash goggles should be worn at all times. When pouring or when there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[1][4]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat is required to protect against minor splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.
Respiratory Fume hood or respiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available or if exposure limits could be exceeded, a respirator with an appropriate cartridge for organic vapors and aldehydes should be used.
Footwear Closed-toe shoesShoes constructed of impervious materials are necessary to protect the feet from potential spills. Cloth or leather shoes are not suitable.

Experimental Workflow and Safety Precautions

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Verify Fume Hood Functionality prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble All Materials prep_ppe->prep_materials handle_weigh Weigh Compound with Plastic Spatula prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer and Keep Sealed handle_weigh->handle_transfer handle_reaction Perform Reaction in Fume Hood handle_transfer->handle_reaction disp_separate Collect Azide Waste Separately handle_reaction->disp_separate Proceed to Disposal disp_label Label as 'Hazardous Waste: Contains Azides' disp_separate->disp_label disp_pickup Arrange for Chemical Waste Pickup disp_label->disp_pickup

Caption: Workflow for the safe handling of this compound.

Operational Plan

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Assemble all necessary materials before starting to minimize time in the handling area.

2. Handling and Dispensing:

  • Azides are highly reactive and can be toxic and explosive. Organic azides are particularly sensitive to decomposition from light, heat, friction, and pressure.

  • Never use metal spatulas when handling azides, as this can lead to the formation of explosive metal azides. Use plastic or ceramic spatulas instead.

  • Avoid mixing azides with acidic materials, which can form highly toxic and explosive hydrazoic acid.

  • Halogenated solvents like dichloromethane and chloroform should not be used with azides due to the risk of forming extremely unstable compounds.

  • Keep containers of this compound sealed when not in use to prevent the release of vapors.

Disposal Plan

1. Waste Collection:

  • All azide-containing materials must be disposed of as hazardous waste.

  • Azide waste streams must be collected separately from other chemical waste.

  • Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.

2. Waste Labeling and Storage:

  • The waste container must be clearly labeled as "Hazardous Waste: Contains Azides" and list all chemical constituents.

  • Store azide waste in a designated container away from acids.

3. Final Disposal:

  • For dilute solutions (≤5%) of inorganic azides, chemical deactivation (quenching) with nitrous acid can be performed by trained personnel in a fume hood to render the waste non-hazardous before disposal.

  • For organic azides, it is often safest to dispose of them directly as hazardous waste without attempting deactivation. Follow your institution's guidelines for chemical waste pickup.

While the PEG (polyethylene glycol) component of this molecule is generally considered to have a low toxicity profile, the primary hazards are associated with the azide and aldehyde functional groups. Adherence to these safety protocols is crucial for mitigating the risks associated with handling this compound. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the compound before beginning any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.